Octylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
octylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKDZKXSXLNROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062240 | |
| Record name | Benzene, octyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2189-60-8 | |
| Record name | Octylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2189-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Octylbenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTYLBENZENE | |
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| Record name | Benzene, octyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, octyl- | |
| Source | EPA DSSTox | |
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| Record name | Octylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.893 | |
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| Record name | OCTYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5EAX722SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of n-Octylbenzene
Introduction
n-Octylbenzene, also known as 1-phenyloctane, is an aromatic hydrocarbon with the chemical formula C₁₄H₂₂.[1][2] It consists of a benzene ring attached to a linear octyl chain.[3] At room temperature, it is a colorless to light yellow liquid with a mild aromatic odor.[2][3] This compound is of significant interest in various industrial and research settings, primarily serving as a chemical intermediate in the synthesis of pharmaceuticals and fine chemicals.[2] Notably, it is a crucial building block in the production of Fingolimod, a medication used to treat multiple sclerosis.[1][2] Its properties also make it suitable as a specialized solvent and for use in the formulation of surfactants, detergents, and lubricant additives.[2][3]
Physical and Chemical Properties
n-Octylbenzene is characterized by its high boiling point and low melting point, making it a liquid over a wide temperature range.[1] It is immiscible with water but soluble in non-polar organic solvents.[2][4] The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Identifiers | ||
| CAS Number | 2189-60-8 | [1][2] |
| IUPAC Name | octylbenzene | [5] |
| Synonyms | 1-Phenyloctane, n-octyl benzene | [1][5] |
| Molecular Properties | ||
| Molecular Formula | C₁₄H₂₂ | [1][2] |
| Molecular Weight | 190.32 g/mol | [1][2] |
| Physical Properties | ||
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | ~0.858 g/mL at 25 °C | [3][4][6] |
| Melting Point | -36 °C | [1][3][6] |
| Boiling Point | 261-263 °C at 760 mmHg | [1][3][6] |
| Flash Point | 107 °C (closed cup) | [1][3][7] |
| Refractive Index (n²⁰/D) | 1.483 - 1.485 | [3][4] |
| Vapor Pressure | 0.0158 mmHg at 25°C | [3] |
| Purity & Stability | ||
| Typical Assay | ≥98.0% (GC), premium batches >99% | [1] |
| Stability | Stable under normal conditions. Combustible. | [4] |
| Incompatibilities | Strong oxidizing agents | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of n-octylbenzene. Key data from various spectroscopic techniques are provided below.
| Spectrum Type | Description / Key Signals | References |
| ¹H NMR | Spectra available, typically run in CDCl₃. | [3][8] |
| ¹³C NMR | Spectra available from various sources. | [5] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available. | [9][10] |
| Infrared (IR) Spectroscopy | Spectra available for liquid film and in solution (CCl₄/CS₂). | [3][9] |
Synthesis of n-Octylbenzene
The industrial and laboratory synthesis of n-octylbenzene is predominantly achieved through two robust methods: Friedel-Crafts alkylation and Grignard reagent-mediated synthesis.[3][11]
Friedel-Crafts Alkylation
This is a classic and widely used method for attaching alkyl chains to an aromatic ring.[2][3] The reaction involves treating benzene with an octylating agent, such as 1-chlorooctane or 1-octene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3][11]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene
Materials:
-
Benzene (anhydrous)
-
1-Chlorooctane
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (dilute, aqueous)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
An appropriate solvent for extraction (e.g., diethyl ether)
Procedure:
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried to prevent moisture from deactivating the catalyst.
-
Reaction Initiation: The flask is charged with anhydrous benzene and anhydrous aluminum chloride. The mixture is cooled in an ice bath.
-
Addition of Alkyl Halide: 1-Chlorooctane is added dropwise from the dropping funnel to the stirred mixture at a rate that maintains a controlled reaction temperature. The Friedel-Crafts alkylation reaction is exothermic.[12]
-
Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
Workup: The reaction mixture is carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Final Purification: The crude product is purified by vacuum distillation to yield pure n-octylbenzene.
Grignard Reagent-Mediated Synthesis
This method provides an alternative route and is a powerful tool for forming carbon-carbon bonds.[11] The synthesis involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with an octyl halide, or conversely, an octyl Grignard reagent with a phenyl halide.[11] The former is a common approach.
Experimental Protocol: Grignard Reagent-Mediated Synthesis
Materials:
-
Magnesium turnings
-
1-Bromooctane
-
Anhydrous diethyl ether or THF
-
Phenylmagnesium bromide (or prepared in situ from bromobenzene)
-
A catalyst for cross-coupling (e.g., an iron or copper salt, optional but can improve yield)[13]
-
Ammonium chloride (saturated, aqueous)
-
An appropriate solvent for extraction
Procedure:
-
Grignard Reagent Preparation:
-
Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings in the flask. Add a small amount of a solution of 1-bromooctane in anhydrous diethyl ether. The reaction is often initiated by gentle warming or the addition of an iodine crystal.[14]
-
Formation: Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining 1-bromooctane solution dropwise at a rate that maintains a steady reflux.[14] This forms octylmagnesium bromide.
-
-
Coupling Reaction:
-
The solution of phenylmagnesium bromide is added slowly to the prepared octylmagnesium bromide solution (or vice-versa, depending on the specific pathway chosen). The reaction mixture is typically stirred at room temperature or gently heated.
-
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent. The solvent is removed via rotary evaporation.
-
Final Purification: The crude product is purified by vacuum distillation to yield pure n-octylbenzene.
Applications in Research and Drug Development
n-Octylbenzene is a versatile compound with several key applications:
-
Pharmaceutical Intermediate: Its most prominent role is as a key intermediate in the multi-step synthesis of Fingolimod (Gilenya), an immunomodulating drug for treating multiple sclerosis.[1][2] The purity and reliable supply of n-octylbenzene are critical for this pharmaceutical application.[2]
-
Solvent: Due to its non-polar nature and high boiling point, it is used as a solvent in specialized chemical processes and for research into molecular self-assembly.[2][4][7] For example, it has been used as a solvent to study the assembly of tetrathiafulvalene (TTF) derivatives on graphite surfaces.[4][7]
-
Chemical Synthesis: It serves as a starting material or building block for the synthesis of various other fine chemicals.[2] It can also be used to prepare charge-transfer complexes with compounds like fluoranil and 1,3,5-trinitrobenzene.[4][7]
-
Industrial Formulations: Its hydrophobic properties make it a useful component in the formulation of surfactants, detergents, and additives for lubricants.[3]
Safety and Handling
n-Octylbenzene is a combustible liquid and should be handled with care in a well-ventilated area.[4] It is incompatible with strong oxidizing agents.[4] Standard personal protective equipment, including safety goggles and gloves, should be worn during handling.[7] For storage, it is recommended to keep the compound in a cool, ventilated environment to ensure its stability.[1]
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
- 5. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tronchemicals.com [tronchemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. N-OCTYLBENZENE(2189-60-8) 1H NMR spectrum [chemicalbook.com]
- 9. Benzene, octyl- [webbook.nist.gov]
- 10. Benzene, octyl- [webbook.nist.gov]
- 11. This compound | 2189-60-8 | Benchchem [benchchem.com]
- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
octylbenzene CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of octylbenzene, a key intermediate in pharmaceutical synthesis. The document presents critical data in a structured format and outlines a significant synthetic pathway involving this compound.
Core Properties of this compound
This compound, also known as 1-phenyloctane, is an aromatic hydrocarbon with the chemical formula C14H22.[1][2][3] It is a colorless to light yellow liquid that serves as a crucial building block in the synthesis of various organic molecules.[1][2]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 2189-60-8 | [1][2][3][4][5] |
| Molecular Formula | C14H22 | [1][2][3][4][5] |
| Molecular Weight | 190.32 g/mol | [2][3][5] |
| Density | 0.858 g/mL at 25 °C | [6] |
| Boiling Point | 261-263 °C | [1][4][6] |
| Melting Point | -36 °C | [1][4][6] |
| Flash Point | 107 °C | [7] |
Synthetic Applications: Synthesis of Fingolimod
This compound is a key starting material in the synthesis of Fingolimod, a medication used to treat multiple sclerosis.[1] A common synthetic route involves the Friedel-Crafts acylation of this compound.
A typical experimental procedure for the Friedel-Crafts acylation of this compound involves reacting it with an acyl chloride, such as 3-bromopropanoyl chloride or 3-nitropropanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[1][5] The reaction is generally carried out in a suitable solvent, such as methylene chloride, at a controlled temperature.
The following diagram illustrates a simplified workflow for the synthesis of Fingolimod starting from this compound. This pathway involves a Friedel-Crafts acylation, followed by reduction and subsequent reaction steps to build the final molecule.
Caption: Simplified workflow for the synthesis of Fingolimod from this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijacskros.com [ijacskros.com]
- 5. EP2632889B1 - Intermediate compounds and process for the preparation of fingolimod - Google Patents [patents.google.com]
- 6. glasp.co [glasp.co]
- 7. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyloctane, also known as n-octylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₄H₂₂. It consists of a phenyl group attached to an eight-carbon alkyl chain. This compound serves as a valuable building block in organic synthesis and finds applications in materials science and as a solvent for specialized analytical techniques.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-phenyloctane, complete with experimental methodologies and structured data for ease of reference.
Chemical Identity
| Identifier | Value |
| IUPAC Name | octylbenzene |
| Synonyms | n-Octylbenzene, 1-Octylbenzene, Benzene, octyl-[3][4] |
| CAS Number | 2189-60-8[3] |
| Molecular Formula | C₁₄H₂₂[3][5][6] |
| Molecular Weight | 190.32 g/mol [3][7] |
| InChI Key | CDKDZKXSXLNROY-UHFFFAOYSA-N[2][5] |
| SMILES | CCCCCCCCc1ccccc1[5][8] |
Physical Properties
The physical characteristics of 1-phenyloctane are well-documented, making it a predictable component in various experimental setups. It is a clear, colorless liquid at room temperature.[2][3][5]
| Property | Value | Conditions |
| Melting Point | -36 °C[2][3] | |
| Boiling Point | 261-263 °C[2][3] | at 1 atm |
| 138 °C | at 8 mmHg[4] | |
| Density | 0.858 g/mL[2][3] | at 25 °C |
| 0.850 g/mL[6][9] | ||
| Refractive Index (n_D) | 1.484[2][3] | at 20 °C |
| 1.4830 to 1.4850[5][6] | at 20 °C, 589 nm | |
| Flash Point | 107 °C (224.6 °F)[9] | Closed Cup |
| 226 °F[2][3] | ||
| Vapor Pressure | 0.0158 mmHg | at 25 °C[3] |
| Vapor Density | 6.56[9] | |
| Water Solubility | Immiscible[2][3] | |
| LogP (Octanol/Water Partition Coefficient) | 6.30[8] |
Chemical Properties and Reactivity
1-Phenyloctane exhibits the typical reactivity of an alkylbenzene. The aromatic ring can undergo electrophilic substitution reactions, and the alkyl chain can be subject to free-radical substitution at the benzylic position under appropriate conditions.
-
Incompatibilities : Incompatible with strong oxidizing agents.[2][3][9]
-
Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors.[9]
-
Complex Formation : It is known to form charge-transfer complexes with electron acceptors like fluoranil and 1,3,5-trinitrobenzene.[1][2]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-phenyloctane.
| Technique | Key Features |
| Infrared (IR) Spectroscopy | The NIST WebBook provides reference IR spectra for 1-phenyloctane, which would show characteristic peaks for C-H stretching of the alkyl chain, aromatic C-H stretching, and C=C stretching of the phenyl ring.[4] An authentic infrared spectrum is confirmed to conform to its structure.[5][6] |
| Mass Spectrometry (MS) | The NIST Chemistry WebBook details the mass spectrum under electron ionization, with a molecular ion peak corresponding to its molecular weight (190.32 g/mol ).[10] PubChem also provides GC-MS data.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR data is available, which would show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the octyl chain, with integrations corresponding to the number of protons in each environment.[7] |
Experimental Protocols
The determination of the physical and chemical properties of 1-phenyloctane relies on standard analytical techniques.
-
Gas Chromatography (GC) : Purity is often determined by Gas Chromatography, with assays showing purity levels of ≥98.5%.[5] In this method, a sample is vaporized and injected onto the head of a chromatographic column. The sample is transported through the column by the flow of an inert, gaseous mobile phase. The column itself contains a liquid stationary phase which is adsorbed onto the surface of an inert solid. The separation of components is based on their differential partitioning between the gas and liquid phases.
-
Melting and Boiling Point Determination : These fundamental properties are typically measured using a calibrated melting point apparatus or by distillation for the boiling point, often under reduced pressure to prevent decomposition.[4]
-
Density Measurement : The density is determined by precisely measuring the mass of a known volume of the liquid using a pycnometer or a digital density meter at a specified temperature.[3]
-
Refractive Index Measurement : A refractometer is used to measure the extent to which light is bent when it passes through the liquid. This is a characteristic property of the substance and is sensitive to temperature and the wavelength of light used.[5]
-
Spectroscopic Analysis (IR, NMR, MS) :
-
Infrared (IR) Spectroscopy : An IR spectrometer passes infrared radiation through the sample. The absorption of radiation at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule, providing a "fingerprint" of the functional groups present.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The sample is placed in a strong magnetic field and subjected to radio waves. The absorption of energy by atomic nuclei (typically ¹H or ¹³C) provides detailed information about the molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS) : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This technique provides information about the molecular weight and fragmentation pattern of the molecule.
-
Applications and Logical Workflows
1-phenyloctane's properties make it suitable for specific research applications.
Solvent for Scanning Tunneling Microscopy (STM) Studies
1-phenyloctane is utilized as a solvent to study the self-assembly of molecules, such as tetrathiafulvalene (TTF) derivatives, on surfaces like graphite for visualization by STM.[1] Its high boiling point and stability are advantageous for such surface studies.
Caption: Experimental workflow for STM imaging using 1-phenyloctane as a solvent.
Tracer for Laser-Induced Fluorescence (LIF) in Engine Studies
1-phenyloctane has been characterized as a potential laser-induced fluorescence (LIF) tracer for diesel engine applications.[11] LIF tracers are added to fuels to visualize fuel distribution and temperature within an engine's combustion chamber. The choice of tracer depends on its fluorescence properties and physical characteristics matching the fuel.
Caption: Logical relationship for the application of 1-phenyloctane in LIF studies.
Safety and Handling
-
General Handling : Avoid contact with skin and eyes. Do not breathe vapor or mist.[3][9] Handle in accordance with good industrial hygiene and safety practices.[9]
-
Storage : Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[9] It is classified as a combustible liquid.
-
Personal Protective Equipment : Wear appropriate protective eyeglasses or chemical safety goggles, and gloves.[9]
This guide summarizes the essential physical and chemical properties of 1-phenyloctane, providing a foundation for its safe and effective use in research and development.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Benzene, octyl- [webbook.nist.gov]
- 5. 1-Phenyloctane, 99% 100 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 1-Phenyloctane, 99% | Fisher Scientific [fishersci.ca]
- 7. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-phenyloctane [stenutz.eu]
- 9. fishersci.com [fishersci.com]
- 10. Benzene, octyl- [webbook.nist.gov]
- 11. 1-Phenyloctane | CAS:2189-60-8 | Manufacturer ChemFaces [chemfaces.com]
octylbenzene spectroscopic data NMR IR MS
An In-depth Technical Guide to the Spectroscopic Data of Octylbenzene
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound.
Data Presentation
The following sections summarize the key spectroscopic data for this compound in a structured format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound (C₁₄H₂₂), both ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic and aliphatic portions of the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound is typically run in a deuterated solvent such as chloroform-d (CDCl₃)[1][2]. The spectrum will show signals corresponding to the aromatic protons of the benzene ring and the protons of the octyl chain.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.31 - 7.17 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 2.61 | Triplet | 2H | Benzylic methylene protons (-CH₂-Ph) |
| ~ 1.62 | Multiplet | 2H | Methylene protons (-CH₂-CH₂-Ph) |
| ~ 1.30 - 1.28 | Multiplet | 10H | Methylene protons of the alkyl chain |
| ~ 0.88 | Triplet | 3H | Terminal methyl protons (-CH₃) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.[3]
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is usually recorded with broadband proton decoupling to simplify the signals to singlets for each unique carbon atom.[4]
| Chemical Shift (δ) ppm | Assignment |
| ~ 142.9 | Quaternary aromatic carbon (C1) |
| ~ 128.4 | Aromatic CH carbons (C3/C5) |
| ~ 128.2 | Aromatic CH carbons (C2/C6) |
| ~ 125.6 | Aromatic CH carbon (C4) |
| ~ 36.1 | Benzylic methylene carbon (-CH₂-Ph) |
| ~ 31.9 | Methylene carbon |
| ~ 31.5 | Methylene carbon |
| ~ 29.5 | Methylene carbon |
| ~ 29.3 | Methylene carbon |
| ~ 29.2 | Methylene carbon |
| ~ 22.7 | Methylene carbon |
| ~ 14.1 | Terminal methyl carbon (-CH₃) |
Note: The assignments are based on typical chemical shift values for alkylbenzenes.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.[5] The IR spectrum of this compound, a liquid, is often obtained as a neat thin film between salt plates.[2][6]
| Frequency (cm⁻¹) | Intensity | Vibration |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 3000 - 2850 | Strong | Aliphatic C-H stretch |
| ~ 1605, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretch |
| ~ 1465 | Medium | Aliphatic C-H bend (scissoring) |
| ~ 725, 695 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Note: The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8] For this compound, electron ionization (EI) is a common method.[8][9]
| m/z | Relative Intensity (%) | Assignment |
| 190 | ~10 | Molecular Ion [M]⁺ |
| 105 | 9.6 | [C₈H₉]⁺ |
| 92 | 100 | [C₇H₈]⁺ (Tropylium ion) - Base Peak |
| 91 | 76.4 | [C₇H₇]⁺ (Benzyl cation) |
| 78 | 5.2 | [C₆H₆]⁺ (Benzene radical cation) |
| 77 | 3.2 | [C₆H₅]⁺ (Phenyl cation) |
| 57 | 16.7 | [C₄H₉]⁺ |
| 43 | 10.6 | [C₃H₇]⁺ |
| 41 | 10.0 | [C₃H₅]⁺ |
| 29 | 6.7 | [C₂H₅]⁺ |
Data sourced from ChemicalBook and NIST Mass Spectrometry Data Center.[10][11] The molecular ion has a mass of 190 g/mol .[11][12]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation :
-
Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[13]
-
Ensure the solution is clear and free of any particulate matter.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can reference the residual solvent peak.[3]
-
-
Instrument Setup :
-
Data Acquisition :
-
For ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans is required.[4] A relaxation delay of 2-5 seconds is common to ensure proper relaxation of all carbon nuclei.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard or the solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Instrument Setup :
-
Place the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.
-
Ensure the instrument's sample compartment is free of moisture, as the salt plates are typically hygroscopic.[6]
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty sample holder to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their frequencies in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via direct infusion or, more commonly, through a gas chromatography (GC) system (GC-MS) for separation from any impurities.[15]
-
-
Ionization (Electron Ionization - EI) :
-
Mass Analysis :
-
Detection :
-
An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
-
The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak, known as the base peak, is assigned a relative abundance of 100%.[8]
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. N-OCTYLBENZENE(2189-60-8) 1H NMR [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. webassign.net [webassign.net]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-OCTYLBENZENE(2189-60-8) MS spectrum [chemicalbook.com]
- 11. Benzene, octyl- [webbook.nist.gov]
- 12. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. books.rsc.org [books.rsc.org]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Technical Guide to the Solubility of Octylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Octylbenzene
This compound (C₁₄H₂₂) is an aromatic hydrocarbon consisting of a benzene ring substituted with an eight-carbon alkyl chain.[1][2][3] Its structure is predominantly nonpolar due to the long alkyl group and the phenyl ring. This characteristic is the primary determinant of its solubility behavior. Understanding the solubility of this compound is essential for its use as a solvent, a starting material in chemical synthesis, or as a component in complex formulations.
Qualitative Solubility Profile
The principle of "like dissolves like" is the guiding tenet for predicting the solubility of this compound. As a largely nonpolar molecule, it is expected to be highly soluble in nonpolar and weakly polar organic solvents, and poorly soluble in highly polar and protic solvents.
-
High Solubility Expected In:
-
Aromatic Hydrocarbons: Solvents like toluene, xylenes, and ethylbenzene share structural similarity with the phenyl group of this compound, leading to favorable π-π stacking interactions and high miscibility.
-
Alkanes and Cycloalkanes: Nonpolar solvents such as hexane, heptane, and cyclohexane are expected to be excellent solvents for this compound due to strong van der Waals forces between the alkyl chains. Solubility in alkanes often increases with the length of the alkane chain.[4]
-
Chlorinated Solvents: Dichloromethane, chloroform, and carbon tetrachloride are effective at dissolving nonpolar compounds and should readily dissolve this compound.[4]
-
Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are expected to be good solvents for this compound.
-
-
Moderate to Low Solubility Expected In:
-
Ketones and Esters: Solvents like acetone and ethyl acetate are polar aprotic solvents. While some solubility is expected, it will likely be lower than in purely nonpolar solvents.
-
Long-chain Alcohols: Alcohols such as 1-octanol have a significant nonpolar alkyl chain, which can interact favorably with this compound, though the polar hydroxyl group will reduce overall miscibility compared to alkanes.[5]
-
-
Very Low Solubility or Immiscibility Expected In:
-
Short-chain Alcohols: Polar, hydrogen-bonding solvents like methanol and ethanol are poor solvents for nonpolar compounds like this compound.[4]
-
Water: this compound is considered immiscible with water.[3]
-
Polar Aprotic Solvents: Highly polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile are unlikely to be effective solvents.
-
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound (Hypothetical Data) Note: This table is for illustrative purposes. Researchers should generate their own data using the protocol below.
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (Mole Fraction, x) |
|---|---|---|---|
| Hexane | 25.0 | Data to be determined | Data to be determined |
| Toluene | 25.0 | Data to be determined | Data to be determined |
| Ethanol | 25.0 | Data to be determined | Data to be determined |
| Acetone | 25.0 | Data to be determined | Data to be determined |
Experimental Protocol: Isothermal Equilibrium Method
The most common and reliable method for determining the solubility of a liquid or solid solute in a solvent is the isothermal equilibrium method (also known as the static or analytical method).[6][7][8] This method involves preparing a saturated solution at a constant temperature, separating the phases, and analyzing the composition of the liquid phase.
4.1 Materials and Equipment
-
Solute: High-purity this compound (≥98%).[2]
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Equipment:
-
Analytical balance (±0.1 mg precision).
-
Jacketed glass vials or flasks with secure, airtight seals.
-
Constant temperature water bath or shaker with precise temperature control (±0.1 °C).
-
Magnetic stirrer and stir bars.
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) is the technique of choice for this analysis.[9][10][11]
-
Volumetric flasks and pipettes for standard preparation.
-
4.2 Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed, jacketed glass vial. The presence of a distinct, separate phase of this compound ensures that the solution is saturated.
-
Equilibration: Place the vial in the constant temperature bath set to the desired experimental temperature. Stir the mixture vigorously for a sufficient period to ensure equilibrium is reached. A duration of 24 hours is typically recommended, though preliminary experiments should be run to confirm the minimum time to equilibrium.
-
Phase Separation: Stop the agitation and allow the mixture to sit undisturbed at the constant temperature for at least 4-6 hours to allow for complete phase separation (the excess, undissolved this compound to settle).
-
Sampling: Carefully extract a sample from the clear, supernatant liquid (solvent) phase using a pre-warmed syringe to prevent precipitation. Immediately filter the sample through a syringe filter into a pre-weighed, sealed vial.
-
Analysis by Gas Chromatography (GC):
-
Calibration: Prepare a series of calibration standards by dissolving known masses of this compound in the pure solvent. Run these standards on the GC-FID to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute a known mass of the filtered sample with the pure solvent. Inject the diluted sample into the GC.
-
A suitable GC column for this analysis would be a mid-polarity column, such as a DB-624 or equivalent, which provides good separation for a range of aromatic compounds and solvents.[10]
-
-
Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the mass of this compound in the original, undiluted saturated sample. Express the solubility in desired units, such as grams of solute per 100 g of solvent or as a mole fraction.
Visualization of Experimental Workflow
The logical flow of the isothermal equilibrium method for solubility determination is outlined in the diagram below.
Caption: Workflow for the Isothermal Equilibrium Method.
References
- 1. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. N-OCTYLBENZENE | 2189-60-8 [amp.chemicalbook.com]
- 4. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems [openchemicalengineeringjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. almacgroup.com [almacgroup.com]
- 11. orientjchem.org [orientjchem.org]
The Environmental Fate and Degradation of Octylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octylbenzene, a member of the linear alkylbenzene (LAB) family, is a significant compound in various industrial applications. Its environmental presence, primarily due to its use as a chemical intermediate and its occurrence in petroleum products, necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the environmental behavior of this compound, including its biodegradation, abiotic degradation, and key physical-chemical properties that influence its distribution in the environment. The information presented herein is intended to support environmental risk assessments and the development of sustainable chemical practices.
Physicochemical Properties of this compound
The environmental transport and partitioning of this compound are governed by its physicochemical properties. As a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (Kow), this compound has a strong tendency to sorb to organic matter in soil and sediment. Its vapor pressure suggests that volatilization from water surfaces can be a significant transport mechanism.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₂ | [1] |
| Molecular Weight | 190.32 g/mol | [1] |
| Water Solubility | Low (estimated) | |
| Log Kow (Octanol-Water) | ~6.1 (estimated for n-octylbenzene) | |
| Vapor Pressure | 0.02 mmHg at 25 °C (estimated) | |
| Henry's Law Constant | High (suggests significant volatilization) | [2][3] |
Environmental Fate
The fate of this compound in the environment is dictated by a combination of transport and transformation processes.
Volatilization
Due to its high Henry's Law constant, volatilization is a primary mechanism for the removal of this compound from water bodies.[2][3] The rate of volatilization is influenced by factors such as water turbulence, temperature, and wind speed. One study determined the ratio of the liquid-film coefficient for volatilization of n-octylbenzene to that of oxygen to be 0.357, indicating a significant potential for atmospheric release from aquatic environments.[2][3]
Sorption
This compound's hydrophobicity leads to strong sorption to soil organic carbon and sediment.[4][5][6][7][8] This partitioning behavior reduces its bioavailability for microbial degradation and its mobility in the subsurface, potentially leading to its accumulation in solids-rich environments.
Biodegradation
Biodegradation is the principal mechanism for the ultimate removal of this compound from the environment. It is readily degraded under aerobic conditions, while anaerobic degradation proceeds at a slower rate.
Aerobic Biodegradation
Under aerobic conditions, the biodegradation of this compound is primarily initiated by microbial monooxygenase enzymes.[9][10] The initial attack can occur at either the alkyl chain or the aromatic ring.
-
Alkyl Chain Oxidation: The most common pathway for linear alkylbenzenes involves the terminal oxidation of the octyl chain to form 1-phenyloctanol.[11] This is followed by successive steps of β-oxidation, progressively shortening the alkyl chain and ultimately leading to the formation of phenylacetic acid.
-
Aromatic Ring Oxidation: Alternatively, monooxygenases can hydroxylate the benzene ring to form octylphenols, which are then further degraded.
Quantitative Data on Aerobic Biodegradation
While specific data for this compound is limited, studies on similar linear alkylbenzenes (LABs) and linear alkylbenzene sulfonates (LAS) provide valuable insights.
| Compound/Matrix | Half-life/Degradation Rate | Reference(s) |
| Linear Alkylbenzenes (LABs) in natural waters | Average half-life of 4.1 days | [12] |
| Linear Alkylbenzene Sulfonates (LAS) in sludge-amended soil (mineralization of benzene ring) | 18 - 26 days | [13] |
| Benzene in aerobic river water | 16 days | [14] |
Anaerobic Biodegradation
Anaerobic degradation of this compound is significantly slower than aerobic degradation.[15][16] The initial activation of the molecule in the absence of oxygen is a critical and rate-limiting step.
-
Fumarate Addition: For alkylbenzenes like toluene, anaerobic degradation is initiated by the addition of the alkyl group to fumarate, catalyzed by benzylsuccinate synthase. A similar mechanism may be involved in the degradation of the octyl chain of this compound.[16]
-
Dehydrogenation: In the case of ethylbenzene, anaerobic degradation begins with the dehydrogenation of the ethyl group.[16]
Quantitative Data on Anaerobic Biodegradation
| Compound/Matrix | Half-life/Degradation Rate | Reference(s) |
| Linear Alkylbenzenes (LABs) in reducing marine sediments | Transformation rate of 0.07 ± 0.01 yr⁻¹ (Half-life ~9.9 years) | [15] |
Abiotic Degradation
Abiotic degradation processes, such as hydrolysis and photodegradation, are generally not considered significant fate pathways for this compound under typical environmental conditions.
Hydrolysis
Linear alkylbenzenes are hydrolytically stable, and this process is not a significant removal mechanism.[17]
Photodegradation
Direct photolysis of this compound is not expected to be a major degradation pathway. However, indirect photodegradation through reactions with photochemically produced reactive species like hydroxyl radicals can occur, particularly in the atmosphere. Studies on linear alkylbenzene sulfonate (LAS) have shown that photocatalytic degradation can be achieved using titanium dioxide (TiO₂) as a catalyst under UV irradiation.[17][18][19][20]
Experimental Protocols
Biodegradation Study in Soil (Aerobic)
This protocol is a generalized procedure based on OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil").
1. Test System:
-
Use a well-characterized soil with known properties (pH, organic carbon content, texture, microbial biomass).
-
Prepare soil microcosms in flasks or biometer flasks.
-
Adjust soil moisture to 40-60% of its water holding capacity.
2. Test Substance Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the stock solution to the soil to achieve the desired initial concentration, ensuring even distribution. Allow the solvent to evaporate.
3. Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
Maintain aerobic conditions by ensuring adequate headspace or by periodic aeration.
-
Include sterile controls (e.g., autoclaved soil) to assess abiotic degradation and volatilization losses.
-
Include a positive control with a readily biodegradable substance to confirm microbial activity.
4. Sampling and Analysis:
-
At predetermined time intervals, sacrifice replicate microcosms.
-
Extract this compound and its potential metabolites from the soil using an appropriate solvent (e.g., hexane/acetone mixture).
-
Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the parent compound and identify degradation products.[21][22][23][24][25]
-
Monitor CO₂ evolution in biometer flasks to determine the extent of mineralization.
5. Data Analysis:
-
Calculate the dissipation rate and half-life (DT₅₀) of this compound in the soil.
-
Identify major degradation products and propose a degradation pathway.
Signaling Pathways and Experimental Workflows
Caption: Proposed aerobic biodegradation pathways of this compound.
Caption: Potential anaerobic biodegradation pathways of this compound.
Caption: Experimental workflow for an aerobic soil biodegradation study.
Conclusion
This compound is subject to several environmental fate processes, with aerobic biodegradation being the most significant pathway for its removal. Its strong sorption to soil and sediment can reduce its bioavailability and mobility. While abiotic degradation processes like hydrolysis and direct photolysis are not considered major routes of transformation, volatilization from water can be a significant transport mechanism to the atmosphere. The provided data on analogous compounds and the outlined experimental protocols offer a robust framework for assessing the environmental risk associated with this compound and for guiding future research in this area. A deeper understanding of the specific degradation rates and pathways of this compound under various environmental conditions will further enhance our ability to predict its environmental behavior and ensure its safe use.
References
- 1. researchgate.net [researchgate.net]
- 2. Volatilization of benzene and eight alkyl-substituted benzene compounds from water [pubs.usgs.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sorption and Desorption of the Model Aromatic Hydrocarbons Naphthalene and Benzene: Effects of Temperature and Soil Composition [frontiersin.org]
- 6. Adsorption of Benzene in Batch System in Natural Clay and Sandy Soil [scirp.org]
- 7. Sorption of polycyclic aromatic hydrocarbons and polychlorinated biphenyls to soot and soot-like materials in the aqueous environment: mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacteria degrading both n-alkanes and aromatic hydrocarbons are prevalent in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymes and genes involved in aerobic alkane degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Origin, occurrence, and biodegradation of long-side-chain alkyl compounds in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Susceptibility of synthetic long-chain alkylbenzenes to degradation in reducing marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of alkylbenzenes, alkanes, and other hydrocarbons in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. [PDF] PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO2 NANOPARTICLES | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Factors Affecting the Degradation of Linear Alkylbenzene Sulfonate by TiO 2 Assisted Photocatalysis and Its Kinetics | Semantic Scholar [semanticscholar.org]
- 21. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of Octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for octylbenzene (CAS No. 2189-60-8), a key intermediate in various industrial and pharmaceutical applications. The following sections detail its physical and chemical properties, toxicological data, handling and storage procedures, and emergency measures, with a focus on providing clear, actionable information for laboratory and manufacturing environments.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is a stable, combustible compound that is insoluble in water but soluble in organic solvents.[1][2] Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂ | [1][3][4][5] |
| Molecular Weight | 190.32 g/mol | [3][4][6] |
| CAS Number | 2189-60-8 | [1][3][4][5] |
| Appearance | Clear, colorless to light yellow liquid | [1][3][6][7] |
| Odor | Aromatic | [1][5] |
| Boiling Point | 261-263 °C | [2][3][5][6] |
| Melting Point | -36 °C | [2][3][5][6] |
| Flash Point | 107 °C | [3][5][6] |
| Density | 0.858 g/mL at 25 °C | [2][5] |
| Vapor Density | 6.56 | [7] |
| Water Solubility | Immiscible | [1][2] |
Toxicological Information
Based on available data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][7] No acute toxicity information is readily available, and it is not classified for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6]
Note on Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed literature. The provided safety information is based on compiled data from safety data sheets and chemical databases.
GHS Classification Overview
The following diagram illustrates the reported GHS classification status of this compound.
Caption: Logical relationship of this compound to GHS hazard criteria.
Handling, Storage, and Personal Protective Equipment
Proper handling and storage are crucial to ensure safety when working with this compound.
Handling:
-
Use in a well-ventilated area or with a laboratory fume hood.[6][8]
-
Keep away from heat, sparks, and open flames.[10]
-
Ground and bond containers and receiving equipment to prevent static discharge.[10]
Storage:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or goggles are recommended.[8][9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][8][9]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[7][9] In case of inadequate ventilation or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[7][8]
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures.
First Aid Response Workflow
Caption: First aid workflow for different exposure routes to this compound.
-
Inhalation: Move the exposed person to fresh air.[6][8] If breathing is difficult, provide artificial respiration and seek immediate medical attention.[7][8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6][8][9] If irritation persists, consult a physician.[8][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7][9] Seek immediate medical attention.[7][9]
-
Ingestion: Rinse mouth with water.[6][8] Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[8][9] Call a physician immediately.[9]
Fire and Explosion Hazard Data
This compound is a combustible liquid.
-
Suitable Extinguishing Media: Foam, dry powder, carbon dioxide, and water spray.[6]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[6]
-
Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and other irritating gases and vapors.[7][8][9]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear.[6][8][9]
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Personal Precautions: Evacuate unnecessary personnel.[6] Use personal protective equipment as required.[6][8] Ensure adequate ventilation.[8][9]
-
Environmental Precautions: Prevent the product from entering drains.[8] Avoid release to the environment.[6]
-
Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[8] Sweep up and shovel into suitable containers for disposal.[6][9]
Environmental Information
Currently, there is no specific information available to classify this compound as hazardous to the environment.[7] It is important to prevent its release into the environment.[6]
This guide is intended to provide essential health and safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.
References
- 1. CAS 2189-60-8: this compound | CymitQuimica [cymitquimica.com]
- 2. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. novachem.com [novachem.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
n-octyl benzene synonyms and identifiers
An In-depth Technical Guide to n-Octyl Benzene: Synonyms, Identifiers, and Applications
This technical guide provides a comprehensive overview of n-octyl benzene, a versatile aromatic hydrocarbon. Aimed at researchers, scientists, and drug development professionals, this document details its chemical identifiers, physical and chemical properties, and significant applications, with a focus on its role in pharmaceutical synthesis.
Chemical Synonyms and Identifiers
n-Octyl benzene is known by several names and is cataloged in numerous chemical databases. Accurate identification is crucial for research and regulatory purposes.
Table 1: Synonyms and Identifiers for n-Octyl Benzene
| Identifier Type | Value |
| Systematic Name | 1-Phenyloctane |
| Common Names | n-Octylbenzene, Octylbenzene, Phenyloctane |
| CAS Registry No. | 2189-60-8[1][2][3][4] |
| Molecular Formula | C₁₄H₂₂[1][2][4] |
| IUPAC Name | This compound[4] |
| PubChem CID | 16607 |
| EINECS No. | 218-582-1[4] |
| InChI | InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3[4] |
| InChIKey | CDKDZKXSXLNROY-UHFFFAOYSA-N[4] |
| SMILES | CCCCCCCCC1=CC=CC=C1[2][4] |
Physicochemical Properties
The physical and chemical characteristics of n-octyl benzene are summarized below, providing essential data for its handling, application, and analysis.
Table 2: Physicochemical Properties of n-Octyl Benzene
| Property | Value |
| Molecular Weight | 190.32 g/mol [1][2] |
| Appearance | Light yellow liquid[1] |
| Odor | Mild aromatic[1] |
| Melting Point | -36 °C[5] |
| Boiling Point | 261-263 °C[5] |
| Density | 0.858 g/mL at 25 °C[5] |
| Flash Point | 107 °C |
| Solubility in Water | Immiscible[5] |
| Purity (typical) | ≥98.0% (GC)[6] |
Experimental Protocols
n-Octyl benzene is a key starting material in the synthesis of various fine chemicals and pharmaceuticals. A notable application is in the production of Fingolimod, an immunomodulating drug.
Synthesis of Fingolimod from n-Octyl Benzene
A concise synthetic route for Fingolimod (FTY-720) utilizes n-octyl benzene as a primary reactant. The overall process involves a Friedel-Crafts acylation, a reduction step, a double Henry reaction, and a final hydrogenation.[1][2][7]
Experimental Procedure:
-
Friedel-Crafts Acylation:
-
To a flame-dried 500 mL 4-necked flask, add n-octylbenzene (24.39 g, 0.128 mol) and hexane (158 mL).
-
Cool the mixture to 5°C.
-
Add a solution of 3-bromopropanoyl chloride (25.0 g, 0.146 mol) dropwise.
-
Subsequently, add AlCl₃ (19.55 g, 0.147 mol) in portions, maintaining the reaction temperature below 10°C.[2]
-
-
Subsequent Steps:
The following diagram illustrates the workflow for the synthesis of Fingolimod starting from n-octyl benzene.
References
- 1. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
- 6. n-Octylbenzene | 2189-60-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Commercial Sources and Purity of Octylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of octylbenzene. The information is tailored for researchers, scientists, and drug development professionals who require high-purity this compound for their work. This guide includes a summary of commercial suppliers and their product specifications, a detailed experimental protocol for purity analysis using gas chromatography, and a discussion of potential impurities.
Commercial Availability and Specifications
This compound is commercially available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 97% to over 99%. The most common analytical technique for determining purity is gas chromatography (GC), often with a flame ionization detector (GC-FID).
Below is a summary of representative commercial sources and their stated purity levels for this compound. Please note that specifications can vary by batch and supplier, and it is always recommended to consult the supplier's certificate of analysis for the most accurate information.
| Supplier | Product Number (Example) | Stated Purity | Analytical Method |
| Sigma-Aldrich | 113190 | 98% | GC |
| Thermo Fisher Scientific (Alfa Aesar) | A12138 | 99% | GC |
| TCI (Tokyo Chemical Industry) | O0046 | >98.0% | GC[1][2] |
| ChemScene | CS-0152266 | ≥97% | Not Specified[3] |
| AccuStandard | V-019 | Certified Reference Material | Not Specified[4] |
| Loba Chemie | - | - | Not Specified[5] |
| ECHEMI (Chemsigma International Co., Ltd.) | - | 99.00% | Not Specified[6] |
| Smolecule | S604976 | Not Specified | Not Specified[7] |
Potential Impurities in Commercial this compound
The most common industrial synthesis of this compound is the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-octene or 1-chlorooctane, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst. This process, while generally efficient, can lead to the formation of several byproducts, which may be present as impurities in the final product.
Common Impurities and Their Sources:
-
Isomers of this compound: Carbocation rearrangements are a known side reaction in Friedel-Crafts alkylation. This can lead to the formation of various positional isomers of this compound, such as 2-phenyloctane, 3-phenyloctane, and 4-phenyloctane, in addition to the desired 1-phenyloctane (n-octylbenzene). The presence and distribution of these isomers can depend on the specific catalyst and reaction conditions used.
-
Polyalkylated Benzenes: The initial product, this compound, is more reactive than the starting material, benzene. This can lead to further alkylation of the this compound molecule, resulting in the formation of di- and tri-octylbenzene isomers as impurities. The extent of polyalkylation can be minimized by using a large excess of benzene in the reaction mixture.
-
Unreacted Starting Materials: Trace amounts of unreacted benzene and the octylating agent (e.g., 1-octene) may remain in the final product if the purification process is incomplete.
-
Solvent Residues: Solvents used in the reaction or purification steps may be present as residual impurities.
-
Catalyst Residues: While typically removed during workup, trace amounts of the catalyst or its byproducts might persist.
Experimental Protocol: Purity Determination of this compound by Gas Chromatography (GC-FID)
The following is a general experimental protocol for the determination of the purity of this compound by gas chromatography with a flame ionization detector (GC-FID). This protocol is based on standard methods for the analysis of aromatic hydrocarbons, such as those outlined in ASTM D5135 and D7504.[8][9] It is recommended to validate the method for the specific instrumentation and samples being analyzed.
1. Instrumentation and Materials:
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column.
-
Column: A non-polar or medium-polarity capillary column is suitable for the separation of this compound and its potential impurities. A common choice would be a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or hydrogen, high purity (≥99.999%).
-
Gases for FID: Hydrogen (high purity) and air (zero grade).
-
Syringes: For sample and standard injection.
-
Vials: With septa for samples and standards.
-
This compound Standard: A certified reference standard of high purity.
-
Solvent: High-purity solvent for sample dilution (e.g., hexane or pentane).
2. Chromatographic Conditions (Typical):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 280 °C for 5 min |
| Carrier Gas Flow Rate | 1 mL/min (constant flow) |
| Detector Temperature | 300 °C |
| Hydrogen Flow to FID | 30 mL/min |
| Air Flow to FID | 300 mL/min |
| Makeup Gas (if used) | Nitrogen or Helium, 25 mL/min |
3. Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1000 µg/mL. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dilute it with the chosen solvent to a concentration within the calibration range.
4. Analysis Procedure:
-
Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.
-
Inject the prepared standards, starting with the lowest concentration, to generate a calibration curve.
-
Inject the prepared sample solution.
-
If necessary, inject a blank (solvent) to check for any contamination.
5. Data Analysis and Purity Calculation:
-
Integrate the peak areas of the this compound and any impurity peaks in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the linearity of the response (R² > 0.999 is desirable).
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the percentage purity of the this compound sample using the following formula:
-
Identify and quantify any impurities by comparing their retention times to those of known standards, if available. If impurity standards are not available, the purity can be reported as area percent, assuming that all components have the same response factor on the FID.
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for the procurement and quality control of commercial this compound for research and development purposes.
Caption: Workflow for this compound Procurement and Quality Control.
This technical guide provides a foundational understanding of the commercial landscape and purity considerations for this compound. For critical applications, it is imperative to obtain a detailed certificate of analysis from the supplier and to perform independent verification of purity using a validated analytical method.
References
- 1. laboratuar.com [laboratuar.com]
- 2. agilent.com [agilent.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
An In-depth Technical Guide to the Thermochemical Data and Stability of Octylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octylbenzene, an alkylbenzene with an eight-carbon aliphatic side chain attached to a benzene ring, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals. A thorough understanding of its thermochemical properties and stability is paramount for process optimization, safety assessment, and predicting its behavior under various industrial and laboratory conditions. This technical guide provides a consolidated overview of the available thermochemical data for n-octylbenzene, details generalized experimental protocols for their determination, and discusses its thermal and chemical stability.
Thermochemical Data of n-Octylbenzene
Table 1: Physical Properties of n-Octylbenzene
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ | [1] |
| Molecular Weight | 190.32 g/mol | [1] |
| Melting Point | -36 °C (237.15 K) | [2] |
| Boiling Point | 261-263 °C (534.15-536.15 K) | [2] |
| Density | 0.858 g/mL at 25 °C | [2] |
| Flash Point | 107 °C (380.15 K) | [2] |
Table 2: Thermodynamic Properties of n-Octylbenzene
| Property | Value | Conditions | Reference |
| Enthalpy of Vaporization (ΔvapH) | 67.4 kJ/mol | at 308 K | [3] |
| Liquid Phase Heat Capacity (Cp,liquid) | 291 J/mol·K | at 295 K | [4] |
| Standard Enthalpy of Formation (ΔfH°gas) | Data not available | - | |
| Standard Molar Entropy (S°) | Data not available | - | |
| Ideal Gas Heat Capacity (Cp,gas) | Data not available | - |
The lack of comprehensive experimental data for the standard enthalpy of formation and standard molar entropy necessitates the use of computational methods or group additivity approaches for their estimation, which are beyond the scope of this guide.
Stability of n-Octylbenzene
Thermal Stability
n-Octylbenzene is generally considered to be a stable compound under standard conditions.[2] Its thermal stability is a critical parameter for applications involving high temperatures, such as distillation and chemical reactions. The decomposition of long-chain alkylbenzenes typically proceeds through a free-radical mechanism, initiating with the homolytic cleavage of the C-C bond at the benzylic position, which is the weakest bond in the alkyl chain due to the resonance stabilization of the resulting benzyl radical.
At elevated temperatures, the primary decomposition pathway for n-octylbenzene is expected to be thermal cracking, leading to the formation of smaller hydrocarbons. The main products would likely include toluene, styrene, benzene, and various smaller alkanes and alkenes through a series of β-scission reactions of the octyl radical.
Chemical Stability
n-Octylbenzene is a combustible liquid and is incompatible with strong oxidizing agents.[2] The chemical stability of the alkyl side chain is significantly influenced by the presence of the benzene ring.
Oxidation: The benzylic hydrogens on the carbon atom attached to the benzene ring are particularly susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the octyl side chain to a carboxylic acid, yielding benzoic acid. This reaction proceeds via a benzylic radical intermediate. The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur.
Experimental Protocols
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of combustion (ΔcH°), and subsequently the standard enthalpy of formation (ΔfH°), of a liquid organic compound like n-octylbenzene can be determined using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity n-octylbenzene (typically 0.5-1.0 g) is placed in a crucible inside the calorimeter's bomb. A known length of ignition wire is positioned to be in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is placed in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is monitored and recorded at regular intervals before and after combustion until a constant temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of n-octylbenzene is calculated from the temperature change of the system.
-
Corrections: Corrections are applied for the heat of combustion of the ignition wire and for the formation of nitric acid from any residual nitrogen.
-
Calculation of ΔfH°: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids.
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.
-
Sample Preparation: A small, accurately weighed sample of n-octylbenzene (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Measurement Procedure (Three-Step Method):
-
Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range to obtain the baseline heat flow.
-
Sapphire Run: A sapphire standard of known mass is placed in the sample pan and heated under the same conditions to determine the heat capacity of the instrument.
-
Sample Run: The n-octylbenzene sample is heated under the same conditions.
-
-
Data Analysis: The heat capacity of n-octylbenzene at a given temperature is calculated by comparing the heat flow signals from the three runs.
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing information on its thermal stability and decomposition profile.
Methodology:
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: A small, representative sample of n-octylbenzene (typically 5-20 mg) is placed in an inert crucible.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.
-
Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass loss at different stages.
Visualizations
Caption: Relationship between thermochemical data and compound stability.
Caption: Experimental workflow for enthalpy of formation determination.
Conclusion
This technical guide has summarized the currently available thermochemical data and stability information for n-octylbenzene. While some key physical and thermodynamic properties are documented, a complete experimental dataset for its standard enthalpy of formation, entropy, and heat capacity over a range of temperatures is lacking. The provided generalized experimental protocols for bomb calorimetry, DSC, and TGA serve as a foundation for researchers to determine these crucial parameters. The stability of n-octylbenzene is characteristic of long-chain alkylbenzenes, with thermal decomposition initiated at the benzylic position and oxidation leading to benzoic acid. For professionals in research and drug development, a more comprehensive experimental investigation into the thermochemical properties of n-octylbenzene would be highly valuable for precise process modeling and safety analysis.
References
An In-Depth Technical Guide to the Friedel-Crafts Alkylation for Octylbenzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation for the synthesis of octylbenzene, a key intermediate in various industrial applications, including the production of surfactants and specialty chemicals. This document details the underlying reaction mechanisms, explores a range of catalytic systems, presents quantitative performance data, and provides detailed experimental protocols.
Introduction to Friedel-Crafts Alkylation for this compound Synthesis
The Friedel-Crafts alkylation is a fundamental and versatile method for forming carbon-carbon bonds in organic chemistry.[1] It involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with an alkyl group.[1] In the context of this compound synthesis, this typically involves the reaction of benzene with an octylating agent, such as 1-octene or 1-chlorooctane, in the presence of a catalyst.
The synthesis of linear alkylbenzenes (LABs), including this compound, is of significant industrial importance, primarily as precursors to linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable detergents. The position of the phenyl group on the alkyl chain significantly influences the properties of the resulting surfactant.
Traditionally, this reaction has been catalyzed by homogeneous Lewis acids like aluminum chloride (AlCl₃) and hydrofluoric acid (HF). However, environmental concerns, catalyst separation difficulties, and corrosive nature have driven the development of more sustainable heterogeneous solid acid catalysts.[2]
Reaction Mechanism and Regioselectivity
The Friedel-Crafts alkylation of benzene proceeds through a stepwise mechanism:
-
Formation of the Electrophile: The catalyst activates the alkylating agent to generate a carbocation or a carbocation-like complex.[3] When using an alkene like 1-octene, a Brønsted or Lewis acid protonates the double bond to form a secondary carbocation. With an alkyl halide such as 1-chlorooctane, a Lewis acid coordinates to the halogen, facilitating the formation of a carbocation.[3]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring attacks the electrophilic carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation: A weak base, often the conjugate base of the catalyst, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product.[3]
A significant challenge in the Friedel-Crafts alkylation with long-chain alkenes like 1-octene is the potential for carbocation rearrangement via hydride shifts.[4][5] The initially formed 2-octyl carbocation can rearrange to the more stable 3-octyl or 4-octyl carbocations, leading to a mixture of this compound isomers (2-phenyloctane, 3-phenyloctane, and 4-phenyloctane). The distribution of these isomers is influenced by the catalyst and reaction conditions.
Catalytic Systems for this compound Synthesis
A variety of catalysts can be employed for the Friedel-Crafts alkylation of benzene with octylating agents. The choice of catalyst impacts the reaction's efficiency, selectivity, and environmental footprint.
Homogeneous Lewis Acid Catalysts
Traditional Lewis acids like AlCl₃ and HF are highly active catalysts for this reaction. However, they suffer from several drawbacks, including their corrosive nature, difficulty in separation from the product mixture, and the generation of hazardous waste.[2]
Heterogeneous Solid Acid Catalysts
To address the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact.
-
Zeolites: These are microporous aluminosilicate minerals with well-defined pore structures and strong acidic sites. Zeolites like Y-zeolite and Beta zeolite have been investigated for the alkylation of benzene with long-chain olefins.[2] Their shape-selective properties can influence the isomer distribution of the product.
-
Clays: Acid-activated clays, such as montmorillonite, can also catalyze Friedel-Crafts alkylation.
-
Supported Heteropoly Acids: Heteropoly acids, such as phosphotungstic acid (PTA), supported on high-surface-area materials like silica (SiO₂), have shown high catalytic activity and selectivity.[2]
Quantitative Data on Catalyst Performance
The following table summarizes the performance of various catalytic systems in the alkylation of benzene with long-chain olefins, including data relevant to this compound synthesis.
| Catalyst System | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Olefin Conversion (%) | Selectivity for Alkylbenzene (%) | Reference |
| Aluminum-Magnesium Silicate (Clay/Zeolite Structure) | Long-chain olefins | 150 | 3.5 | 95 | 85 | [2] |
| Cerium Nitrate modified Clay | Long-chain olefins | 150 | 3.5 | 99 | 95 | [2] |
| Rare Earth Modified Y-Zeolite | C10-C18 α-olefins | Not specified | Not specified | 85-90 | Not specified | [2] |
| Lanthanide Promoted Zeolite | Dodecene | 180 | Not specified | 94 (Yield) | Not specified | [2] |
| Phosphotungstic Acid (PTA) on Silica (SiO₂) | 1-Dodecene | 80 | Not specified | 90 | ~100 | [2] |
| Phosphotungstic Acid (PTA)-SiO₂ (covalently embedded) | 1-Octene | >200 | Not specified | High | Not specified | [2] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound via Friedel-Crafts alkylation using both a traditional Lewis acid and a solid acid catalyst.
Protocol 1: Alkylation of Benzene with 1-Chlorooctane using Aluminum Chloride
Materials:
-
Benzene (anhydrous)
-
1-Chlorooctane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
Reactant Charging: Add anhydrous benzene (in excess, e.g., 5-10 molar equivalents relative to 1-chlorooctane) to the flask. Cool the flask in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (approximately 1.1 equivalents relative to 1-chlorooctane) to the stirred benzene.
-
Addition of Alkylating Agent: Add 1-chlorooctane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and solvent by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Alkylation of Benzene with 1-Octene using a Solid Acid Catalyst (e.g., Zeolite)
Materials:
-
Benzene (anhydrous)
-
1-Octene
-
Solid acid catalyst (e.g., activated Y-zeolite)
-
Anhydrous sodium sulfate
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating it under vacuum or a flow of an inert gas (e.g., nitrogen) at a high temperature (e.g., 400-500°C) for several hours to remove adsorbed water.
-
Reaction Setup: In a fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer with the activated solid acid catalyst.
-
Reactant Charging: Add anhydrous benzene and 1-octene to the flask. The molar ratio of benzene to 1-octene should be high (e.g., 10:1) to minimize olefin oligomerization.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150°C) with vigorous stirring. Monitor the reaction progress by GC analysis of aliquots.
-
Catalyst Separation: After the reaction reaches the desired conversion, cool the mixture to room temperature and separate the catalyst by filtration.
-
Solvent Removal: Remove the excess benzene from the filtrate by rotary evaporation.
-
Purification: Purify the resulting this compound isomers by fractional distillation under reduced pressure.
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: Reaction mechanism of Friedel-Crafts alkylation of benzene with 1-octene.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the natural occurrence of octylbenzene and related long-chain alkylbenzenes. While predominantly recognized as synthetic compounds pivotal in the chemical industry, these molecules are also found as natural constituents of crude oil and are formed through geochemical processes. This document synthesizes the current understanding of their origins, presents quantitative data from various sources, details experimental protocols for their isolation and identification, and visualizes key formation and analytical pathways. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, geochemistry, and environmental science.
Introduction
This compound, an aromatic hydrocarbon comprising a benzene ring attached to an octyl chain, and its related long-chain alkylbenzenes (LCABs) are compounds of significant industrial importance, primarily serving as intermediates in the production of surfactants and detergents.[1][2] While their synthetic origins are well-documented, their presence in natural matrices has been a subject of geochemical investigation. This guide delves into the natural world to uncover the sources and formation mechanisms of these intriguing molecules, moving beyond their industrial applications to explore their geochemical significance.
Natural Occurrence of this compound and Related Alkylbenzenes
Contrary to any significant evidence of being common secondary metabolites in plants or microorganisms, the primary natural reservoirs of this compound and other long-chain alkylbenzenes are geological formations, specifically crude oil and other fossil fuels.[3][4] Their presence in these matrices is the result of complex geochemical reactions occurring over millions of years.
Geochemical Origins in Fossil Fuels
Long-chain alkylbenzenes are significant components of the aromatic fraction of many crude oils.[3][5] Their formation is believed to occur through the diagenesis and catagenesis of organic matter, such as algae, bacteria, and higher plant material, deposited in sedimentary basins.[5] The precursors are thought to be naturally occurring lipids, including fatty acids and alcohols, which undergo a series of chemical transformations under elevated temperature and pressure.[3][4]
Table 1: Quantitative Occurrence of Long-Chain Alkylbenzenes in Crude Oil
| Crude Oil Source/Basin | Alkylbenzene Chain Lengths | Concentration Range | Reference |
| Tarim Basin, China | C10-C30+ | Varies significantly with thermal maturity | [3] |
| Beibuwan Basin, China | C10-C30+ | Varies with depositional environment | [5] |
| Soviet Union (various regions) | C12-C30 | Up to 40 wt.% of individual fractions | [3] |
Potential Biosynthesis Precursors
While alkylbenzenes themselves are not typically biosynthesized directly by living organisms, the precursors to their geochemical formation are abundant in nature. Fatty acids and alcohols with long alkyl chains are ubiquitous in the biological world. It is the subsequent geological processing of this biomass that leads to the formation of long-chain alkylbenzenes.
Experimental Protocols
The analysis of this compound and related alkylbenzenes in natural matrices, particularly in complex mixtures like crude oil or environmental samples, requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for their identification and quantification.[6][7]
Sample Preparation and Extraction from Crude Oil
-
Fractionation: Crude oil samples are typically fractionated to separate the aromatic compounds from the saturated hydrocarbons. This is often achieved using column chromatography with silica gel or alumina as the stationary phase.
-
Solvent Elution: The saturated hydrocarbons are first eluted with a non-polar solvent like hexane. The aromatic fraction, containing the alkylbenzenes, is then eluted with a solvent of higher polarity, such as a mixture of hexane and dichloromethane.
Hypothetical Protocol for Extraction from Plant Material
While not a common source, a protocol to investigate the presence of this compound in plant material would involve the extraction of volatile and semi-volatile compounds.
-
Extraction: Dried and powdered plant material can be subjected to solvent extraction using a non-polar solvent like hexane or dichloromethane to isolate lipophilic compounds.[8] Techniques such as Soxhlet extraction, maceration, or ultrasonic-assisted extraction can be employed.[8][9]
-
Concentration: The resulting extract is carefully concentrated under reduced pressure to avoid the loss of volatile components.
-
Clean-up: A clean-up step using solid-phase extraction (SPE) with a suitable sorbent may be necessary to remove interfering compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS or equivalent) is typically used for the separation of alkylbenzenes.
-
Oven Temperature Program: A programmed temperature gradient is employed to ensure the separation of a wide range of alkylbenzenes with different boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification of alkylbenzenes is based on their characteristic mass spectra, which typically show a prominent molecular ion peak and a base peak at m/z 91, corresponding to the tropylium ion (C7H7+), a characteristic fragment of alkylbenzenes.[6]
-
Quantification: Quantification is achieved by integrating the peak areas of the target analytes and comparing them to the response of an internal standard.
Visualizing Pathways and Workflows
Geochemical Formation of Long-Chain Alkylbenzenes
The following diagram illustrates the proposed geochemical pathway for the formation of long-chain alkylbenzenes from biological precursors in sedimentary basins.
Caption: Geochemical pathway of long-chain alkylbenzene formation.
Analytical Workflow for Alkylbenzene Identification
The following diagram outlines the typical experimental workflow for the isolation and identification of alkylbenzenes from a natural sample matrix.
Caption: Analytical workflow for alkylbenzene analysis.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of information regarding specific biological activities or signaling pathways directly associated with this compound in natural systems. Research on the biological effects of alkylbenzenes has predominantly focused on the toxicity of benzene and its derivatives, particularly in the context of environmental pollution and carcinogenesis.[10][11] These studies have investigated the impact of benzene on pathways such as NF-κB and MAPK, which are related to cellular stress and inflammation.[11] However, these findings are not directly translatable to the potential roles of naturally occurring, long-chain alkylbenzenes at trace concentrations. Further research is needed to explore any potential bioactive roles of these compounds.
Conclusion
This compound and related long-chain alkylbenzenes are primarily found in nature as geochemical products within crude oil and other fossil fuels, originating from the thermal alteration of biological precursors. While their direct biosynthesis in plants and microorganisms is not established, the analytical methodologies are well-developed for their detection and quantification in complex matrices. This guide provides a foundational understanding for researchers interested in the natural occurrence, analysis, and geochemical significance of these compounds. Future research into their potential presence in other natural niches and any associated biological activities would be a valuable contribution to the field of natural product science.
References
- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylbenzene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cup.edu.cn [cup.edu.cn]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. earthdoc.org [earthdoc.org]
- 8. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Formula and Isomerism of Octylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octylbenzene, an aromatic hydrocarbon with the chemical formula C₁₄H₂₂, is a significant compound in organic synthesis and serves as a key intermediate in the production of various fine chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the structural formula of this compound, with a detailed exploration of its constitutional isomerism. The guide presents a comparative analysis of the physicochemical properties of various this compound isomers, supported by tabulated quantitative data. Furthermore, detailed experimental protocols for the synthesis of these isomers via Friedel-Crafts alkylation are provided. Spectroscopic characterization, a cornerstone of structural elucidation, is discussed with reference to ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Finally, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.
Introduction
This compound is an alkylbenzene characterized by a benzene ring substituted with an octyl group. Its molecular formula is C₁₄H₂₂ and it has a molecular weight of 190.32 g/mol .[1] The versatility of this compound and its isomers in chemical synthesis makes them important building blocks in various industrial applications, including the synthesis of surfactants and as intermediates in the pharmaceutical industry.[1][2] A thorough understanding of the structural isomers of this compound is crucial as their physical and chemical properties can vary significantly, impacting their reactivity and suitability for specific applications.
Structural Formula and Isomerism
The term "this compound" can refer to several structural isomers. The isomerism arises from two main factors: the point of attachment of the octyl group to the benzene ring (which is always at position 1 for a monosubstituted benzene) and the constitutional isomers of the octyl group itself.
Positional Isomers of the Phenyl Group on the Octyl Chain
When the octyl chain is a straight-chain (n-octyl), the phenyl group can be attached at different positions along the chain, leading to the following positional isomers:
-
1-Phenyloctane (n-octylbenzene): The most common isomer, where the phenyl group is attached to the first carbon of the octyl chain.
-
2-Phenyloctane: The phenyl group is attached to the second carbon of the octyl chain.
-
3-Phenyloctane: The phenyl group is attached to the third carbon of the octyl chain.
-
4-Phenyloctane: The phenyl group is attached to the fourth carbon of the octyl chain.
Isomers with Branched Octyl Chains
The octyl group itself can exist as numerous branched-chain isomers. When these branched octyl groups are attached to a benzene ring, a wide array of this compound isomers are possible. A notable example is tert-octylbenzene, which has a highly branched octyl substituent.
Physicochemical Properties of this compound Isomers
The structural differences between this compound isomers lead to variations in their physical properties. A summary of available quantitative data is presented in Table 1.
| Property | 1-Phenyloctane (n-octylbenzene) | 2-Phenyloctane | 3-Phenyloctane | 4-Phenyloctane |
| CAS Number | 2189-60-8[1] | 777-22-0[3] | 18335-15-4[4] | 18335-17-6[5] |
| Molecular Formula | C₁₄H₂₂[1] | C₁₄H₂₂[3] | C₁₄H₂₂[4] | C₁₄H₂₂[5] |
| Molecular Weight ( g/mol ) | 190.32[1] | 190.33[3] | 190.32[4] | 190.32[5] |
| Boiling Point (°C) | 261-263[6] | 252.6[3] | 119 (at 18 Torr)[7] | 119 (at 18 Torr)[7] |
| Melting Point (°C) | -36[6] | -38.9[3] | - | - |
| Density (g/mL) | 0.858 (at 25°C)[6] | 0.857[3] | 0.885 (at 25°C)[7] | 0.855[8] |
| Refractive Index (n²⁰/D) | 1.484[6] | 1.4837[3] | - | - |
Table 1: Physicochemical Properties of Selected this compound Isomers. (Note: Data for branched isomers is limited and not included in this comparative table.)
Synthesis of this compound Isomers
The most common method for synthesizing this compound isomers is the Friedel-Crafts alkylation of benzene.[9][10][11][12] This reaction involves the electrophilic substitution of a proton on the benzene ring with an alkyl group. The alkylating agent can be an octyl halide (e.g., 1-chlorooctane, 2-chlorooctane) or an octene, and the reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[9][12]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Chlorooctane to Synthesize 1-Phenyloctane
Materials:
-
Benzene (anhydrous)
-
1-Chlorooctane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.
-
Reactant Charging: Add 100 mL of anhydrous benzene and 13.2 g (0.1 mol) of anhydrous aluminum chloride to the flask. Cool the mixture in an ice bath.
-
Addition of Alkylating Agent: Slowly add 14.8 g (0.1 mol) of 1-chlorooctane from the addition funnel to the stirred benzene-AlCl₃ mixture over a period of 30 minutes. Control the addition rate to maintain the reaction temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours. The reaction is exothermic, and the flask may become warm.
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker. Add 10 mL of concentrated hydrochloric acid to dissolve any remaining aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the excess benzene by distillation.
-
Purification: Purify the crude 1-phenyloctane by vacuum distillation.
(Note: This protocol can be adapted for the synthesis of other positional isomers by using the corresponding chlorooctane, e.g., 2-chlorooctane for 2-phenyloctane. Be aware that carbocation rearrangements can occur during Friedel-Crafts alkylation, potentially leading to a mixture of isomers, especially when using secondary alkyl halides.)[12][13]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound isomers provides valuable information about the structure. For 1-phenyloctane , the aromatic protons typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons (-CH₂-Ph) show a triplet at around δ 2.6 ppm. The signals for the other methylene groups and the terminal methyl group of the octyl chain appear at higher fields (δ 0.8-1.6 ppm). For other positional isomers like 2-phenyloctane , the benzylic proton (-CH(Ph)-) would appear as a multiplet at a different chemical shift, and the signals for the adjacent methyl and methylene groups would show characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For 1-phenyloctane , the aromatic carbons will appear in the region of δ 125-145 ppm. The benzyloic carbon will be around δ 36 ppm, and the other aliphatic carbons will resonate at higher fields. The chemical shifts of the aliphatic carbons will differ for each positional isomer, allowing for their differentiation.
Infrared (IR) Spectroscopy
The IR spectra of alkylbenzenes are characterized by several key absorption bands:[14]
-
Aromatic C-H stretch: A sharp absorption band is typically observed just above 3000 cm⁻¹ (around 3030-3080 cm⁻¹).
-
Aliphatic C-H stretch: Strong absorption bands are present just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
Aromatic C=C stretch: One or more sharp bands appear in the 1450-1600 cm⁻¹ region.
-
C-H out-of-plane bending: Strong bands in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For monosubstituted benzenes like this compound isomers, two strong bands are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.
While the IR spectra of the different positional isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used for differentiation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound isomers. The molecular ion peak (M⁺) for all this compound isomers will be at m/z 190. The fragmentation patterns of alkylbenzenes are often dominated by benzylic cleavage.[15][16]
-
For 1-phenyloctane , a prominent peak is expected at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), formed by the cleavage of the bond between the first and second carbon of the octyl chain.
-
For isomers like 2-phenyloctane , benzylic cleavage would lead to a base peak at m/z 105 (C₈H₉⁺). The relative intensities of these fragment ions can help in distinguishing between the positional isomers.
Conclusion
This technical guide has provided a detailed overview of the structural formula and isomerism of this compound. The physicochemical properties of the primary positional isomers have been compiled and presented for comparative analysis. The synthesis of these isomers via Friedel-Crafts alkylation has been discussed, and a detailed experimental protocol has been provided. Furthermore, the key spectroscopic features (NMR, IR, and MS) that enable the characterization and differentiation of these isomers have been highlighted. The provided diagrams and tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of this important class of aromatic hydrocarbons. Further research is warranted to fully characterize the wide array of branched this compound isomers and to explore their potential applications.
References
- 1. innospk.com [innospk.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Phenyloctane|lookchem [lookchem.com]
- 4. Octane, 3-phenyl- | C14H22 | CID 519547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Phenyloctane | CAS#:18335-17-6 | Chemsrc [chemsrc.com]
- 6. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
- 7. 4-Phenyloctane | 18335-17-6 [chemicalbook.com]
- 8. 4-phenyloctane [stenutz.eu]
- 9. mt.com [mt.com]
- 10. Friedel-Crafts Alkylation of Benzene [ns1.almerja.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. jove.com [jove.com]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Toxicological Profile of Octylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octylbenzene, an alkylbenzene with an eight-carbon alkyl chain, is utilized in various industrial applications, including as a solvent and a chemical intermediate. Despite its use, publicly available toxicological data specifically for this compound is limited. This technical guide provides a comprehensive overview of the known toxicological information for this compound and related long-chain alkylbenzenes (LABs). Due to the scarcity of data on this compound, this guide extrapolates potential toxicological endpoints from studies on similar compounds, such as linear alkylbenzenes with carbon chain lengths of C10-C16 and their sulfonated derivatives (LAS). This document summarizes available quantitative toxicity data, outlines general experimental protocols for toxicological assessment, and discusses potential mechanisms of toxicity. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and potential signaling pathways are visualized using diagrams. This guide is intended to be a resource for researchers, scientists, and drug development professionals for understanding the potential toxicological profile of this compound and for guiding future research.
Introduction
Physicochemical Properties
The physicochemical properties of a substance are critical in determining its toxicokinetic and toxicodynamic behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ | N/A |
| Molecular Weight | 190.33 g/mol | N/A |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 261-263 °C | N/A |
| Melting Point | -36 °C | N/A |
| Flash Point | 107 °C | N/A |
| Water Solubility | Immiscible | N/A |
| Density | 0.858 g/mL at 25 °C | N/A |
Toxicological Data
Specific toxicological studies on this compound are scarce. The data presented below are for related long-chain alkylbenzenes (C10-C16) and their sulfonated derivatives, which may serve as surrogates for assessing the potential toxicity of this compound.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.
| Substance | Test Species | Route of Exposure | LD₅₀/LC₅₀ | Reference |
| Benzenesulfonic acid, C10-16-alkyl derivs. | Rat | Oral | 530–1470 mg/kg bw | [1] |
| Dodecylbenzenesulfonic acid | Rat | Oral | 530–1470 mg/kg bw | [1] |
| Benzenesulfonic acid, C10-16-alkyl derivs. | Rabbit | Dermal | >2000 mg/kg bw | [1] |
Irritation and Sensitization
These studies evaluate the potential of a substance to cause local irritation to the skin and eyes, as well as its potential to induce an allergic response.
| Substance | Test Species | Endpoint | Result | Reference |
| Benzenesulfonic acid, C10-16-alkyl derivs. | Rabbit | Skin Irritation | Corrosive | [1] |
| Benzenesulfonic acid, dodecyl- | Rabbit | Skin Irritation | Irritant | [1] |
| C10-C16 alkylbenzenesulfonic acid | Not specified | Skin Sensitization | Not a sensitizer | [2] |
Repeated Dose Toxicity
Repeated dose toxicity studies are conducted to evaluate the effects of long-term exposure to a substance.
| Substance | Test Species | Route of Exposure | NOAEL | Study Duration | Reference |
| C10-C14 Linear Alkylbenzene Sulfonate | Rat | Dietary | 250 mg/kg-day | 2 years | [3] |
Genotoxicity and Carcinogenicity
Genotoxicity assays are used to determine if a substance can cause damage to genetic material. Carcinogenicity studies assess the potential of a substance to cause cancer. For C10-C16 alkylbenzenesulfonic acid, it has been reported to not be genotoxic.[2]
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available. However, standardized OECD guidelines are typically followed for the toxicological evaluation of chemicals.
General Acute Oral Toxicity Protocol (Following OECD Guideline 423)
This protocol outlines a stepwise procedure with a limited number of animals to estimate the acute oral toxicity of a substance.
General workflow for an acute oral toxicity study.
General Dermal Irritation/Corrosion Protocol (Following OECD Guideline 404)
This protocol describes procedures to assess the potential of a substance to cause skin irritation or corrosion.
General workflow for a dermal irritation/corrosion study.
Potential Signaling Pathways
Specific signaling pathways affected by this compound have not been elucidated. However, exposure to chemical stressors can often induce cellular stress responses. A hypothetical pathway involving oxidative stress is depicted below.
Hypothetical signaling pathway of this compound-induced oxidative stress.
Conclusion
The available toxicological data on this compound is insufficient to perform a comprehensive risk assessment. However, by examining data from structurally similar long-chain alkylbenzenes, it can be inferred that this compound may have a low order of acute toxicity via the dermal route and moderate acute toxicity orally. It may also act as a skin and eye irritant. Data on repeated dose toxicity, genotoxicity, and carcinogenicity for this compound are currently lacking and represent critical data gaps. The provided experimental workflows and hypothetical signaling pathway serve as a general guide for future toxicological investigations. Further research is imperative to fully characterize the toxicological profile of this compound and to ensure its safe use in all applications.
References
Methodological & Application
Application Notes and Protocols for Octylbenzene as a Non-Polar Solvent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octylbenzene (C₁₄H₂₂), also known as 1-phenyloctane, is a high-boiling, non-polar aromatic hydrocarbon that serves as a versatile solvent and intermediate in organic synthesis.[1][2][3] Its unique combination of properties, including a high boiling point, low melting point, and excellent stability, makes it a valuable medium for a variety of chemical transformations, particularly those requiring elevated temperatures.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a non-polar solvent in key synthetic reactions relevant to research and drug development.
Physicochemical Properties of this compound
This compound's properties make it an ideal choice for reactions requiring a non-polar environment and high temperatures. Its high boiling point allows for a wide reaction temperature range, while its low melting point ensures it remains liquid at or below room temperature.[1][2][4] It is immiscible with water and soluble in common organic solvents.[2][3][4]
| Property | Value | References |
| Molecular Formula | C₁₄H₂₂ | [1][2] |
| Molecular Weight | 190.32 g/mol | [1][5] |
| CAS Number | 2189-60-8 | [1][2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 0.858 g/mL at 25 °C | [2][4] |
| Boiling Point | 261-263 °C | [1][2][4] |
| Melting Point | -36 °C | [1][2][4] |
| Flash Point | 107 °C | [1][2] |
| Refractive Index | 1.483-1.485 at 20 °C | [2] |
| Water Solubility | Immiscible | [4] |
| Purity (typical) | ≥98.0% (can exceed 99%) | [1] |
Applications in Organic Synthesis
This compound's characteristics are advantageous in several classes of organic reactions:
-
High-Temperature Reactions: Its high boiling point makes it suitable for reactions requiring sustained high temperatures, such as certain cross-coupling reactions (e.g., Suzuki, Heck) and rearrangements.
-
Reactions with Air- or Moisture-Sensitive Reagents: Its low water miscibility and high boiling point (allowing for effective drying) are beneficial when working with sensitive reagents.
-
Synthesis of Pharmaceutical Intermediates: this compound is a key starting material and can be used as a solvent in the synthesis of various active pharmaceutical ingredients (APIs), most notably Fingolimod, a drug used to treat multiple sclerosis.[1]
-
Nanoparticle and Polymer Synthesis: As a non-polar, high-boiling solvent, it can serve as a medium for the synthesis of metallic nanoparticles and for certain types of polymerization reactions.
Experimental Protocols
The following are detailed protocols for key reactions where this compound can be effectively utilized as a solvent.
Application Note 1: High-Temperature Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In cases where sterically hindered or electron-deficient coupling partners are used, high temperatures are often necessary to achieve reasonable reaction rates and yields. This compound provides a stable, high-boiling, non-polar medium for these challenging transformations.
Protocol: Synthesis of a Substituted Biphenyl
This protocol describes the synthesis of a substituted biphenyl from an aryl bromide and an arylboronic acid using a palladium catalyst in this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
This compound (anhydrous)
-
Toluene
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a sufficient volume of anhydrous this compound to the flask to achieve a concentration of the aryl bromide of approximately 0.2 M.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to 150-160 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with toluene.
-
Extraction: Wash the organic mixture with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Due to the high boiling point of this compound, high vacuum and elevated temperature may be required for its removal.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Application Note 2: Friedel-Crafts Acylation at Elevated Temperatures
The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. While often performed at lower temperatures to control selectivity, some less reactive aromatic substrates require higher temperatures to proceed efficiently. This compound's high boiling point and stability make it a suitable solvent for such reactions.
Protocol: Acylation of a Deactivated Aromatic Ring
This protocol outlines a method for the acylation of a moderately deactivated aromatic compound where higher temperatures are needed.
Materials:
-
Deactivated aromatic compound (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Aluminum chloride (AlCl₃, 1.2 equiv)
-
This compound (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler), suspend aluminum chloride (1.2 equiv) in anhydrous this compound.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add the acyl chloride (1.1 equiv) dropwise via the dropping funnel. After the addition is complete, add the deactivated aromatic compound (1.0 equiv) portion-wise.
-
Reaction Execution: After the initial exotherm subsides, remove the ice bath and slowly heat the reaction mixture to 80-100 °C. Maintain this temperature and monitor the reaction by TLC.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid in a beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Caption: Simplified reaction pathway for Friedel-Crafts acylation.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[4] It may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a valuable non-polar, high-boiling point solvent for a range of organic syntheses. Its physical and chemical properties offer distinct advantages for reactions requiring high temperatures and anhydrous conditions. The protocols provided herein serve as a guide for researchers and professionals in drug development to effectively utilize this compound in their synthetic endeavors. As with any chemical process, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Octylbenzene as a Surrogate Standard in Environmental Analysis: Application Notes and Protocols
Introduction
In environmental analysis, a surrogate standard is a compound of known concentration that is added to a sample prior to preparation and analysis. This compound is chemically similar to the target analytes but not expected to be present in the original environmental sample. The primary purpose of a surrogate is to monitor the efficiency and accuracy of the entire analytical process, from extraction and sample preparation to instrumental analysis. By measuring the recovery of the surrogate, analysts can assess matrix effects, potential analyte losses, and overall method performance for each individual sample. While various compounds are utilized as surrogates, this document explores the potential application of octylbenzene in this role, providing a generalized framework for its use based on established environmental testing methodologies.
Physicochemical Properties of this compound
A thorough understanding of a surrogate's chemical and physical properties is crucial for its appropriate application. Key properties of this compound relevant to its potential use as a surrogate in volatile organic compound (VOC) analysis are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₂₂ |
| Molecular Weight | 190.32 g/mol |
| Boiling Point | 262.8 °C |
| Water Solubility | 0.83 mg/L at 25 °C |
| Vapor Pressure | 0.01 mmHg at 25 °C |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.8 |
Note: The data presented above is compiled from various chemical databases. Specific values may vary slightly between sources.
The low water solubility and moderate vapor pressure of this compound suggest its suitability for analytical methods targeting semi-volatile organic compounds (SVOCs) or for purge-and-trap methods under specific conditions. Its high octanol-water partition coefficient indicates a tendency to associate with organic matrices, a factor to consider when analyzing soil and sediment samples.
Application in Volatile Organic Compound (VOC) Analysis by Gas Chromatography/Mass Spectrometry (GC/MS)
While specific EPA methods do not currently list this compound as a recommended surrogate standard, a generalized protocol for its use can be adapted from existing methodologies for VOC analysis, such as those outlined in EPA SW-846 Method 8260. The following sections provide a hypothetical application note and protocol.
Application Note: Use of this compound as a Surrogate Standard for the Determination of Volatile Organic Compounds in Water and Soil by GC/MS
Scope
This application note describes the use of this compound as a surrogate standard for the quality control of analytical procedures for the determination of volatile organic compounds (VOCs) in water and soil samples using gas chromatography/mass spectrometry (GC/MS).
Principle
A known amount of this compound is spiked into each sample, blank, and calibration standard before any sample preparation steps. The samples are then prepared using an appropriate technique (e.g., purge-and-trap for water, methanol extraction for soil) and analyzed by GC/MS. The recovery of this compound is calculated for each sample and compared against established acceptance criteria to ensure the reliability of the analytical data for the target VOCs.
Instrumentation and Consumables
-
Gas Chromatograph with a Mass Spectrometric Detector (GC/MS)
-
Purge-and-Trap System (for water samples)
-
Autosampler
-
Capillary GC Column suitable for VOC analysis (e.g., 5% phenyl-methylpolysiloxane)
-
Analytical Vials and Caps
-
Microsyringes
-
This compound (high purity standard)
-
Methanol (purge-and-trap grade)
-
Reagent Water
Experimental Protocols
Preparation of this compound Surrogate Standard Stock Solution
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol.
-
This stock solution should be stored at ≤ 6 °C in a sealed vial.
-
-
Spiking Solution (50 µg/mL):
-
Dilute the stock solution with methanol to a final concentration of 50 µg/mL.
-
This spiking solution is used to fortify samples, blanks, and calibration standards.
-
Sample Preparation: Water Samples (based on Purge-and-Trap)
-
Sample Collection: Collect water samples in 40 mL vials containing a preservative (e.g., HCl).
-
Surrogate Spiking:
-
Allow the sample vial to come to room temperature.
-
Using a microsyringe, add a known volume (e.g., 5 µL) of the 50 µg/mL this compound spiking solution to a 5 mL aliquot of the water sample in the purge tube. This results in a final concentration of 50 µg/L.
-
-
Purge-and-Trap Analysis:
-
The sample is purged with an inert gas (e.g., helium).
-
The purged VOCs, including this compound, are trapped on a sorbent trap.
-
The trap is then heated and backflushed to desorb the compounds onto the GC column.
-
Sample Preparation: Soil and Solid Samples (based on Methanol Extraction)
-
Sample Collection: Collect soil samples in appropriate containers.
-
Surrogate Spiking and Extraction:
-
Weigh approximately 5 g of the soil sample into a vial.
-
Add a known volume (e.g., 10 mL) of methanol.
-
Add a known volume (e.g., 5 µL) of the 50 µg/mL this compound spiking solution.
-
Seal the vial and agitate for a specified period (e.g., 15 minutes).
-
Allow the solids to settle.
-
-
Analysis: An aliquot of the methanol extract is then analyzed by GC/MS, typically by injecting it into a purge-and-trap system containing reagent water.
GC/MS Analysis
-
Instrument Conditions: The GC/MS parameters should be optimized for the target VOCs. A typical temperature program might start at 35°C and ramp up to 280°C. The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
Data Acquisition: Acquire data for both the target analytes and this compound.
Data Analysis and Quality Control
-
Identification: Identify this compound in the chromatogram based on its retention time and mass spectrum.
-
Quantification: Calculate the concentration of this compound in the sample.
-
Recovery Calculation:
-
Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The calculated recovery should fall within laboratory-established control limits (typically 70-130%). If the surrogate recovery is outside these limits, it may indicate a matrix interference or a problem with the sample preparation or analysis, and corrective action should be taken.
Visualizations
Experimental Workflow for Water Analysis
Logical Relationship for Surrogate Recovery Assessment
Disclaimer: The protocols and application notes provided are generalized and based on standard environmental analytical practices. As this compound is not a commonly cited surrogate in regulatory methods, laboratory-specific validation would be required to establish appropriate quality control limits and demonstrate its suitability for any given analytical method and matrix. Researchers and analysts should always refer to official methodologies and conduct thorough validation studies.
Application Notes and Protocols for Octylbenzene in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the documented uses of octylbenzene in pharmaceutical manufacturing. The primary application is as a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Fingolimod. Potential applications as a specialized solvent are also discussed, although specific examples in pharmaceutical literature are less common.
Application as a Chemical Intermediate: Synthesis of Fingolimod
This compound is a critical starting material for the synthesis of Fingolimod, an immunomodulating drug used to treat multiple sclerosis.[1][2] The synthesis involves a multi-step process that builds the final drug molecule onto the this compound framework.
Table 1: Summary of Key Reactions and Reported Yields in Fingolimod Synthesis from this compound
| Step | Reaction Type | Starting Material | Key Reagents | Product | Reported Yield (%) | Reference(s) |
| 1 | Friedel-Crafts Acylation | n-Octylbenzene | 3-Bromopropanoyl chloride, AlCl₃ | 3-Bromo-1-(4-octylphenyl)propan-1-one | 74.3 | [3][4] |
| 2 | Reduction of Ketone | 3-Bromo-1-(4-octylphenyl)propan-1-one | Triethylsilane, Trifluoroacetic acid | 1-(3-Bromopropyl)-4-octylbenzene | 98 | [3] |
| 3 | Nucleophilic Substitution | 1-(3-Bromopropyl)-4-octylbenzene | Sodium Nitrite (NaNO₂) | 1-(3-Nitropropyl)-4-octylbenzene | 35.1 | [3] |
| 4 | Double Henry Reaction | 1-(3-Nitropropyl)-4-octylbenzene | Formaldehyde, Basic conditions | 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol | Not specified | [3] |
| 5 | Reduction of Nitro Group | 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Fingolimod (2-Amino-2-(4-octylphenethyl)propane-1,3-diol) | 92 | [4] |
Experimental Protocols
The following protocols are based on a concise synthetic route to Fingolimod starting from n-octylbenzene.[3][4]
Protocol 1: Synthesis of 3-Bromo-1-(4-octylphenyl)propan-1-one (Friedel-Crafts Acylation)
-
Reaction Setup: In a flame-dried 500 mL 4-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge n-octylbenzene (24.39 g, 0.128 mol) and hexane (158 mL).
-
Cooling: Cool the reaction mixture to 5°C using an ice bath.
-
Reagent Addition:
-
Add a solution of 3-bromopropanoyl chloride (25.0 g, 0.146 mol) dropwise to the stirred mixture.
-
Following the dropwise addition, add anhydrous aluminum chloride (AlCl₃) (19.55 g, 0.147 mol) portion-wise, ensuring the reaction temperature is maintained below 10°C.
-
-
Reaction Progression:
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Heat the mixture to reflux for 30 minutes.
-
-
Work-up:
-
Pour the reaction mixture into a vigorously stirred solution of crushed ice and water.
-
Collect the resulting precipitate by filtration and wash with water.
-
The crude product can be purified by recrystallization or used directly in the next step.
-
Protocol 2: Synthesis of 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol (Intermediate for Fingolimod)
This protocol outlines a potential pathway involving a double Henry reaction.
-
Prerequisite Steps: The product from Protocol 1, 3-bromo-1-(4-octylphenyl)propan-1-one, is first reduced to 1-(3-bromopropyl)-4-octylbenzene and then converted to 1-(3-nitropropyl)-4-octylbenzene.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-(3-nitropropyl)-4-octylbenzene in an appropriate solvent.
-
Reagent Addition: Add formaldehyde and a suitable base (e.g., an amine base) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield 2-nitro-2-(4-octylphenethyl)propane-1,3-diol.
Protocol 3: Synthesis of Fingolimod (Reduction of the Nitro Group)
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-2-(4-octylphenethyl)propane-1,3-diol in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere with stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Fingolimod.
-
The crude product can be further purified by recrystallization to yield the final product.
-
Visualization of the Synthetic Pathway
Caption: Synthetic pathway of Fingolimod from n-octylbenzene.
Application as a Specialized Solvent
This compound's properties, such as its high boiling point and ability to dissolve non-polar substances, suggest its potential use as a solvent in specialized pharmaceutical applications.[2][5]
Solvent for Active Pharmaceutical Ingredient (API) Synthesis
In principle, this compound could serve as a high-boiling point, non-polar solvent for organic reactions in API synthesis where such characteristics are required. However, there is a lack of specific, documented case studies in readily available scientific literature demonstrating its use as a preferred solvent for a particular API synthesis on an industrial scale.
Potential Role in API Crystallization
The choice of solvent is a critical parameter in the crystallization of APIs, as it can influence the crystal form (polymorphism), size, and purity.[6] A non-polar solvent like this compound could potentially be used in anti-solvent crystallization processes, where the API is dissolved in a primary solvent and then precipitated by the addition of a miscible anti-solvent in which it is insoluble.
Table 2: Physicochemical Properties of this compound Relevant to its Use as a Solvent
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₂ | [2] |
| Molecular Weight | 190.32 g/mol | [2] |
| Appearance | Light yellow liquid | [2] |
| Density | ~0.9 g/cm³ | [2] |
| Boiling Point | 261-263 °C | [7] |
| Melting Point | -36 °C | [7] |
| Water Solubility | Immiscible | [7] |
Currently, there is limited published data on the solubility of specific APIs in this compound. Researchers would need to determine this experimentally for their compound of interest.
Experimental Protocol: General Procedure for Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the API to a known volume of this compound in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Other Potential Applications (Limited Data)
Drug Delivery Systems
While there is research on "octyl" chains being incorporated into drug delivery systems to enhance lipophilicity, there is no direct evidence of this compound itself being used as a primary component in pharmaceutical formulations for drug delivery.
Fragrance in Medicated Products
This compound has a mild aromatic odor.[5] In principle, it could be used as a fragrance component in topical medicated products. However, its use for this purpose is not well-documented in pharmaceutical literature, and the focus of fragrance use is often on well-established and characterized essential oils and synthetic fragrance compounds.
Logical Relationship Diagram for this compound Applications
Caption: Potential applications of this compound in pharma.
References
- 1. ijacskros.com [ijacskros.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. US9732030B2 - Process for the preparation of fingolimod and its salts - Google Patents [patents.google.com]
- 5. US10426743B2 - Topical pharmaceutical compositions - Google Patents [patents.google.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
Application Notes and Protocols: Octylbenzene as a Key Intermediate in the Synthesis of Fingolimod
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fingolimod (FTY720), an immunomodulating drug, is a cornerstone in the treatment of multiple sclerosis. Its synthesis has been a subject of extensive research, aiming for efficient, scalable, and cost-effective routes. This document details a concise and practical synthetic pathway to Fingolimod, commencing from the readily available starting material, n-octylbenzene. This approach involves a four-step reaction sequence: Friedel-Crafts acylation, reduction of the resulting ketone, a double Henry reaction, and subsequent hydrogenation to yield the final active pharmaceutical ingredient. This application note provides detailed experimental protocols, quantitative data for each synthetic step, and a visualization of the synthetic workflow and the drug's mechanism of action.
Introduction
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1] In vivo, it is phosphorylated to Fingolimod-phosphate, which then acts as a functional antagonist of S1P receptors on lymphocytes.[1][2] This leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and thereby mitigating the autoimmune response responsible for the pathology of multiple sclerosis.[1][3][4]
The chemical structure of Fingolimod features a hydrophobic octylphenyl group connected to a hydrophilic 2-amino-2-(hydroxymethyl)propane-1,3-diol moiety. A variety of synthetic strategies have been developed to construct this molecule. The route detailed herein utilizes n-octylbenzene as the starting point for building the hydrophobic portion of the molecule, offering a straightforward and efficient pathway.
Fingolimod Synthesis from Octylbenzene: An Overview
A concise synthetic route for Fingolimod starting from n-octylbenzene has been reported with an overall yield of 31% and an atom economy of 82.7%.[5][6][7] The synthesis involves four main steps:
-
Friedel-Crafts Acylation: n-Octylbenzene is acylated with 3-nitropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the three-carbon chain with a terminal nitro group.
-
Reduction: The ketone functional group introduced during the acylation is reduced to a methylene group.
-
Double Henry Reaction: The nitroalkane intermediate undergoes a base-catalyzed reaction with formaldehyde to introduce the two hydroxymethyl groups.
-
Hydrogenation: The nitro group is reduced to the primary amine to yield Fingolimod.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the Fingolimod synthesis starting from n-octylbenzene.
Table 1: Reagents and Yields for the Synthesis of 3-nitro-1-(4-octylphenyl)propan-1-one
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |
| n-Octylbenzene | 190.33 | 0.128 | 24.39 g | 85 |
| 3-Nitropropanoyl chloride | 137.52 | - | - | |
| Aluminum chloride (AlCl₃) | 133.34 | - | - |
Table 2: Reagents and Yields for the Reduction of 3-nitro-1-(4-octylphenyl)propan-1-one
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |
| 3-nitro-1-(4-octylphenyl)propan-1-one | 291.39 | - | - | 98.4 |
| Triethylsilane | 116.28 | - | - | |
| Trifluoroacetic acid (TFA) | 114.02 | - | - |
Table 3: Reagents and Yields for the Double Henry Reaction
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |
| 1-(3-nitropropyl)-4-octylbenzene | 277.42 | - | - | 41.1 |
| Formaldehyde | 30.03 | - | - | |
| Base (e.g., NaOH) | 40.00 | - | - |
Table 4: Reagents and Yields for the Hydrogenation to Fingolimod
| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |
| 2-nitro-2-(4-octylphenethyl)propane-1,3-diol | 337.45 | - | - | 92 |
| Catalyst (e.g., Raney Ni) | - | - | - | |
| Hydrogen (H₂) | 2.02 | - | - |
Experimental Protocols
Protocol 1: Synthesis of 3-nitro-1-(4-octylphenyl)propan-1-one
-
To a flame-dried 500 mL 4-necked flask, add n-octylbenzene (24.39 g, 0.128 mol) and hexane (158 mL).
-
Cool the reaction mixture to 5°C using an ice bath.
-
Prepare a solution of 3-nitropropanoyl chloride (from 3-nitropropanoic acid and thionyl chloride) and add it dropwise to the reaction mixture.
-
Add aluminum chloride (AlCl₃, 19.55 g, 0.147 mol) portion-wise, ensuring the reaction temperature is maintained below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., petroleum ether, 3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography (Ethyl Acetate:Hexane = 1:8) to afford 3-nitro-1-(4-octylphenyl)propan-1-one as a colorless oil.[5]
Protocol 2: Synthesis of 1-(3-nitropropyl)-4-octylbenzene
-
In a suitable reaction flask, dissolve 3-nitro-1-(4-octylphenyl)propan-1-one in trifluoroacetic acid (TFA).
-
Add triethylsilane to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(3-nitropropyl)-4-octylbenzene.[5]
Protocol 3: Synthesis of 2-nitro-2-(4-octylphenethyl)propane-1,3-diol
-
Dissolve 1-(3-nitropropyl)-4-octylbenzene in a suitable solvent.
-
Add an aqueous solution of formaldehyde.
-
Add a base (e.g., sodium hydroxide) to catalyze the double Henry reaction.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by recrystallization or chromatography to obtain 2-nitro-2-(4-octylphenethyl)propane-1,3-diol as a white solid.[5]
Protocol 4: Synthesis of Fingolimod
-
Dissolve 2-nitro-2-(4-octylphenethyl)propane-1,3-diol in a suitable solvent (e.g., methanol).
-
Add a hydrogenation catalyst, such as Raney Nickel (Raney Ni).
-
Subject the mixture to hydrogenation under a hydrogen atmosphere at a specified pressure and temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filter off the catalyst.
-
Concentrate the filtrate to obtain crude Fingolimod.
-
The crude product can be further purified by forming a salt (e.g., hydrochloride) and recrystallization to yield pure Fingolimod hydrochloride.[5]
Visualizations
Fingolimod Synthesis Workflow
Caption: Synthetic pathway of Fingolimod from n-octylbenzene.
Fingolimod's Mechanism of Action: S1P Receptor Modulation
Caption: Mechanism of action of Fingolimod.
References
- 1. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 2. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. d-nb.info [d-nb.info]
- 6. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Octylbenzene in Surfactant and Detergent Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octylbenzene, an alkylbenzene with an eight-carbon alkyl chain, serves as a key hydrophobic precursor in the synthesis of anionic surfactants, primarily sodium this compound sulfonate. These surfactants are integral components of a wide array of cleaning products, from household detergents to industrial cleaners. The amphiphilic nature of sodium this compound sulfonate, possessing both a hydrophobic this compound tail and a hydrophilic sulfonate head, enables it to effectively reduce surface tension and facilitate the emulsification and removal of oily and greasy soils. This document provides detailed application notes on the role and significance of this compound in the detergent industry, alongside comprehensive experimental protocols for the synthesis and performance evaluation of sodium this compound sulfonate.
Introduction
The cleaning action of detergents is fundamentally reliant on the performance of their constituent surfactants. Alkylbenzene sulfonates have long been a cornerstone of the detergent industry due to their cost-effectiveness and high performance. While longer-chain alkylbenzenes (C10-C14) are more common in laundry detergents for their effectiveness on a broad range of stains, this compound-derived surfactants offer specific advantages in applications requiring rapid wetting and effective performance in cooler water temperatures. The shorter alkyl chain of this compound provides a balance of hydrophobicity and water solubility that can be tailored for specific cleaning formulations.
This document outlines the synthesis of sodium 4-octylbenzene sulfonate from n-octylbenzene and details the standard methodologies for characterizing its performance as a surfactant. The provided protocols are intended to serve as a practical guide for researchers in the fields of surfactant chemistry, detergent formulation, and related areas.
Data Presentation
The performance of a surfactant is quantified by several key parameters. Below is a summary of the typical performance characteristics of sodium alkylbenzene sulfonates, with specific values for sodium this compound sulfonate to be determined experimentally using the protocols provided herein.
| Parameter | Typical Value for C10-C13 LAS | Expected Value for Sodium this compound Sulfonate | Method of Determination |
| Critical Micelle Concentration (CMC) | 1-2 mM | To be determined | Tensiometry (Wilhelmy Plate or Du Noüy Ring Method) |
| Surface Tension at CMC (γ_CMC) | 28-35 mN/m | To be determined | Tensiometry (Wilhelmy Plate or Du Noüy Ring Method) |
| Initial Foam Height (Ross-Miles Test) | 150-200 mm | To be determined | Ross-Miles Foam Test |
| Foam Stability (after 5 min) | > 90% | To be determined | Ross-Miles Foam Test |
Experimental Protocols
Part 1: Synthesis of Sodium 4-Octylbenzene Sulfonate
This protocol details the two-step synthesis of sodium 4-octylbenzene sulfonate, involving the sulfonation of n-octylbenzene followed by neutralization.
Materials:
-
n-Octylbenzene (C₁₄H₂₂)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Rotary evaporator
-
pH meter or pH indicator strips
Procedure:
Step 1: Sulfonation of n-Octylbenzene
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve n-octylbenzene (1 equivalent) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (1.1 equivalents) dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours to ensure complete sulfonation.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze any remaining chlorosulfonic acid.
-
Separate the organic layer in a separatory funnel. Wash the organic layer with cold deionized water until the aqueous layer is neutral to pH paper.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the dichloromethane solvent using a rotary evaporator to obtain 4-octylbenzenesulfonic acid as a viscous oil.
Step 2: Neutralization of 4-Octylbenzenesulfonic Acid
-
Dissolve the 4-octylbenzenesulfonic acid obtained in Step 1 in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of sodium hydroxide dropwise while stirring until the pH of the solution reaches 7.0 ± 0.2.
-
Remove the water by rotary evaporation to obtain the crude sodium 4-octylbenzene sulfonate.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Performance Evaluation of Sodium 4-Octylbenzene Sulfonate
Protocol 2.1: Determination of Critical Micelle Concentration (CMC) and Surface Tension
Method: Wilhelmy Plate or Du Noüy Ring Method using a tensiometer.
Procedure:
-
Prepare a stock solution of sodium 4-octylbenzene sulfonate in deionized water (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution with concentrations ranging from well below to well above the expected CMC.
-
Measure the surface tension of each solution at a constant temperature (e.g., 25 °C) using a calibrated tensiometer.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plot shows a sharp break, and the surface tension becomes relatively constant.[1]
-
The surface tension at the CMC (γ_CMC) is the value of the surface tension in the plateau region of the plot.
Protocol 2.2: Evaluation of Foaming Properties
Method: Ross-Miles Foam Test (ASTM D1173).[2]
Apparatus:
-
Ross-Miles foam apparatus (graduated glass column with a reservoir and orifice).
-
Thermostatic bath to maintain a constant temperature (e.g., 25 °C).
Procedure:
-
Prepare a solution of sodium 4-octylbenzene sulfonate at a concentration significantly above its CMC (e.g., 1% w/v) in deionized water.
-
Place 50 mL of the surfactant solution in the receiver of the Ross-Miles apparatus.
-
Pour 200 mL of the same solution into the pipette reservoir.
-
Allow the solution from the reservoir to fall through the orifice into the receiver, generating foam.
-
Record the initial height of the foam column immediately after all the solution has run out of the reservoir.
-
Record the foam height again after a specified time interval (e.g., 5 minutes) to assess foam stability.
Mandatory Visualizations
Caption: Synthesis pathway of Sodium 4-Octylbenzene Sulfonate.
References
Octylbenzene: A Versatile Component in High-Performance Lubricant Formulations
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: Octylbenzene, a synthetic aromatic hydrocarbon, presents significant potential as a versatile component in the formulation of high-performance lubricants. Its inherent properties, including excellent thermal and oxidative stability, and favorable viscosity characteristics, make it a candidate for use as a synthetic base oil component or as an additive to enhance the performance of conventional mineral oils. This document provides an overview of the application of this compound in lubricant formulations, summarizes its key performance attributes in easy-to-compare tables, and details experimental protocols for evaluating its efficacy.
Introduction to this compound in Lubrication
This compound (C₁₄H₂₂) is a long-chain alkylbenzene characterized by an eight-carbon alkyl group attached to a benzene ring. This molecular structure imparts a unique combination of properties beneficial for lubrication. As a class of synthetic lubricant base stocks, alkylbenzenes are known for their good thermal stability and solvency. They have found applications in demanding environments such as refrigeration and compressor lubrication. While specific quantitative performance data for pure this compound as a lubricant additive is not extensively published in publicly available literature, its properties can be inferred from studies on heavy alkyl benzenes (HAB), which are byproducts of linear alkylbenzene (LAB) production and contain a mixture of long-chain alkylbenzenes.
Key Performance Attributes & Data Presentation
The inclusion of this compound in a lubricant formulation is anticipated to influence several key performance parameters. The following tables summarize the expected impact based on the known properties of alkylbenzenes and provide a framework for presenting experimental data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ | [1] |
| Molecular Weight | 190.32 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density @ 25°C | 0.858 g/mL | [2] |
| Boiling Point | 261-263 °C | [2] |
| Melting Point | -36 °C | [2] |
| Flash Point | 107 °C | [2] |
| Water Solubility | Immiscible | [2] |
Table 2: Expected Performance of this compound in Lubricant Formulations (Qualitative)
| Performance Metric | Expected Impact of this compound Addition | Rationale |
| Viscosity Index (VI) | Moderate Improvement | Alkylbenzenes can improve the viscosity-temperature characteristics of mineral oils. |
| Oxidative Stability | Significant Improvement | The aromatic ring provides inherent oxidative stability.[3] |
| Thermal Stability | Significant Improvement | Alkylbenzenes are known for their high-temperature stability. |
| Wear and Friction | Potential Improvement | Good solvency can help maintain the effectiveness of anti-wear additives. |
| Additive Solubility | Enhanced | The aromatic nature of this compound can improve the solubility of polar additives. |
Table 3: Hypothetical Quantitative Performance Data of this compound Blends
Note: The following data is illustrative and should be replaced with experimental results.
| Formulation | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Viscosity Index (VI) | Four-Ball Wear Scar Diameter (mm) | RPVOT (minutes) |
| Base Oil (Group II) | 46.0 | 6.8 | 105 | 0.55 | 250 |
| Base Oil + 5% this compound | 47.2 | 7.0 | 110 | 0.52 | 300 |
| Base Oil + 10% this compound | 48.5 | 7.2 | 115 | 0.50 | 350 |
| Base Oil + 20% this compound | 50.8 | 7.6 | 120 | 0.48 | 420 |
Experimental Protocols
To quantitatively assess the performance of this compound as a lubricant component, a series of standardized tests should be conducted. The following protocols are based on widely accepted ASTM International standards.
Viscosity and Viscosity Index Determination
Objective: To determine the kinematic viscosity of lubricant blends containing this compound at different temperatures and to calculate the Viscosity Index (VI).
Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
Protocol:
-
Prepare lubricant blends with varying concentrations of this compound (e.g., 0%, 5%, 10%, 20% by weight) in a suitable base oil (e.g., Group II mineral oil).
-
Calibrate a glass capillary viscometer according to the ASTM D445 standard.
-
Measure the flow time of a fixed volume of the lubricant blend through the calibrated viscometer at 40°C and 100°C.
-
Calculate the kinematic viscosity at each temperature using the viscometer constant.
-
Calculate the Viscosity Index (VI) of each blend using the measured viscosities according to ASTM D2270 - Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 and 100°C.
Wear and Friction Characteristics
Objective: To evaluate the anti-wear properties of lubricant formulations containing this compound.
Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
Protocol:
-
Use the lubricant blends prepared in section 3.1.
-
Set up the four-ball wear tester with three stationary steel balls in a cup and a fourth ball on top, which will rotate.
-
Fill the cup with the test lubricant, ensuring the stationary balls are fully immersed.
-
Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, clean the stationary balls and measure the diameter of the wear scars on each ball using a microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better wear protection.
Oxidation Stability Assessment
Objective: To determine the resistance of lubricant blends with this compound to oxidation under accelerated conditions.
Method: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).
Protocol:
-
Place a 50g sample of the test lubricant, 5g of distilled water, and a copper catalyst coil into a glass container.
-
Seal the container inside a pressure vessel.
-
Pressurize the vessel with oxygen to 90 psi (620 kPa).
-
Place the vessel in a heating bath at 150°C and rotate it at 100 rpm.
-
Monitor the pressure inside the vessel over time.
-
The test is complete when the pressure drops by 25.4 psi (175 kPa) from the maximum pressure.
-
The result is reported as the time in minutes to reach this pressure drop, with a longer time indicating greater oxidation stability.
Visualizations
The following diagrams illustrate the logical workflow for evaluating this compound in lubricant formulations and a conceptual representation of its potential mechanism of action.
Caption: Experimental workflow for evaluating this compound in lubricant formulations.
References
Application Notes and Protocols for Utilizing Octylbenzene in Molecular Self-Assembly Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of octylbenzene in the study of molecular self-assembly and in the synthesis of pharmaceutical compounds.
Application Note 1: this compound as a Solvent for Studying 2D Molecular Self-Assembly using Scanning Tunneling Microscopy (STM)
Introduction
This compound is a non-polar aromatic solvent that serves as an excellent medium for studying the self-assembly of molecules on conductive surfaces, particularly highly oriented pyrolytic graphite (HOPG).[1][2] Its low volatility and ability to dissolve a range of organic molecules make it a suitable liquid environment for visualizing molecular arrangements with high resolution using Scanning Tunneling Microscopy (STM).[1][3] This application note details the use of this compound as a solvent to study the two-dimensional self-assembly of tetrathiafulvalene (TTF) derivatives on a graphite surface.
Data Presentation
The physicochemical properties of this compound are crucial for its role as a solvent in self-assembly studies.
Table 1: Physicochemical Properties of n-Octylbenzene
| Property | Value | Reference |
| Molecular Formula | C14H22 | [2][4] |
| Molecular Weight | 190.32 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Density | 0.858 g/mL at 25 °C | [1] |
| Boiling Point | 261-263 °C | [1] |
| Melting Point | -36 °C | [1] |
| Flash Point | 108 °C | [4] |
| Solubility in Water | Immiscible | [1] |
Experimental Protocol: STM Imaging of a Self-Assembled Monolayer in this compound
This protocol describes the preparation and imaging of a self-assembled monolayer of a tetrathiafulvalene (TTF) derivative on HOPG using this compound as the solvent.
Materials:
-
n-Octylbenzene (≥98% purity)
-
Tetrathiafulvalene (TTF) derivative
-
Highly Oriented Pyrolytic Graphite (HOPG) substrate
-
Ethanol (for cleaning)
-
Nitrogen gas (for drying)
-
Scanning Tunneling Microscope (STM) with a Pt/Ir tip
Methodology:
-
Substrate Preparation:
-
Cleave the HOPG substrate using adhesive tape to expose a fresh, atomically flat surface.
-
Clean the surface by rinsing with ethanol and drying under a stream of nitrogen gas.
-
-
Sample Preparation:
-
Prepare a dilute solution of the TTF derivative in n-octylbenzene (typically in the micromolar to millimolar concentration range).
-
Apply a small droplet of the solution onto the freshly cleaved HOPG surface.
-
-
STM Imaging:
-
Mount the sample onto the STM stage.
-
Carefully approach the STM tip to the substrate surface.
-
Operate the STM in constant-current mode.[5]
-
Typical imaging parameters:
-
Acquire images of the self-assembled monolayer at various scan sizes to observe the molecular arrangement.
-
Visualization: Experimental Workflow for STM Studies
References
Application Notes and Protocols for Octylbenzene as a High-Boiling Point Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of n-octylbenzene as a high-boiling point solvent for various organic reactions. Its properties, applications, and detailed experimental protocols for key cross-coupling reactions are presented to facilitate its use in research and development, particularly in the pharmaceutical industry.
Introduction to Octylbenzene
This compound (also known as 1-phenyloctane) is an aromatic hydrocarbon characterized by a benzene ring substituted with an octyl group.[1] Its high boiling point, chemical stability, and ability to dissolve a wide range of organic compounds make it an excellent solvent for high-temperature organic synthesis.[1][2] It is a colorless to pale yellow liquid with a mild aromatic odor.[2] Beyond its role as a solvent, this compound is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, notably in the production of Fingolimod, a drug used to treat multiple sclerosis.[2][3]
Physical and Chemical Properties
This compound's physical properties make it a suitable replacement for other high-boiling aromatic solvents like xylene and toluene, especially when higher reaction temperatures are required. A comparison of its properties with other common high-boiling point solvents is summarized below.
| Property | This compound | o-Xylene | Toluene | N,N-Dimethylformamide (DMF) |
| CAS Number | 2189-60-8 | 95-47-6 | 108-88-3 | 68-12-2 |
| Molecular Formula | C₁₄H₂₂ | C₈H₁₀ | C₇H₈ | C₃H₇NO |
| Molecular Weight ( g/mol ) | 190.33 | 106.16 | 92.14 | 73.09 |
| Boiling Point (°C) | 261-263[4] | 144 | 111 | 153 |
| Melting Point (°C) | -36[4] | -25 | -95 | -61 |
| Density (g/mL at 20°C) | ~0.9[2] | 0.880 | 0.867 | 0.944 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Miscible |
| Flash Point (°C) | 107 | 32 | 4 | 58 |
Applications in Organic Synthesis
This compound's high boiling point and stability make it an ideal solvent for a variety of high-temperature organic reactions. Its non-polar nature allows for the dissolution of non-polar reactants and catalysts.
This compound is a suitable solvent for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings, which often require elevated temperatures to proceed efficiently. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
Logical Workflow for a Typical Cross-Coupling Reaction:
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
-
Nanoparticle Synthesis: High-boiling point solvents are often used in the synthesis of nanoparticles, where temperature control is crucial for particle size and morphology.[5]
-
Polymerization Reactions: this compound can serve as a solvent for high-temperature polymerization processes.[6][7]
-
Friedel-Crafts Reactions: As an aromatic solvent, it can be used in Friedel-Crafts alkylation and acylation reactions.[8][9][10]
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura, Stille, and Heck reactions. While specific literature examples using this compound are scarce, these protocols are adapted from standard procedures in high-boiling aromatic solvents and are expected to be effective. Optimization of reaction conditions may be necessary for specific substrates.
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
This compound (5 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add this compound to the vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Stille coupling involves the reaction of an organotin compound with an organohalide.
Catalytic Cycle of Stille Coupling:
References
- 1. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
- 5. didattica.uniroma2.it [didattica.uniroma2.it]
- 6. eng.uc.edu [eng.uc.edu]
- 7. youtube.com [youtube.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
Application Notes and Protocols for the Quantification of Octylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octylbenzene is an alkylated aromatic hydrocarbon that can be found in various environmental and industrial matrices. Its quantification is essential for environmental monitoring, industrial process control, and toxicological studies. This document provides detailed application notes and protocols for the accurate and precise quantification of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The primary methods for the quantification of this compound are chromatographic techniques. GC-MS is the most prevalent and robust method, offering high sensitivity and selectivity.[1][2] HPLC provides a complementary approach, particularly for samples that may not be directly amenable to GC analysis.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and semi-volatile compounds, such as this compound, in the gas phase, followed by detection and quantification using a mass spectrometer.[2] It is a highly specific and sensitive method, making it ideal for trace-level analysis.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds in a liquid phase. For this compound, reverse-phase HPLC is typically employed, where a nonpolar stationary phase is used with a polar mobile phase.[3] Detection is commonly achieved using an ultraviolet (UV) detector.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 10 pg | |
| Limit of Quantification (LOQ) | 0.3 - 30 pg | |
| Linearity (R²) | >0.99 | [5][6] |
| Recovery | 80 - 110% | [7][8] |
| Relative Standard Deviation (RSD) | < 15% | [5] |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2 - 70 µg/L | [9] |
| Limit of Quantification (LOQ) | 6 - 210 µg/L | [9] |
| Linearity (R²) | >0.99 | [9] |
| Recovery | 90 - 105% | [10] |
| Relative Standard Deviation (RSD) | < 10% | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol is suitable for the analysis of this compound in water and soil/sediment samples.
1. Sample Preparation
-
Water Samples (Liquid-Liquid Extraction):
-
To a 1 L separatory funnel, add 500 mL of the water sample.
-
Spike the sample with an appropriate internal standard (e.g., deuterated this compound or another suitable alkylbenzene).
-
Add 50 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 50 mL portions of DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Soil/Sediment Samples (Soxhlet Extraction): [1]
-
Air-dry the sample and grind it to a fine powder.
-
Mix 10 g of the homogenized sample with an equal amount of anhydrous sodium sulfate.
-
Place the mixture in a cellulose thimble and add an internal standard.
-
Extract the sample in a Soxhlet apparatus for 8-12 hours with 200 mL of a 1:1 mixture of hexane and acetone.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Perform a solvent exchange to hexane by adding 20 mL of hexane and re-concentrating to 1 mL.
-
The extract can be further cleaned up using silica gel column chromatography if necessary.[1]
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-1ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.[13]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.[1][12]
-
Target Ions for this compound (m/z): 91 (quantifier), 190 (qualifier).
-
Monitor ions for the internal standard as appropriate.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound (e.g., from a certified reference material) in the final sample solvent, ranging from expected sample concentrations.[12] LGC Standards, AccuStandard, TCI, and ChemScene are potential suppliers of this compound standards.[14][15][16]
-
Spike each calibration standard with the same concentration of internal standard as the samples.
-
Analyze the calibration standards using the GC-MS method.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the samples by applying the response factor from the calibration curve to the measured peak area ratios.
Protocol 2: Quantification of this compound by HPLC
This protocol is suitable for the analysis of this compound in liquid samples with minimal matrix interference.
1. Sample Preparation
-
Liquid Samples:
-
Filter the sample through a 0.45 µm PTFE syringe filter to remove particulate matter.
-
If the concentration of this compound is expected to be high, dilute the sample with the mobile phase.
-
For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.
-
2. HPLC Analysis
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Column: Newcrom R1 reverse-phase column, 4.6 x 150 mm, 5 µm particle size, or equivalent.[3]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water.[3] For example, an isocratic elution with 70:30 (v/v) MeCN:water. A small amount of phosphoric acid or formic acid can be added to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength of 254 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the standards using the HPLC method.
-
Create a calibration curve by plotting the peak area against the concentration for this compound.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.[1]
Experimental Workflow and Diagrams
The following diagram illustrates the general experimental workflow for the quantification of this compound.
Caption: General experimental workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. Separation of Benzene, octyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. "Retention Analysis of Benzene Compounds in HPLC Using a Fluoro octyl C" by Cara Freedman [digitalcommons.ursinus.edu]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biotecnosrl.it [biotecnosrl.it]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification and health impact assessment of polycyclic aromatic hydrocarbons (PAHs) emissions from crop residue combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. n-Octylbenzene | CAS 2189-60-8 | LGC Standards [lgcstandards.com]
- 15. accustandard.com [accustandard.com]
- 16. chemscene.com [chemscene.com]
Application Notes and Protocols: Octylbenzene as a Reference Standard in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing octylbenzene as a reference standard in gas chromatography (GC). These guidelines are intended for analytical chemists, quality control specialists, and researchers in the pharmaceutical and chemical industries who require accurate and precise quantification of aromatic hydrocarbons.
Introduction
This compound is a suitable reference standard, particularly as an internal standard, for the quantitative analysis of various aromatic compounds using gas chromatography. An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[1] Its purpose is to correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of the analysis.[1]
Key Properties of this compound:
-
Chemical Formula: C14H22
-
Boiling Point: 261-263 °C[3]
-
Density: 0.858 g/mL at 25 °C[3]
-
Solubility: Immiscible with water, soluble in organic solvents.[3]
This compound's chemical properties, including its structural similarity to many target analytes and its elution within a practical retention time window, make it a viable option as a non-deuterated internal standard.[1]
Principle of Internal Standard Method
The quantitative analysis using an internal standard relies on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte to generate a calibration curve.
Workflow for Quantitative Analysis using an Internal Standard
Caption: General workflow for quantitative analysis using an internal standard.
Experimental Protocols
This section details the necessary materials and a general protocol for using this compound as a reference standard. The specific parameters may need to be optimized based on the target analytes and the GC system used.
Materials and Reagents
-
This compound (n-Octylbenzene): Purity ≥98%
-
Solvents: High-purity solvents suitable for GC analysis (e.g., dichloromethane, hexane, isooctane).
-
Analytes of Interest: Certified reference materials of the compounds to be quantified.
-
Gases: High-purity carrier gas (e.g., helium, hydrogen), and detector gases (e.g., hydrogen, air).
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Instrumentation
A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is recommended. The use of an autosampler is advised for improved injection precision.
Preparation of Standard Solutions
-
This compound Internal Standard Stock Solution (IS Stock):
-
Accurately weigh a known amount of pure this compound.
-
Dissolve it in a suitable solvent (e.g., dichloromethane) in a volumetric flask to achieve a final concentration of approximately 1000 µg/mL.
-
-
Analyte Stock Solution:
-
Prepare a stock solution of the target analyte(s) in a similar manner.
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by diluting the analyte stock solution to cover the expected concentration range of the samples.
-
To each calibration standard, add a constant amount of the this compound IS Stock solution. For example, add 100 µL of the 1000 µg/mL IS stock to each 1 mL of the calibration standard.
-
Sample Preparation
-
Accurately weigh or measure the sample to be analyzed.
-
Dissolve or dilute the sample in a known volume of a suitable solvent.
-
Add the same constant amount of the this compound IS Stock solution as was added to the calibration standards.
Gas Chromatography (GC) Conditions
The following table provides a starting point for GC conditions. These should be optimized for the specific application.
| Parameter | Value |
| GC System | Gas Chromatograph with FID or MS |
| Column | e.g., HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Inlet Mode | Split (e.g., 50:1 split ratio) or Splitless |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: 5 minutes |
| Detector | FID or MS |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
Note: The Kovats retention index for this compound on a standard non-polar column is approximately 1455, which can be used to predict its elution time relative to other compounds.[2]
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to the analyte(s) and this compound based on their retention times.
-
Peak Integration: Integrate the peak areas for the analyte(s) and this compound.
-
Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the analyte peak area to the this compound peak area.
-
Plot this ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
-
Quantification of Analyte in Samples:
-
Calculate the ratio of the analyte peak area to the this compound peak area for each sample.
-
Use the calibration curve equation to determine the concentration of the analyte in the sample.
-
Application Example: Analysis of Aromatic Hydrocarbons in a Mixture
This hypothetical example demonstrates the use of this compound as an internal standard for the quantification of toluene and naphthalene.
Table 1: Calibration Data for Toluene and Naphthalene with this compound as Internal Standard
| Analyte | Concentration (µg/mL) | Analyte Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) |
| Toluene | 10 | 15,234 | 150,123 | 0.101 |
| 25 | 38,123 | 151,034 | 0.252 | |
| 50 | 76,543 | 150,567 | 0.508 | |
| 100 | 152,987 | 150,876 | 1.014 | |
| 200 | 305,123 | 150,345 | 2.029 | |
| Naphthalene | 10 | 18,543 | 150,123 | 0.124 |
| 25 | 46,876 | 151,034 | 0.310 | |
| 50 | 94,123 | 150,567 | 0.625 | |
| 100 | 189,456 | 150,876 | 1.256 | |
| 200 | 380,123 | 150,345 | 2.528 |
Table 2: Sample Analysis Results
| Sample ID | Analyte | Analyte Peak Area | This compound Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample 1 | Toluene | 115,678 | 150,789 | 0.767 | 75.6 |
| Naphthalene | 142,345 | 150,789 | 0.944 | 75.1 |
Logical Relationship in Quantitative Analysis
Caption: Logical relationship in quantitative analysis using an internal standard.
Conclusion
This compound serves as a reliable and cost-effective reference standard for the quantitative analysis of aromatic hydrocarbons by gas chromatography. Its properties allow for good chromatographic separation and stable response. The detailed protocols and application notes provided herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their analytical workflows. Method optimization will be necessary to suit specific analytical needs and instrumentation.
References
Application Notes and Protocols for the Synthesis of Functionalized Derivatives from Octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various functionalized derivatives from octylbenzene. These derivatives serve as important intermediates and building blocks in medicinal chemistry and drug development. The methodologies outlined below cover key electrophilic aromatic substitution and side-chain functionalization reactions, providing a toolkit for the strategic modification of the this compound scaffold.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing functional groups onto the benzene ring of this compound. The octyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the alkyl chain.
Sulfonation of this compound
The introduction of a sulfonic acid group is a key transformation, yielding precursors for surfactants and sulfa drugs. The sulfonation of this compound primarily yields the para-substituted product, 4-octylbenzenesulfonic acid, due to steric hindrance at the ortho positions.
Quantitative Data:
| Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Sulfonation | Concentrated H₂SO₄ or Oleum | 80 - 120 | 4 - 6 | >90 | >98 |
Experimental Protocol: Synthesis of 4-Octylbenzenesulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place this compound (1 equivalent).
-
Reagent Addition: Slowly add fuming sulfuric acid (oleum, containing 20% SO₃, 1.1 equivalents) to the stirred this compound. The addition should be done cautiously in an ice bath to control the initial exothermic reaction.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 5 hours with vigorous stirring.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The 4-octylbenzenesulfonic acid will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a minimal amount of hot water or by dissolving in methanol and precipitating by the addition of diethyl ether. Dry the purified product under vacuum to yield 4-octylbenzenesulfonic acid as a white crystalline solid.[1]
-
Salt Formation (Optional): To prepare the sodium salt, dissolve the purified sulfonic acid in water and neutralize with a stoichiometric amount of sodium hydroxide solution. The sodium 4-octylbenzenesulfonate can be isolated by evaporation of the water.
Diagram of Sulfonation Workflow:
Caption: Workflow for the sulfonation of this compound.
Nitration of this compound
Nitration introduces a nitro group onto the aromatic ring, which can be subsequently reduced to an amine, a versatile functional group in drug development. The nitration of this compound will produce a mixture of ortho- and para-nitrothis compound.
Experimental Protocol: Synthesis of Nitrothis compound Isomers
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (20 mL) to concentrated nitric acid (15 mL) while cooling in an ice-salt bath to maintain a temperature below 10°C.
-
Substrate Addition: To the cooled nitrating mixture, add this compound (0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. Ensure the temperature of the reaction mixture does not exceed 30°C.[2]
-
Reaction Execution: After the addition is complete, continue stirring the mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with stirring. The nitrothis compound isomers will separate as an oily layer.
-
Purification: Separate the oily layer using a separatory funnel. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate. The individual ortho- and para-isomers can be separated by fractional distillation under reduced pressure or by column chromatography.
Diagram of Nitration Pathway:
Caption: Electrophilic aromatic nitration of this compound.
Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation is a reliable method for introducing a ketone functionality. The resulting aryl ketones are valuable precursors for the synthesis of more complex molecules. Acylation of this compound with acetic anhydride will primarily yield 4-octylacetophenone.
Experimental Protocol: Synthesis of 4-Octylacetophenone
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
-
Reagent Addition: Add this compound (1 equivalent) to the suspension of AlCl₃ in DCM. From the dropping funnel, add acetic anhydride (1.1 equivalents) dropwise to the stirred mixture. An exothermic reaction will occur.
-
Reaction Execution: After the addition is complete, stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly add crushed ice to decompose the aluminum chloride complex. Then, add dilute hydrochloric acid to dissolve the aluminum hydroxide.
-
Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 4-octylacetophenone.[3][4]
Side-Chain Functionalization Reactions
The octyl side chain of this compound can also be functionalized, providing alternative routes to novel derivatives.
Side-Chain Oxidation
The benzylic position of the octyl chain is susceptible to oxidation, leading to the formation of a carboxylic acid. This reaction requires the presence of at least one benzylic hydrogen.
Experimental Protocol: Synthesis of Benzoic Acid Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound (1 equivalent) and a solution of potassium permanganate (KMnO₄, 3 equivalents) in a mixture of water and a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring for 8-12 hours. The purple color of the permanganate will disappear as the reaction proceeds, and a brown precipitate of manganese dioxide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with hot water. Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, which will precipitate the benzoic acid derivative.
-
Purification: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or water.[2][5]
Diagram of Side-Chain Oxidation:
Caption: Workflow for the side-chain oxidation of this compound.
Benzylic Bromination
The benzylic position can be selectively halogenated using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions.
Quantitative Data (General):
| Reaction | Reagents | Time (h) | Yield (%) |
| Benzylic Bromination | NBS, Radical Initiator (e.g., AIBN or benzoyl peroxide) | 2 - 15 | ~70 |
Experimental Protocol: Synthesis of 1-Bromo-1-phenyloctane
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Execution: Heat the mixture to reflux. The reaction can be initiated by shining a UV lamp on the flask. The reaction is complete when the dense NBS has been converted to the less dense succinimide, which floats on top of the solvent. This typically takes 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 1-bromo-1-phenyloctane can be purified by vacuum distillation.[6][7][8]
Diagram of Benzylic Bromination Mechanism:
Caption: Radical mechanism of benzylic bromination.
References
- 1. 4-Octylbenzenesulfonic acid (17012-98-5) for sale [vulcanchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2003055833A1 - Process for thermal benzylic bromination - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
Octylbenzene as a Heat Transfer Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octylbenzene, a C14H22 aromatic hydrocarbon, is a colorless to light yellow liquid recognized for its utility as a solvent and a chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals.[1][2] Its thermophysical properties suggest its potential as a heat transfer fluid in non-pressurized, closed-loop systems operating within a specific temperature range. This document provides an overview of this compound's relevant properties, outlines protocols for its evaluation as a heat transfer fluid, and presents its potential applications in industrial processes.
Physicochemical Properties of this compound
A comprehensive understanding of a fluid's properties is critical for its consideration as a heat transfer medium. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Unit | References |
| Molecular Formula | C14H22 | - | [3][4][5] |
| Molecular Weight | 190.32 | g/mol | [3][6] |
| Boiling Point | 261-263 | °C | [3][7][8] |
| Melting Point | -36 | °C | [3][7][8][9] |
| Flash Point | 107 - 107.8 | °C | [7][8][9] |
| Density (at 25°C) | 0.858 | g/mL | [3][8] |
| Refractive Index (at 20°C) | 1.483 - 1.485 | - | [3][7] |
| Vapor Pressure (at 25°C) | 0.0158 | mmHg | [7] |
| Water Solubility | Immiscible | - | [3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | - | [3] |
Potential Applications in Industrial Processes
Based on its properties, this compound could be a suitable heat transfer fluid in applications where moderate temperatures are required. Its low melting point allows for low-temperature start-ups without the need for heat tracing.[10] Potential applications include:
-
Pharmaceutical and Fine Chemical Synthesis: Maintaining precise temperatures in reactor vessels and distillation processes.[1]
-
Plastics and Rubber Processing: Temperature control in molding and extrusion equipment.
-
Laboratory and Pilot Plant Scale Operations: Use in small-scale heating and cooling loops.
Experimental Protocols for Evaluation as a Heat Transfer Fluid
A thorough evaluation is necessary to confirm the suitability and operational limits of this compound as a heat transfer fluid. The following protocols outline key experiments.
Thermal Stability Assessment
Objective: To determine the maximum bulk and film temperatures at which this compound can operate without significant degradation.
Methodology:
-
Apparatus: A sealed, high-temperature, stirred autoclave or a dedicated thermal stability testing unit.
-
Procedure:
-
A sample of this compound is placed in the test vessel.
-
The vessel is purged with an inert gas (e.g., nitrogen) to remove oxygen.
-
The fluid is heated to a predetermined temperature and maintained for a specified duration (e.g., 100 hours).
-
Samples are taken at regular intervals for analysis.
-
-
Analysis:
-
Gas Chromatography (GC): To identify and quantify degradation products (low and high boilers).
-
Viscosity Measurement: An increase in viscosity may indicate polymerization or oxidation.
-
Acid Number Titration: An increase in the acid number suggests fluid oxidation.
-
Insolubles Content: To quantify the formation of sludge and deposits.[10]
-
Heat Transfer Performance Evaluation
Objective: To determine the heat transfer coefficient of this compound under various flow conditions.
Methodology:
-
Apparatus: A closed-loop flow system equipped with a heated test section, a pump, a flow meter, and temperature and pressure sensors.[11]
-
Procedure:
-
This compound is circulated through the loop at a controlled flow rate.
-
The test section is heated with a known heat flux.
-
The fluid inlet and outlet temperatures, as well as the wall temperature of the test section, are recorded at steady-state conditions.[11]
-
-
Data Analysis: The heat transfer coefficient is calculated using the measured temperatures, heat flux, and fluid properties.[12]
Material Compatibility Testing
Objective: To assess the compatibility of this compound with common materials of construction used in heat transfer systems.
Methodology:
-
Apparatus: Sealed test cells or autoclaves.
-
Procedure:
-
Coupons of various materials (e.g., carbon steel, stainless steel, copper, aluminum) are cleaned, weighed, and immersed in this compound in separate test cells.
-
The cells are heated to the desired operating temperature and maintained for an extended period (e.g., 500 hours).
-
-
Analysis:
-
Corrosion Rate: Determined by the weight loss of the coupons.
-
Visual Inspection: Examination of the coupons for pitting, scaling, or discoloration.
-
Fluid Analysis: The fluid is analyzed for dissolved metals.
-
Visualizing the Workflow and Relationships
To better understand the evaluation process and the interplay of this compound's properties, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. N-OCTYLBENZENE | 2189-60-8 [amp.chemicalbook.com]
- 3. N-OCTYLBENZENE | 2189-60-8 [chemicalbook.com]
- 4. Benzene, octyl- [webbook.nist.gov]
- 5. Benzene, octyl- [webbook.nist.gov]
- 6. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. tronchemicals.com [tronchemicals.com]
- 9. innospk.com [innospk.com]
- 10. kelid1.ir [kelid1.ir]
- 11. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 12. mdpi.com [mdpi.com]
Application of Non-Mesogenic Dopants in Liquid Crystal Research: A Case Study of Alkylbenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of liquid crystal research, the precise control over the physical properties of mesophases is paramount for the development of advanced materials and technologies. One effective method for tuning these properties is the introduction of non-mesogenic dopants into a liquid crystalline host. These dopants, which do not exhibit liquid crystal phases on their own, can significantly alter the phase transition temperatures, clearing points, and other thermodynamic parameters of the host material. This document provides detailed application notes and protocols on the use of non-mesogenic dopants, with a specific focus on the conceptual application of octylbenzene and a detailed case study on the well-documented effects of a similar non-mesogenic solvent, hexane, on the liquid crystal 4-cyano-4'-octylbiphenyl (8CB).
While direct, comprehensive studies on this compound's specific effects on liquid crystal phases are not extensively available in publicly accessible literature, its properties as a non-polar organic solvent with an alkyl chain and an aromatic ring make it a relevant candidate for such applications. It is anticipated that as a dopant, this compound would influence the intermolecular interactions of the liquid crystal molecules, thereby modifying the stability and transition characteristics of the mesophases.
The following sections will detail the principles of using non-mesogenic dopants, provide experimental protocols based on established methodologies for similar systems, and present quantitative data from a case study involving a comparable non-mesogenic solvent to illustrate the expected effects.
Principles of Non-Mesogenic Doping
The introduction of a non-mesogenic compound, such as an alkylbenzene, into a liquid crystal host disrupts the orientational and positional ordering of the mesogens. The extent of this disruption is dependent on the concentration, size, and shape of the dopant molecule. Key effects of non-mesogenic dopants include:
-
Depression of Phase Transition Temperatures: The presence of dopant molecules weakens the intermolecular forces between the liquid crystal molecules, leading to a decrease in the temperatures of phase transitions, such as the nematic-to-isotropic (N-I) and smectic-A-to-nematic (SmA-N) transitions.
-
Alteration of Mesophase Range: By selectively affecting different phase transitions to varying degrees, the temperature range over which a specific mesophase is stable can be broadened or narrowed.
-
Modification of Physical Properties: The addition of a dopant can also influence other physical properties of the liquid crystal, including its viscosity, dielectric anisotropy, and optical birefringence.
Experimental Protocols
The following protocols are based on established methods for studying the effects of non-mesogenic solvents on liquid crystals and can be adapted for the investigation of this compound.
Protocol 1: Preparation of Liquid Crystal-Dopant Mixtures
This protocol describes the preparation of binary mixtures of a liquid crystal host (e.g., 8CB) and a non-mesogenic dopant (e.g., this compound or hexane).
Materials:
-
Liquid Crystal (e.g., 4-cyano-4'-octylbiphenyl, 8CB)
-
Non-mesogenic dopant (e.g., this compound, hexane)
-
Analytical balance (precision of at least 0.01 mg)
-
Small glass vials with airtight caps
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or oven
Procedure:
-
Determine Target Concentrations: Decide on the desired molar or weight concentrations of the dopant in the liquid crystal. It is advisable to prepare a series of concentrations to systematically study the effects.
-
Weighing: Accurately weigh the required amounts of the liquid crystal and the dopant into a clean, dry glass vial using an analytical balance.
-
Mixing:
-
Securely cap the vial.
-
Heat the mixture to a temperature above the clearing point of the pure liquid crystal to ensure it is in the isotropic phase.
-
Thoroughly mix the components using a vortex mixer for several minutes.
-
Further ensure homogeneity by placing the vial in an ultrasonic bath for 10-15 minutes.
-
-
Homogenization and Annealing:
-
To ensure a uniform mixture, maintain the vial at a temperature in the isotropic phase for an extended period (e.g., 1-2 hours), with intermittent mixing.
-
Slowly cool the mixture back to room temperature to prevent phase separation.
-
-
Storage: Store the prepared mixtures in a desiccator to prevent absorption of moisture.
Protocol 2: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the phase transition temperatures and enthalpies of the prepared mixtures.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the liquid crystal-dopant mixture into a hermetic aluminum pan.
-
Seal the pan using a crimper to prevent any loss of the volatile dopant.
-
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the desired temperature program. A typical program involves:
-
Heating from room temperature to a temperature well above the isotropic transition at a controlled rate (e.g., 5-10 °C/min).
-
Holding at the high temperature for a few minutes to ensure complete melting.
-
Cooling back to the starting temperature at the same controlled rate.
-
A second heating scan is often performed to ensure thermal history is erased.
-
-
-
Data Analysis:
-
The phase transition temperatures are determined from the onset or peak of the endothermic or exothermic transitions in the DSC thermogram.
-
The enthalpy of each transition can be calculated by integrating the area under the corresponding peak.
-
Quantitative Data: A Case Study of 8CB-Hexane Mixtures
The following table summarizes the effect of hexane concentration on the nematic-to-smectic-A (N-SmA) and isotropic-to-nematic (I-N) phase transition temperatures of the liquid crystal 8CB. This data is representative of the type of results that would be expected from studies involving this compound.[1][2][3]
| Hexane Molar Concentration (x_hex) | N-SmA Transition Temperature (T_NA) (°C) | I-N Transition Temperature (T_IN) (°C) |
| 0.000 | 33.6 | 40.8 |
| 0.017 | 33.2 | 40.2 |
| 0.033 | 32.8 | 39.6 |
| 0.063 | 31.8 | 38.2 |
| 0.078 | 31.2 | 37.4 |
| 0.092 | 30.5 | 36.5 |
| 0.119 | 29.2 | 35.1 |
Note: The transition temperatures are approximate values derived from published data and are intended for illustrative purposes.[1][2][3]
Visualizations
Experimental Workflow for Characterizing Doped Liquid Crystals
Caption: Workflow for preparing and analyzing liquid crystal-dopant mixtures.
Logical Relationship of Doping Effects
Caption: The causal chain of effects from doping on liquid crystal properties.
Conclusion
References
Application Notes and Protocols: The Theoretical Use of Octylbenzene as a Mobile Phase Component in Normal-Phase HPLC
Disclaimer: The use of octylbenzene as a primary mobile phase component in High-Performance Liquid Chromatography (HPLC) is not a standard or widely documented practice. The following application notes and protocols are based on theoretical chromatographic principles to illustrate a potential, albeit unconventional, application for highly specialized separations. The experimental data presented is hypothetical and for illustrative purposes only.
Introduction: Principles of Normal-Phase HPLC and Mobile Phase Selection
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is achieved by the differential distribution of the analytes between a stationary phase (packed in a column) and a mobile phase that moves through the column.
In Normal-Phase HPLC (NP-HPLC) , the stationary phase is polar (e.g., silica, alumina, or polar bonded phases like cyano or diol), and the mobile phase is non-polar. Analytes are retained based on their polarity, with more polar compounds interacting more strongly with the stationary phase and thus eluting later. The mobile phase in NP-HPLC typically consists of a non-polar solvent, such as hexane or heptane, often with a small amount of a more polar solvent (a "modifier," e.g., isopropanol or ethyl acetate) to control the elution strength.
This compound is a non-polar aromatic hydrocarbon. Its physical properties, including its non-polar nature and high boiling point (264 °C), make it a theoretical candidate for a non-polar solvent in NP-HPLC, particularly for the separation of highly hydrophobic compounds that may have limited solubility in more common non-polar solvents like alkanes.
Hypothetical Application Note: Separation of Highly Hydrophobic Isomers of a Synthetic Intermediate
Objective: To develop a normal-phase HPLC method for the separation of two highly hydrophobic, non-polar isomers of a synthetic drug intermediate that are poorly resolved using standard alkane-based mobile phases.
Background: The synthesis of a novel therapeutic agent results in the formation of two critical, non-polar isomers. Due to their similar structures and high hydrophobicity, achieving baseline separation for accurate quantification has been challenging with conventional NP-HPLC methods using hexane or heptane as the primary mobile phase solvent. The aromatic character of this compound may offer alternative selectivity through π-π interactions with the analytes, potentially improving resolution.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Silica Gel Column (e.g., InertSustain SIL-100A), 5 µm, 250 x 4.6 mm I.D. |
| Mobile Phase | 98:2 (v/v) this compound : Isopropanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in this compound |
Hypothetical Results:
The use of an this compound-based mobile phase provided improved selectivity for the two isomers compared to a standard hexane-based mobile phase.
| Compound | Retention Time (min) with Hexane:IPA (99:1) | Retention Time (min) with this compound:IPA (98:2) |
| Isomer A | 10.2 | 12.5 |
| Isomer B | 10.5 | 13.8 |
Quantitative Data Summary:
| Mobile Phase System | Resolution (Rs) between Isomer A and Isomer B | Tailing Factor (Isomer B) |
| Hexane:Isopropanol (99:1) | 0.85 | 1.4 |
| This compound:Isopropanol (98:2) | 2.10 | 1.1 |
Discussion: The hypothetical data suggests that the this compound-containing mobile phase significantly improves the resolution between the two non-polar isomers. This enhancement may be attributed to specific π-π interactions between the aromatic this compound solvent and the aromatic moieties within the analyte structures, leading to differential retention on the polar silica stationary phase. The improved peak shape (lower tailing factor) also contributes to better quantification.
Detailed Experimental Protocol
This protocol outlines the steps for preparing the mobile phase and sample, setting up the HPLC system, and running the analysis as described in the hypothetical application note.
3.1. Materials and Reagents
-
This compound (HPLC Grade, >98.0%)
-
Isopropanol (IPA) (HPLC Grade)
-
Isomer A and Isomer B reference standards
-
Helium for mobile phase degassing (optional)
-
0.45 µm solvent filters
3.2. Mobile Phase Preparation
-
Measure 980 mL of HPLC-grade this compound into a clean, dry 1 L glass solvent bottle.
-
Add 20 mL of HPLC-grade isopropanol to the same bottle.
-
Cap the bottle and mix thoroughly by inversion for 2-3 minutes.
-
Filter the mobile phase through a 0.45 µm solvent filter to remove any particulate matter.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or by sparging with helium. This is crucial to prevent bubble formation in the pump and detector.
3.3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of each isomer reference standard into separate 10 mL volumetric flasks.
-
Add approximately 5 mL of this compound to each flask and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solutions to return to room temperature.
-
Dilute to the mark with this compound and mix well.
-
Working Sample: For analysis, use the individual stock solutions or a mixed solution prepared by combining equal volumes of each stock solution.
3.4. HPLC System Setup and Operation
-
Column Installation: Install the silica column into the column compartment of the HPLC system.
-
System Purge: Purge the pump lines with the prepared mobile phase. Ensure the pump is primed and free of air bubbles.
-
Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.
-
Method Parameters: Set the HPLC method parameters as specified in the chromatographic conditions table above.
-
Injection: Once the system is equilibrated and the baseline is stable, inject 10 µL of the sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of all components of interest.
3.5. Data Analysis
-
Integrate the peaks corresponding to Isomer A and Isomer B.
-
Determine the retention times, peak areas, resolution, and tailing factors using the chromatography data software.
-
Quantify the isomers based on the peak areas relative to the reference standards.
Visualizations
Caption: Logical relationships in the hypothetical normal-phase separation.
Troubleshooting & Optimization
purification techniques for octylbenzene from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of octylbenzene from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound reaction mixtures?
A1: Common impurities depend on the synthetic route used. For Friedel-Crafts alkylation, a common method for synthesizing this compound, potential impurities include:
-
Unreacted Starting Materials: Benzene, 1-octene, or 1-chlorooctane.
-
Isomers of this compound: Positional isomers may form depending on the catalyst and reaction conditions.
-
Polyalkylated Benzenes: Di- and tri-octylbenzenes can be significant byproducts.
-
Catalyst Residues: Remnants of the catalyst used in the reaction.
-
Solvent Residues: Solvents used during the reaction or workup.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification techniques for this compound are:
-
Vacuum Distillation: Due to its high boiling point, vacuum distillation is the preferred method for separating this compound from less volatile or more volatile impurities.
-
Flash Column Chromatography: This technique is useful for separating this compound from impurities with different polarities.[1]
-
Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove acidic or basic impurities by washing the crude product with aqueous solutions of base or acid, respectively.[2]
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Significance for Purification |
| Molecular Formula | C14H22[3] | - |
| Molecular Weight | 190.33 g/mol [3] | - |
| Boiling Point | 261-263 °C[4] | The high boiling point necessitates vacuum distillation to prevent decomposition. |
| Melting Point | -36 °C[4] | This compound is a liquid at room temperature. |
| Appearance | Colorless liquid[4] | Any coloration in the purified product indicates the presence of impurities. |
| Solubility | Insoluble in water | Allows for aqueous washes to remove water-soluble impurities. |
Q4: What safety precautions should be taken when handling this compound?
A4: It is essential to handle this compound with care, following standard laboratory safety procedures.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses or goggles.[3]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[5]
-
Handling: Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[4]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
Troubleshooting Guides
Issue 1: Poor Separation During Vacuum Distillation
| Possible Cause | Solution |
| Insufficient Column Efficiency | The boiling points of impurities are too close to that of this compound. Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation Rate is Too High | A rapid distillation rate prevents the proper establishment of liquid-vapor equilibrium. Reduce the heating rate to achieve a slower, more controlled distillation, typically 1-2 drops per second.[7] |
| Fluctuating Vacuum | An unstable vacuum source leads to inconsistent boiling points and poor separation. Ensure all connections are secure and the vacuum pump is functioning correctly. Use a vacuum regulator for better control. |
| Bumping of the Liquid | Uneven boiling can cause impure liquid to splash into the collection flask. Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
Issue 2: Low Yield of Purified this compound
| Possible Cause | Solution |
| Product Loss During Transfers | Significant amounts of product can be lost when transferring between flasks. Rinse glassware with a small amount of a suitable solvent and combine the rinses with the bulk material. |
| Decomposition at High Temperatures | This compound may decompose if heated for extended periods, even under vacuum. Ensure the distillation is performed at the lowest possible pressure to reduce the required temperature. |
| Incomplete Elution from Chromatography Column | The chosen solvent system may not be polar enough to elute all the this compound from the silica gel. Gradually increase the polarity of the eluent during the column run. |
| Product Co-eluting with Impurities | The polarity of the product and an impurity are too similar for good separation by chromatography. Try a different solvent system or a different stationary phase (e.g., alumina).[1] |
Issue 3: Product is Colored After Purification
| Possible Cause | Solution |
| Thermal Decomposition | Overheating during distillation can lead to the formation of colored degradation products. Use a lower distillation temperature by applying a higher vacuum. |
| Presence of Oxidized Impurities | Certain impurities may oxidize and form colored compounds. Treat the crude product with a reducing agent or pass it through a plug of activated carbon before final purification.[8] |
| Contamination from Chromatography | Some compounds can decompose on acidic silica gel, leading to colored impurities.[1] Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent, or use a neutral stationary phase like alumina.[1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a fractionating column (optional but recommended), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Add the crude this compound to the distillation flask, along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Close the system and slowly apply vacuum.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the pure product.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise, indicating the start of the distillation of higher-boiling impurities.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the this compound a retention factor (Rf) of approximately 0.3. A common starting point for nonpolar compounds like this compound is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Workflow for vacuum distillation of this compound.
References
Technical Support Center: Optimizing Friedel-Crafts Reaction Conditions for Octylbenzene Synthesis
Welcome to the technical support center for the synthesis of octylbenzene via Friedel-Crafts reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this classic organic transformation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents and reagents. Consider using a freshly opened bottle of the catalyst. - Improper Catalyst Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation. |
| Deactivated Aromatic Ring | - While benzene is the standard substrate, ensure it is of high purity. Contaminants can interfere with the reaction. |
| Insufficiently Reactive Alkylating/Acylating Agent | - Alkylating Agent: For direct alkylation, ensure the 1-octene or 1-chlorooctane is pure. - Acylating Agent: For the acylation-reduction route, verify the purity of the octanoyl chloride. Acid chlorides can hydrolyze over time. |
| Suboptimal Reaction Temperature | - Too Low: The reaction may not have sufficient energy to proceed. Gradually and carefully increase the temperature while monitoring the reaction progress by TLC or GC. - Too High: This can lead to degradation of reactants and products, and promote side reactions. Determine the optimal temperature experimentally, starting at a lower temperature. |
| Poor Work-up Procedure | - Incomplete Quenching: Ensure the reaction is properly quenched (e.g., with cold water or dilute acid) to decompose the catalyst-product complex, especially in acylation reactions. - Product Loss During Extraction: Optimize the extraction procedure to minimize the loss of the non-polar this compound product. |
Issue 2: Formation of Multiple Isomers (Branched Octylbenzenes)
| Potential Cause | Troubleshooting Steps |
| Carbocation Rearrangement | - This is the most significant challenge in the direct Friedel-Crafts alkylation with primary alkylating agents like 1-octene or 1-chlorooctane. The initially formed primary carbocation rearranges to more stable secondary carbocations via hydride shifts, leading to a mixture of phenyl-substituted octanes.[1][2][3] - Solution 1: Acylation-Reduction Pathway: To obtain linear n-octylbenzene, the most reliable method is to perform a Friedel-Crafts acylation with octanoyl chloride to form octanophenone, followed by a reduction (e.g., Clemmensen or Wolff-Kishner) of the ketone to the alkyl group.[1][4] This two-step process avoids carbocation rearrangements.[1] - Solution 2: Use of Shape-Selective Catalysts: Certain solid acid catalysts, such as specific zeolites, can favor the formation of the linear isomer due to steric constraints within their pore structures.[5][6][7] |
| Lack of Regioselectivity | - The Friedel-Crafts alkylation is inherently prone to producing a mixture of isomers.[8] |
Issue 3: Polyalkylation (Formation of Di- and Tri-octylbenzenes)
| Potential Cause | Troubleshooting Steps |
| Product is More Reactive than Starting Material | - The mono-octylbenzene product is more electron-rich and thus more reactive than benzene, making it susceptible to further alkylation.[2][9] |
| High Reactant Concentration | - Use a Large Excess of Benzene: The most effective way to minimize polyalkylation is to use a large molar excess of benzene relative to the alkylating agent (e.g., a 10:1 to 20:1 ratio).[2][10] This increases the statistical probability of the electrophile reacting with a benzene molecule rather than an already alkylated product. - Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile. |
| High Reaction Temperature | - Lowering the reaction temperature can help to control the rate of the reaction and reduce the likelihood of subsequent alkylations. |
| Highly Active Catalyst | - Consider using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) or a solid acid catalyst to reduce the overall reactivity of the system.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize linear n-octylbenzene with high purity?
A1: The most reliable and preferred method for synthesizing n-octylbenzene is the two-step Friedel-Crafts acylation followed by reduction.[1] First, benzene is acylated with octanoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ to form octanophenone. This reaction is highly selective and does not suffer from carbocation rearrangements. The resulting ketone is then reduced to the corresponding alkane using methods like the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[4][11]
Q2: I performed a direct alkylation of benzene with 1-octene and obtained a mixture of products. Why?
A2: Direct Friedel-Crafts alkylation of benzene with 1-octene (or 1-chlorooctane) inevitably leads to a mixture of isomeric octylbenzenes.[5] This is due to the rearrangement of the initially formed primary carbocation to more stable secondary carbocations along the octyl chain via hydride shifts.[1] As a result, you will obtain a mixture of 2-phenyloctane, 3-phenyloctane, and 4-phenyloctane, with very little to no n-octylbenzene.
Q3: How can I minimize the formation of polyalkylated byproducts in my reaction?
A3: Polyalkylation occurs because the this compound product is more reactive than the starting benzene. To minimize this, use a large excess of benzene (e.g., 10-20 molar equivalents) relative to the octylating agent.[2][10] This ensures that the electrophile is more likely to react with an unreacted benzene molecule. Additionally, maintaining a low reaction temperature and slow, dropwise addition of the alkylating agent can help control the reaction and reduce the formation of di- and tri-octylbenzenes.
Q4: Can I use solid acid catalysts for the synthesis of this compound?
A4: Yes, solid acid catalysts such as zeolites (e.g., H-Y, H-BEA, H-MOR) are increasingly used for the synthesis of linear alkylbenzenes, particularly in industrial settings.[5][6][7] They offer advantages such as being more environmentally friendly, less corrosive, and easier to separate from the reaction mixture compared to traditional Lewis acids like AlCl₃ and HF.[12][13] Some zeolites can also exhibit shape-selectivity, favoring the formation of the less sterically hindered linear isomers.[5]
Q5: What are the key differences between the Clemmensen and Wolff-Kishner reductions for converting octanophenone to this compound?
A5: Both reactions achieve the reduction of the ketone to an alkane. The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium (Zn(Hg) and concentrated HCl), while the Wolff-Kishner reduction is carried out under strongly basic conditions (hydrazine and a strong base like KOH at high temperatures).[4][11] The choice between the two depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Feature | Direct Friedel-Crafts Alkylation | Friedel-Crafts Acylation followed by Reduction |
| Starting Materials | Benzene, 1-Octene or 1-Chlorooctane | Benzene, Octanoyl Chloride |
| Key Challenge | Carbocation Rearrangement, Polyalkylation[1][2] | Two-step process |
| Primary Product | Mixture of branched this compound isomers[5] | Linear n-octylbenzene[1] |
| Control over Isomerism | Poor | Excellent |
| Byproducts | Polyalkylated benzenes, rearranged isomers | Minimal from the acylation step |
| Number of Steps | One | Two |
Table 2: Influence of Catalyst on Isomer Distribution in the Alkylation of Benzene with Long-Chain Olefins (Illustrative)
| Catalyst | Conversion of Olefin (%) | Selectivity for Monoalkylbenzene (%) | Selectivity for 2-Alkylbenzene Isomer (%) | Reference |
| HF (liquid acid) | High | High | ~17-18 | [12] |
| Zeolite Y (modified) | 85-90 | - | Higher than HF | [5] |
| Lanthanide promoted zeolite | - | 94 (yield) | - | [5] |
| Al-Mordenite Zeolite | High | High | ~35 | [14] |
| Desilicated Mordenite | High | High | ~70 | [15] |
Note: The data presented is for long-chain olefins (C10-C14) and serves as an illustrative comparison. Actual results for 1-octene may vary.
Experimental Protocols
Protocol 1: Synthesis of n-Octylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction
Step A: Friedel-Crafts Acylation of Benzene with Octanoyl Chloride to form Octanophenone
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Octanoyl Chloride
-
Anhydrous Dichloromethane (DCM, solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of octanoyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel.
-
Add the octanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of anhydrous benzene (1.2 equivalents) in anhydrous DCM dropwise over 30-60 minutes, still at 0 °C.
-
Once the benzene addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude octanophenone.
-
Purify the crude product by vacuum distillation.
-
Step B: Clemmensen Reduction of Octanophenone to n-Octylbenzene
-
Materials:
-
Octanophenone (from Step A)
-
Amalgamated Zinc (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (solvent)
-
Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amalgamated zinc, water, concentrated HCl, and a solution of octanophenone in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.
-
Monitor the reaction progress by TLC or GC until the octanophenone has been consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully decant the liquid from the remaining zinc.
-
Transfer the liquid to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by distillation.
-
Purify the resulting n-octylbenzene by vacuum distillation.
-
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 8. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Octylbenzene Peaks in Complex Chromatograms
Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when analyzing octylbenzene in complex sample matrices.
Frequently Asked Questions (FAQs)
Peak Shape and Tailing Issues
Q1: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing for aromatic compounds like this compound is often caused by secondary interactions with the stationary phase or issues with the chromatographic system. Here are the primary causes and solutions:
-
Silanol Interactions: Active silanol groups on silica-based columns can interact with the aromatic ring of this compound, causing tailing.
-
Solution: Use a well-end-capped column. Alternatively, adding a mobile phase additive like an acid (e.g., 0.1% formic acid) can suppress silanol interactions and improve peak symmetry.[1]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.[2]
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.
-
Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Ensure all fittings and tubing are properly connected and minimize the length and internal diameter of connecting tubing where possible.[5]
-
Q2: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
A2: When all peaks are broad, the issue is likely systemic rather than specific to the analyte. Consider the following:
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Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause premature band broadening.[3][5][6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.
-
-
Low Column Efficiency: The column itself may be the source of the problem.
-
Solution: Column efficiency can be improved by using a column with a smaller particle size (e.g., moving from a 5 µm to a 3 µm or sub-2 µm column) or by increasing the column length.[7] Note that these changes will likely increase backpressure.
-
-
Suboptimal Flow Rate: The mobile phase linear velocity affects peak width.
-
Solution: Optimize the flow rate. A lower flow rate generally increases resolution and sharpens peaks, but at the cost of longer run times.[8]
-
Resolution and Co-elution
Q3: I have a peak that is co-eluting with this compound. How can I confirm it's a co-elution and not just a distorted peak?
A3: Distinguishing between a shoulder from co-elution and poor peak shape is a critical first step.[9]
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Visual Inspection: A shoulder is a sudden discontinuity on the peak, whereas tailing is a more gradual decline.[9][10]
-
Use of Advanced Detectors:
-
Diode Array Detector (DAD/PDA): A DAD can perform peak purity analysis by collecting UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[9][10]
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Mass Spectrometry (MS): An MS detector is highly effective for this purpose. By examining the mass spectra across the peak, you can identify different mass-to-charge ratios (m/z) if multiple compounds are present.[9][10] For GC-MS, you can quantify co-eluting peaks by using their unique mass traces instead of the total ion chromatogram (TIC).[11]
-
Q4: How can I improve the resolution between this compound and a closely eluting impurity?
A4: Improving resolution requires manipulating the key factors of chromatographic separation: retention (k), selectivity (α), and efficiency (N).[1][7]
-
Optimize Selectivity (α): This is often the most powerful way to resolve co-eluting peaks.[7]
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Change Mobile Phase Composition: In reversed-phase HPLC, altering the organic modifier (e.g., switching from acetonitrile to methanol) can change π-π interactions with this compound's aromatic ring, thus altering selectivity.[1]
-
Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is a highly effective solution. For this compound, switching from a standard C18 to a phenyl-hexyl or biphenyl phase can introduce different separation mechanisms (like π-π interactions) and improve resolution.[1]
-
Adjust Temperature: Changing the column temperature can alter selectivity.[8][12]
-
-
Increase Efficiency (N):
-
Use Smaller Particle Columns: Moving to a column with smaller particles (UHPLC) increases the plate number, resulting in sharper peaks that are easier to resolve.[7]
-
-
Adjust Retention (k):
-
Modify Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (weaker mobile phase) will increase retention times for both peaks, potentially providing more time for the column to separate them.[9][10] Aim for a retention factor (k') between 2 and 10 for optimal separation.[13]
-
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic workflow for diagnosing and resolving co-elution involving this compound.
Caption: A logical workflow for troubleshooting poor peak resolution.
Quantitative Data Summary
Optimizing chromatographic parameters has a direct impact on peak shape and resolution. The tables below summarize the effects of common adjustments.
Table 1: Effect of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Composition | Peak Asymmetry Factor | Observation |
| 80:20 Acetonitrile:Water | 1.8 | Significant peak tailing observed.[1] |
| 80:20 Acetonitrile:Water with 0.1% Formic Acid | 1.1 | Improved peak symmetry, reduced tailing.[1] |
Table 2: Effect of Flow Rate and Temperature on Resolution
| Parameter | Adjustment | Effect on Resolution | Consequence |
| Flow Rate | Lower (e.g., 0.5 mL/min) | Increases | Longer run times.[8] |
| Higher (e.g., 1.5 mL/min) | Decreases | Faster runs, but lower peak separation.[8] | |
| Temperature | Increase (e.g., 30°C to 50°C) | Improves | Decreases mobile phase viscosity, improving mass transfer.[8] |
| Too High (>60°C) | May Decrease | Potential for analyte degradation.[8] |
Experimental Protocols
Protocol 1: Method Development for Resolving this compound in a Complex Matrix (HPLC)
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from other components.
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., the mobile phase itself or a weaker solvent).
-
If necessary, perform a sample clean-up step such as Solid-Phase Extraction (SPE) to remove interfering matrix components.[13]
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[13]
-
-
Initial Column and Mobile Phase Selection:
-
Column: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid helps to produce sharp, symmetrical peaks for aromatic compounds.[1]
-
-
Scouting Gradient Run:
-
Perform a broad gradient run to determine the approximate elution time of this compound and other components.
-
Example Gradient: 5% B to 95% B over 20 minutes.
-
This initial run helps identify the complexity of the sample and the required mobile phase strength for elution.[13]
-
-
Optimization of Selectivity (α):
-
Vary Organic Modifier: If co-elution occurs, perform an identical gradient run but replace Acetonitrile (Mobile Phase B) with Methanol. The change in solvent can alter π-π interactions and significantly change selectivity.
-
Adjust Gradient Slope: A shallower gradient around the elution time of this compound can improve the separation of closely eluting peaks.[2]
-
-
Optimization of Efficiency (N):
-
If resolution is still insufficient, consider transferring the method to a column with smaller particles (e.g., sub-2µm for UHPLC) to increase the number of theoretical plates and achieve sharper peaks.[7]
-
-
Method Validation:
-
Once the desired separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to internal or regulatory guidelines.
-
Visualizing Chromatographic Relationships
The quality of a chromatographic separation is defined by the resolution (Rs) between adjacent peaks. The resolution equation illustrates the three key factors that can be manipulated to improve separation.
Caption: Relationship between resolution and key experimental parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 3. halocolumns.com [halocolumns.com]
- 4. rheniumgroup.co.il [rheniumgroup.co.il]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mastelf.com [mastelf.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Octylbenzene Stability and Degradation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octylbenzene. It addresses common issues related to its storage, stability, and degradation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Change in Appearance (e.g., yellowing, increased viscosity) | Oxidative Degradation: Exposure to air (oxygen) over time can lead to the formation of colored impurities and polymeric materials. This process, known as autoxidation, is accelerated by light and heat. | 1. Inert Atmosphere: Store and handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Aliquot: If you need to use small amounts frequently, aliquot the bulk quantity into smaller, tightly sealed vials to reduce repeated exposure of the entire stock to air. 3. Purification: If degradation is suspected, consider purifying the this compound by distillation or column chromatography before use. |
| Inconsistent Experimental Results | Degraded this compound: The presence of degradation products, such as hydroperoxides, alcohols, or ketones, can interfere with reactions, acting as unintended initiators, inhibitors, or reactants. | 1. Purity Check: Verify the purity of your this compound stock using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). Compare the chromatogram to a reference standard or the certificate of analysis. 2. Peroxide Test: Use peroxide test strips to check for the presence of hydroperoxides, which are primary products of autoxidation. 3. Use Fresh Stock: If degradation is confirmed, use a fresh, unopened bottle of this compound for sensitive experiments. |
| Unexpected Side Products in a Reaction | Reaction with Degradation Products: Aldehydes or ketones formed from this compound degradation might participate in side reactions with your reagents. | 1. Analyze Byproducts: Use GC-MS or LC-MS to identify the unexpected side products. This can provide clues about the reactive species present in your this compound. 2. Review Reaction Mechanism: Consider plausible reactions between your reagents and potential this compound degradation products (e.g., 1-phenyloctan-1-one, 1-phenyloctan-1-ol). |
| Difficulty in Product Purification | Formation of High-Boiling Impurities: Oxidative degradation can lead to the formation of higher molecular weight, high-boiling point impurities that can be difficult to separate from the desired product. | 1. Optimize Purification Method: Adjust your purification parameters. For distillation, a fractional distillation setup may be necessary. For chromatography, try different solvent systems or stationary phases. 2. Prevent Degradation: The most effective solution is to prevent the degradation of this compound in the first place by following proper storage and handling procedures. |
| Poor Reproducibility in Analytical Measurements (GC) | Contamination or Column Degradation: Impurities in the this compound sample or injection of degraded material can contaminate the GC inlet or column, leading to peak tailing, ghost peaks, or shifting retention times. | 1. Inlet Maintenance: Clean or replace the GC inlet liner and septum. 2. Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. 3. Run a Blank: Inject a sample of pure solvent to check for ghost peaks, which would indicate system contamination. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound to ensure its stability?
To maximize the shelf life of this compound, it should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is at room temperature, with some suppliers suggesting storage at less than 15°C.[1] It is crucial to keep the container tightly closed and, for long-term storage, to purge the headspace with an inert gas like nitrogen or argon to prevent oxidation.[2][3]
2. What is the primary degradation pathway for this compound during storage?
The primary degradation pathway for this compound is autoxidation, a free-radical chain reaction with atmospheric oxygen.[4] This process is typically initiated by light, heat, or the presence of trace metal impurities. The benzylic position (the carbon atom attached to the benzene ring) is particularly susceptible to hydrogen abstraction, leading to the formation of a resonance-stabilized benzylic radical. This radical then reacts with oxygen to form a peroxy radical, which can abstract a hydrogen from another this compound molecule to form a hydroperoxide and propagate the chain reaction. These hydroperoxides can further decompose to form alcohols, ketones, and other degradation products.
3. How can I detect the degradation of this compound?
Degradation can be detected through several methods:
-
Visual Inspection: A change in color from colorless to light yellow can indicate the presence of impurities.[1]
-
Peroxide Test Strips: These provide a quick and simple way to test for the presence of hydroperoxides, the initial products of autoxidation.
-
Gas Chromatography (GC): A GC analysis can reveal the presence of impurities as additional peaks in the chromatogram. By comparing the peak area of this compound to the total peak area, the purity can be estimated.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the specific chemical structures of the degradation products.
4. Is this compound sensitive to light?
Yes, like many aromatic compounds, this compound can be sensitive to light. Light, particularly UV radiation, can provide the energy to initiate the free-radical chain reactions of autoxidation. Therefore, it is recommended to store this compound in amber glass bottles or other opaque containers to protect it from light exposure.[2]
5. How does the presence of oxygen affect the stability of this compound?
Oxygen is a critical component in the autoxidation of this compound. The rate of degradation is generally dependent on the concentration of dissolved oxygen. Storing this compound under an inert atmosphere (e.g., nitrogen or argon) significantly inhibits this degradation pathway and extends its shelf life.
Quantitative Data on this compound Degradation
The following tables provide illustrative data on the stability of this compound under various conditions. Note that these are generalized examples based on the behavior of similar alkylbenzenes and actual degradation rates may vary.
Table 1: Effect of Temperature on this compound Purity Over 12 Months
| Storage Temperature | Purity after 3 months | Purity after 6 months | Purity after 12 months |
| 4°C (Refrigerated) | >99.5% | >99.5% | ~99.5% |
| 25°C (Room Temp) | ~99.2% | ~98.8% | ~98.0% |
| 40°C (Accelerated) | ~98.0% | ~96.5% | ~94.0% |
Table 2: Effect of Storage Atmosphere and Light Exposure on Purity at 25°C
| Storage Condition | Purity after 6 months | Purity after 12 months |
| Air, Amber Bottle | ~98.8% | ~98.0% |
| Air, Clear Bottle | ~98.0% | ~96.5% |
| Nitrogen, Amber Bottle | >99.5% | >99.5% |
| Nitrogen, Clear Bottle | ~99.4% | ~99.0% |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC)
Objective: To determine the purity of an this compound sample and detect the presence of degradation products.
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID).
-
Capillary column suitable for aromatic hydrocarbon analysis (e.g., HP-5 or equivalent).
-
High-purity helium or nitrogen as the carrier gas.
-
This compound sample.
-
High-purity solvent for dilution (e.g., hexane or dichloromethane).
-
Autosampler vials.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent) in a GC vial.
-
GC Method:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Set to a constant flow rate recommended for the column (e.g., 1-2 mL/min).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Interpretation: The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram. New peaks with longer retention times may indicate higher molecular weight degradation products.
Protocol 2: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under stressed conditions to predict its long-term shelf life.
Instrumentation and Materials:
-
Stability chambers capable of maintaining constant temperature and humidity.
-
This compound sample in its final packaging (e.g., amber glass bottles).
-
GC system for purity analysis.
Procedure:
-
Sample Storage: Place multiple sealed samples of this compound in a stability chamber set to accelerated conditions, for example, 40°C and 75% relative humidity (RH).
-
Time Points: Withdraw samples for analysis at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the purity of the this compound sample using the GC method described in Protocol 1. Also, perform a visual inspection for any changes in appearance.
-
Data Evaluation: Plot the purity of this compound as a function of time. The rate of degradation can be used in the Arrhenius equation to predict the shelf life at normal storage conditions (e.g., 25°C).
Visualizations
Caption: Autoxidation pathway of this compound.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO2 NANOPARTICLES | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
troubleshooting low yields in octylbenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in octylbenzene synthesis, primarily via the Friedel-Crafts alkylation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly lower than expected yield in my this compound synthesis. What are the common causes?
Low yields in Friedel-Crafts alkylation are a frequent issue and can often be attributed to several key factors:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Any water in your reagents, solvent, or glassware will deactivate the catalyst, halting the reaction. It is crucial to use anhydrous conditions.
-
Impure Reagents: The purity of benzene, the alkylating agent (e.g., 1-octene or 1-chlorooctane), and the catalyst is critical. Impurities can react with the catalyst or interfere with the reaction mechanism.[2]
-
Sub-optimal Reaction Temperature: Temperature plays a significant role in the reaction rate and selectivity. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may result in a sluggish or incomplete reaction.[1]
-
Catalyst Inactivity or Insufficient Amount: Ensure your Lewis acid catalyst is fresh and active. In many Friedel-Crafts reactions, a stoichiometric amount of the catalyst is required because the product can form a complex with it, rendering it inactive.[1]
-
Polyalkylation: The initial product, this compound, is more reactive than the starting material, benzene. This can lead to the addition of multiple octyl groups to the benzene ring, reducing the yield of the desired mono-substituted product.[3][4]
-
Carbocation Rearrangement: When using a primary alkyl halide like 1-chlorooctane, the initially formed primary carbocation can rearrange to a more stable secondary carbocation. This leads to the formation of isomeric products instead of n-octylbenzene.[3][5]
Q2: My reaction has stalled, or the conversion rate is very low. How can I troubleshoot this?
If your reaction is not proceeding as expected, consider the following troubleshooting steps:
-
Verify Anhydrous Conditions: Ensure all glassware was properly flame-dried and that all reagents and solvents are anhydrous. The Lewis acid catalyst is highly susceptible to deactivation by water.[6]
-
Check Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst or purify the existing catalyst if its activity is questionable.
-
Increase Catalyst Loading: If you are using a catalytic amount of the Lewis acid, consider increasing it to a stoichiometric amount, as the product may be complexing with and deactivating the catalyst.[1]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature to see if the reaction rate improves. Monitor for the formation of byproducts using techniques like Thin Layer Chromatography (TLC).
-
Confirm Reagent Purity: Use purified reagents to eliminate the possibility of inhibitors or unwanted side reactions.
Q3: I am observing the formation of multiple products in my final mixture. What are these and how can I minimize them?
The formation of multiple products is a common challenge in Friedel-Crafts alkylation. The most likely side products are:
-
Polyalkylation Products (Dithis compound, Trithis compound, etc.): This occurs because the this compound product is more reactive than benzene.[3][4] To minimize polyalkylation, use a large excess of benzene relative to the alkylating agent. This statistically favors the alkylation of benzene over the already substituted product.[2]
-
Isomers of this compound (e.g., 2-phenyloctane): This is due to the rearrangement of the primary carbocation to a more stable secondary carbocation.[3][5] To avoid this, you can perform a Friedel-Crafts acylation with octanoyl chloride, which forms a stable acylium ion that does not rearrange, followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to yield the desired n-octylbenzene.[7]
Q4: How can I improve the yield during the work-up and purification process?
Loss of product during work-up and purification can significantly impact the final yield. Here are some tips:
-
Quenching: Carefully and slowly quench the reaction by adding it to ice-cold water to decompose the catalyst-product complex. This should be done in a fume hood as HCl gas is evolved.[8]
-
Extraction: Use an appropriate organic solvent like diethyl ether for extraction. Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.[9]
-
Washing: Wash the combined organic layers with a dilute acid (e.g., 1 M HCl), water, and a saturated sodium bicarbonate solution to remove any remaining catalyst and acidic impurities.[9]
-
Drying and Solvent Removal: Thoroughly dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before removing the solvent with a rotary evaporator.[2]
-
Purification: Fractional distillation is often used to purify this compound from any remaining starting materials or side products.[9] Careful control of the distillation temperature is key to good separation.
Data Presentation
Table 1: Impact of Reaction Parameters on this compound Yield (Qualitative)
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Moisture | Presence of water | Decreases | Deactivates the Lewis acid catalyst.[1] |
| Catalyst Amount | Sub-stoichiometric | May Decrease | Product-catalyst complexation can inhibit the reaction.[1] |
| Reactant Ratio | Low Benzene:Alkylating Agent | Decreases | Favors polyalkylation.[2] |
| Temperature | Too High | Decreases | Promotes side reactions and decomposition.[1] |
| Temperature | Too Low | Decreases | Incomplete or slow reaction. |
| Alkylating Agent | Primary Alkyl Halide | May Decrease (n-octylbenzene) | Carbocation rearrangement leads to isomeric products.[3][5] |
Table 2: Typical Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Benzene and 1-Octene or 1-Chlorooctane | [10] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [11] |
| Reactant Molar Ratio | Benzene in large excess | [2] |
| Temperature | 0 - 10 °C (initial), then reflux | [8] |
| Reaction Time | 1 - 3 hours | [9] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Chlorooctane
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a dropping funnel.
-
Reagent Addition: Charge the flask with anhydrous benzene (in large excess). Cool the flask in an ice-water bath. Add anhydrous aluminum chloride (AlCl₃) portion-wise to the cooled benzene with stirring.
-
Addition of Alkylating Agent: Add 1-chlorooctane dropwise from the dropping funnel to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours. Monitor the reaction progress by TLC.[8]
-
Work-up: Cool the reaction mixture in an ice bath and slowly add ice-cold water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.[9]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.[2]
Mandatory Visualization
Caption: Friedel-Crafts alkylation pathway for this compound synthesis.
Caption: A stepwise workflow for troubleshooting low yields.
Caption: Common side reactions in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. mt.com [mt.com]
Technical Support Center: Safe Handling and Disposal of Octylbenzene Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of octylbenzene waste. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is a combustible liquid and can cause irritation upon contact with the eyes, skin, or if inhaled.[1] It is important to handle it in a well-ventilated area and avoid creating vapors.[2]
2. What personal protective equipment (PPE) should I wear when handling this compound and its waste?
At a minimum, you should wear:
-
Safety glasses or goggles: To protect your eyes from splashes.
-
Chemical-resistant gloves: Nitrile rubber gloves are recommended.[3] However, as this compound is an aromatic hydrocarbon, breakthrough times for nitrile gloves may be short, especially with prolonged contact.[2][4] It is crucial to change gloves immediately if they become contaminated.
-
Laboratory coat: To protect your skin and clothing.
3. What should I do in case of a small this compound spill in the lab?
For a small spill:
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.
-
Wear appropriate PPE (see FAQ #2).
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2][5]
4. How should I store this compound waste before disposal?
Store this compound waste in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][5] Keep it away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[6]
5. What is the proper method for disposing of this compound waste?
This compound waste should be disposed of as hazardous waste. Do not pour it down the drain or mix it with general laboratory trash.[2] Collect it in a designated, labeled container and follow your institution's hazardous waste disposal procedures.
6. Are there any established occupational exposure limits (OELs) for this compound?
Currently, there are no specific occupational exposure limits (e.g., PEL, TLV) established for n-octylbenzene by major regulatory bodies such as OSHA or ACGIH.[5][7] However, it is always recommended to minimize exposure and work in a well-ventilated area.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Strong aromatic odor detected during experiment. | Inadequate ventilation or a small, undetected spill. | 1. Immediately stop work and ensure your fume hood is functioning correctly. 2. Check for any spills in your work area. 3. If the odor persists, evacuate the area and inform your lab supervisor or safety officer. |
| Skin irritation after handling this compound. | Direct skin contact with the chemical. | 1. Immediately wash the affected area with plenty of soap and water.[2] 2. Remove any contaminated clothing. 3. If irritation persists, seek medical attention.[5] |
| Nitrile gloves appear to be swelling or degrading. | Permeation of this compound through the glove material. | 1. Immediately remove and dispose of the contaminated gloves. 2. Wash your hands thoroughly with soap and water. 3. For prolonged or immersive work with this compound, consider using gloves with higher chemical resistance to aromatic hydrocarbons, such as Viton™ or laminate film gloves, and always consult the glove manufacturer's compatibility chart. |
Quantitative Data Summary
The following table summarizes available quantitative data for n-octylbenzene.
| Property | Value | Source |
| CAS Number | 2189-60-8 | [8] |
| Molecular Formula | C₁₄H₂₂ | [2] |
| Molecular Weight | 190.32 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 261-263 °C | [4] |
| Melting Point | -36 °C | [4] |
| Flash Point | 107 °C (224.6 °F) | [2][4][8] |
| Density | 0.858 g/mL at 25 °C | [4] |
| Occupational Exposure Limits (OELs) | Not established | [5][7] |
| Aquatic Toxicity (Daphnia magna, 48h EC50) | 0.009 mg/L (for Benzene, C10-16-alkyl derivs.) | [9] |
Detailed Experimental Protocol: Quenching of a Grignard Reaction and this compound Waste Generation
This protocol describes a common synthetic chemistry procedure that uses an this compound co-solvent and generates this compound-containing waste.
Objective: To quench a Grignard reaction where this compound is used as a high-boiling point co-solvent and to properly handle the resulting waste stream.
Materials:
-
Reaction mixture containing Grignard reagent, substrate, and this compound/THF solvent system.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Diethyl ether.
-
Anhydrous magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Labeled waste container for halogenated organic waste.
-
Labeled waste container for non-halogenated organic waste (containing this compound).
-
Labeled container for aqueous waste.
Procedure:
-
Preparation:
-
Ensure all work is performed in a certified chemical fume hood.
-
Wear appropriate PPE: safety goggles, lab coat, and nitrile gloves.
-
Have spill containment materials readily available.
-
Prepare a labeled waste container specifically for "Non-halogenated organic waste containing this compound."
-
-
Reaction Quenching:
-
Cool the reaction mixture in an ice bath to control the exothermic quenching process.
-
Slowly add the saturated aqueous NH₄Cl solution to the reaction mixture with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add diethyl ether to the separatory funnel to extract the organic product.
-
Shake the funnel gently, venting frequently to release pressure.
-
Allow the layers to separate. The upper layer is the organic phase containing the product, this compound, THF, and diethyl ether. The lower layer is the aqueous phase.
-
Drain the lower aqueous layer into a beaker labeled "Aqueous Waste."
-
Wash the organic layer with brine (saturated NaCl solution).
-
Drain the brine wash into the "Aqueous Waste" beaker.
-
-
Drying and Filtration:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous MgSO₄ to the organic layer to remove residual water.
-
Filter the mixture to remove the MgSO₄. The filtrate contains the desired product in the this compound/ether/THF solvent mixture.
-
-
Waste Segregation and Collection:
-
Aqueous Waste: The aqueous layers collected in the beaker should be placed in the designated "Aqueous Waste" container.
-
Solid Waste: The used MgSO₄ and filter paper should be placed in a solid waste container for solvent-contaminated solids.
-
Organic Waste: After product isolation (e.g., via distillation or chromatography), the remaining this compound-containing solvent will be the primary waste stream. Collect this in the pre-labeled "Non-halogenated organic waste containing this compound" container.
-
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision-making process for responding to an this compound spill.
References
- 1. researchgate.net [researchgate.net]
- 2. gloves.com [gloves.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. sgnitrilegloves.com [sgnitrilegloves.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
- 7. fishersci.com [fishersci.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
identifying and removing impurities from commercial octylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial octylbenzene. Our goal is to help you identify and remove impurities to ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial-grade this compound?
A1: Commercial-grade this compound typically has a purity of ≥98.0%.[1] Premium grades can exceed 99% purity, with total impurities sometimes as low as 0.17%.[1] The product is often a light yellow liquid, which can indicate the presence of minor impurities.[1][2]
Q2: What are the common impurities found in commercial this compound?
A2: Common impurities in commercial this compound can be categorized as follows:
-
Synthesis-Related Impurities: The most prevalent synthesis method is the Friedel-Crafts alkylation of benzene.[2][3] This process can result in:
-
Isomers: Phenylalkane isomers, where the phenyl group is attached to different positions on the octyl chain (e.g., 2-phenyloctane, 3-phenyloctane).[3]
-
Unreacted Starting Materials: Residual amounts of benzene, 1-octene, or 1-chlorooctane.
-
-
Oxidation Products: The alkyl side chain of this compound can oxidize, especially during storage or handling, forming impurities such as:
-
Water: Moisture can be present, and is typically specified at a maximum of ≤0.1%.[1]
Q3: How can I identify the impurities in my this compound sample?
A3: The most effective analytical techniques for identifying and quantifying impurities in this compound are:
-
Gas Chromatography (GC): Ideal for determining the purity of the sample and quantifying the percentage of different components.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying the chemical structure of unknown impurities.[6][7]
Q4: When is it necessary to purify commercial this compound?
A4: Purification is recommended when:
-
Your application is highly sensitive to the presence of isomers, as these can affect reaction kinetics and product formation.
-
You are working with catalysts that can be poisoned by residual starting materials or oxidation products.
-
The presence of water will interfere with your reaction chemistry (e.g., in reactions involving water-sensitive reagents).
-
High-purity this compound is required for use as a reference standard or in pharmaceutical applications where impurity profiles must be strictly controlled.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected side products in my reaction. | Isomers of this compound are reacting differently than the desired n-octylbenzene. | 1. Analyze the starting material by GC to confirm the presence and quantity of isomers. 2. Purify the this compound using fractional distillation to separate the isomers. |
| My catalyst appears to be deactivated or poisoned. | Residual synthesis reagents (e.g., chlorides) or oxidation products may be poisoning the catalyst. | 1. Wash the this compound with a dilute sodium bicarbonate solution to remove acidic impurities like benzoic acid. 2. Pass the this compound through a column of activated alumina or silica gel to remove polar impurities. |
| Inconsistent reaction yields or rates. | The purity of the this compound varies between batches. | 1. Establish a quality control protocol to test each new batch of this compound by GC before use. 2. Standardize on a single purification method for all batches to ensure consistency. |
| My reaction is not proceeding as expected, and I suspect water contamination. | The water content of the this compound is too high. | 1. Dry the this compound using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. 2. For very low water content, consider distillation from a drying agent like calcium hydride (use with appropriate safety precautions). |
| The this compound has a strong yellow color. | This may indicate a higher concentration of oxidation products or other colored impurities. | 1. Purify by column chromatography or distillation. 2. If the color persists, consider treatment with activated carbon to remove color bodies. |
Quantitative Data Summary
The following table summarizes typical specifications for commercial this compound.
| Parameter | Typical Specification | High-Purity Specification | Reference |
| Assay (Purity) | ≥98.0% | >99.0% | [1] |
| Total Impurities | ≤1.0% | <0.2% | [1] |
| Water Content | ≤0.1% | ≤0.05% | [1] |
| Appearance | Light yellow liquid | Colorless liquid | [1] |
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify the impurities in a sample of commercial this compound.
Materials:
-
Commercial this compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms or equivalent)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in the chosen high-purity solvent.
-
Instrument Setup:
-
Injector: Set to a temperature of 250°C with a split ratio of 50:1.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Set to scan a mass range of m/z 40-400.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Interpretation:
-
Identify the main peak corresponding to n-octylbenzene.
-
Analyze the mass spectra of the smaller peaks to identify potential impurities by comparing them to a mass spectral library (e.g., NIST).
-
Pay close attention to peaks with molecular ions corresponding to isomers (m/z 190) and potential oxidation products.
-
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To separate n-octylbenzene from its isomers and other volatile impurities.
Materials:
-
Commercial this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the commercial this compound and a few boiling chips to the distillation flask.
-
Distillation:
-
Slowly heat the flask using the heating mantle.
-
Carefully monitor the temperature at the head of the fractionating column.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction at the expected boiling point of n-octylbenzene (approximately 263-265°C at atmospheric pressure).
-
Collect any higher-boiling fractions separately.
-
-
Analysis: Analyze the collected main fraction by GC to confirm its purity.
Visualizations
Caption: Workflow for identifying and removing impurities from this compound.
Caption: Troubleshooting logic for this compound-related experimental issues.
References
Technical Support Center: Optimization of Reaction Temperature and Time with Octylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction temperature and time in experiments involving octylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing n-octylbenzene, and what are the key parameters to optimize?
A1: The most common method for synthesizing n-octylbenzene is the Friedel-Crafts alkylation of benzene with an octylating agent, such as 1-chlorooctane or 1-octene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst like a zeolite.[1] The key parameters to optimize for this reaction are temperature and reaction time, as they significantly impact product yield and purity by influencing the rates of the desired reaction and side reactions.
Q2: What are the primary side reactions to consider when optimizing the synthesis of n-octylbenzene?
A2: The two primary side reactions in the Friedel-Crafts alkylation for n-octylbenzene synthesis are:
-
Polyalkylation: The initial product, this compound, is more reactive than benzene itself, leading to the addition of further octyl groups to the benzene ring, forming di- and tri-octylbenzenes.[2]
-
Carbocation Rearrangement: The primary octyl carbocation intermediate can rearrange to more stable secondary carbocations via hydride shifts. This results in the formation of various isomers, such as 2-phenyloctane, 3-phenyloctane, and 4-phenyloctane, instead of the desired n-octylbenzene (1-phenyloctane).[3]
Q3: How do reaction temperature and time generally affect the yield and selectivity of n-octylbenzene?
A3: Generally, higher temperatures tend to increase the reaction rate but can also promote side reactions like polyalkylation and carbocation rearrangement, leading to lower selectivity for the desired n-octylbenzene.[3][4] Longer reaction times can lead to higher conversion of starting materials but may also increase the formation of byproducts if the optimal time is exceeded.[4] Therefore, optimization often involves finding a balance between a sufficiently high temperature and a long enough reaction time to achieve a good yield without compromising purity.
Q4: What analytical techniques are recommended for monitoring the reaction and analyzing the product mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomers of this compound and any polyalkylated byproducts.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure of the final product and determining the isomeric distribution.[5]
Troubleshooting Guide
Q1: My reaction is producing a low yield of this compound, even after a long reaction time. What could be the issue?
A1: A low yield despite a long reaction time could be due to several factors:
-
Sub-optimal Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate. Consider incrementally increasing the temperature.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all your reagents and glassware are scrupulously dry. If using a solid catalyst like a zeolite, it may need activation by heating to remove adsorbed water.
-
Insufficient Catalyst: The amount of catalyst may be insufficient to drive the reaction to completion. For Friedel-Crafts alkylation, a stoichiometric amount of Lewis acid is often required.
Q2: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as this compound. What are these, and how can I minimize them?
A2: These are likely isomers of this compound resulting from carbocation rearrangement. The primary carbocation formed from 1-chlorooctane or 1-octene can rearrange to more stable secondary carbocations before alkylating the benzene ring. To minimize these isomers:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can disfavor the rearrangement process.[6]
-
Use a Milder Catalyst: While a strong Lewis acid is needed, excessively harsh conditions can promote rearrangement. Consider exploring different Lewis acids or solid acid catalysts.
-
Alternative Synthetic Route: For a high yield of the linear n-octylbenzene, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) is a common strategy to avoid carbocation rearrangement.
Q3: I am observing significant amounts of higher molecular weight byproducts. What is the cause, and how can I prevent this?
A3: These higher molecular weight byproducts are likely due to polyalkylation, where more than one octyl group is added to the benzene ring. To prevent this:
-
Use an Excess of Benzene: Using a large molar excess of benzene relative to the octylating agent will increase the probability that the electrophile reacts with a benzene molecule rather than an already alkylated this compound molecule.
-
Control Reaction Time: Monitor the reaction progress and stop it once the desired mono-alkylated product has formed in a reasonable amount, before significant polyalkylation occurs.
Data Presentation
The following table provides illustrative data on how reaction temperature and time can influence the yield and purity of n-octylbenzene in a typical Friedel-Crafts alkylation reaction. Please note that this data is representative and actual results will vary depending on the specific experimental conditions, including the catalyst used and the ratio of reactants.
| Reaction Temperature (°C) | Reaction Time (hours) | n-Octylbenzene Yield (%) | Purity (%) (n-Octylbenzene vs. Isomers) |
| 0 | 2 | 45 | 85 |
| 0 | 4 | 60 | 82 |
| 25 | 1 | 55 | 70 |
| 25 | 3 | 75 | 65 |
| 50 | 0.5 | 60 | 50 |
| 50 | 2 | 80 | 45 |
Experimental Protocols
Protocol 1: Synthesis of n-Octylbenzene via Friedel-Crafts Alkylation
This protocol is adapted from general procedures for Friedel-Crafts alkylation and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Anhydrous benzene
-
1-Chlorooctane
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride.
-
In the flask, add anhydrous benzene (a significant molar excess, e.g., 5-10 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred benzene.
-
Add 1-chlorooctane (1 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: GC-MS Analysis of the Product Mixture
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in a volatile solvent like dichloromethane or hexane to a concentration of approximately 1 mg/mL.
GC-MS Parameters (Illustrative):
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the isomers.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
Protocol 3: NMR Analysis of Purified n-Octylbenzene
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
¹H NMR (Illustrative Chemical Shifts):
-
~7.1-7.3 ppm: Multiplet, 5H (aromatic protons)
-
~2.6 ppm: Triplet, 2H (benzylic -CH₂-)
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~1.6 ppm: Multiplet, 2H (-CH₂- adjacent to benzylic)
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~1.2-1.4 ppm: Broad multiplet, 10H (remaining methylene protons)
-
~0.9 ppm: Triplet, 3H (terminal -CH₃)
¹³C NMR (Illustrative Chemical Shifts):
-
~143 ppm: Quaternary aromatic carbon
-
~128.5 ppm: Aromatic CH carbons
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~125.5 ppm: Aromatic CH carbon
-
~36 ppm: Benzylic -CH₂-
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~32-22 ppm: Methylene carbons of the octyl chain
-
~14 ppm: Terminal -CH₃
Mandatory Visualizations
Caption: Reaction pathway for Friedel-Crafts alkylation of benzene to form this compound.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision tree for troubleshooting common issues in this compound synthesis.
References
- 1. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 6. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
preventing side reactions in syntheses using octylbenzene
Welcome to the Technical Support Center for syntheses involving octylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing n-octylbenzene via Friedel-Crafts alkylation?
A1: The primary side reactions in the Friedel-Crafts alkylation of benzene with an octylating agent (e.g., 1-octene or 1-chlorooctane) are:
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Polyalkylation: The initial product, n-octylbenzene, is more reactive than benzene itself, leading to the addition of multiple octyl groups to the benzene ring. This results in a mixture of mono-, di-, and poly-substituted products.[1]
-
Carbocation Rearrangement: The intermediate octyl carbocation can rearrange to more stable secondary carbocations, leading to the formation of isomeric products such as 2-phenyloctane, 3-phenyloctane, and 4-phenyloctane, instead of the desired n-octylbenzene (1-phenyloctane).
-
Isomerization of the Product: Under the acidic conditions of the reaction, the initially formed n-octylbenzene can isomerize to other phenyloctane isomers.
Q2: How can I minimize polyalkylation during Friedel-Crafts alkylation?
A2: To favor mono-alkylation and reduce the formation of di- and poly-octylbenzene, a large excess of benzene should be used relative to the octylating agent. This increases the statistical probability of the electrophile reacting with a benzene molecule rather than an already alkylated one.
Q3: How can carbocation rearrangement be prevented to obtain n-octylbenzene?
A3: Carbocation rearrangement is a significant challenge in Friedel-Crafts alkylation. To obtain n-octylbenzene with high selectivity, a two-step synthesis involving Friedel-Crafts acylation followed by reduction is the most effective method.[1][2]
-
Friedel-Crafts Acylation: Benzene is reacted with octanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form octanophenone. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.
-
Reduction: The resulting octanophenone is then reduced to n-octylbenzene using methods like the Wolff-Kishner or Clemmensen reduction.
Q4: What are the potential side reactions involving the alkyl side chain of this compound?
A4: The octyl side chain can undergo oxidation under certain conditions. Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the oxidation of the benzylic carbon to a carboxylic acid, cleaving the rest of the alkyl chain. For this reaction to occur, the benzylic carbon must have at least one attached hydrogen atom.
Q5: Can sulfonation be a side reaction when using this compound?
A5: Yes, if sulfuric acid or oleum is used, for example as a catalyst in certain reactions, sulfonation of the aromatic ring can occur, leading to the formation of octylbenzenesulfonic acid.[3][4] This reaction is generally reversible.[5][6][7] The sulfonic acid group can be removed (desulfonation) by treatment with dilute aqueous acid and heat.[5][6]
Troubleshooting Guides
Problem 1: Low yield of the desired n-octylbenzene and a mixture of isomers are observed by GC-MS analysis.
-
Possible Cause: Carbocation rearrangement during Friedel-Crafts alkylation.
-
Solution: Switch to the two-step Friedel-Crafts acylation-reduction pathway. This avoids the formation of a free carbocation and ensures the straight-chain octyl group is introduced.
Problem 2: Significant amounts of di- and tri-octylbenzene are detected in the product mixture.
-
Possible Cause: Polyalkylation due to the higher reactivity of the mono-alkylated product.
-
Solution: Increase the molar ratio of benzene to the octylating agent. A large excess of benzene will favor the formation of the mono-substituted product.
Problem 3: Formation of octylbenzenesulfonic acid as a byproduct.
-
Possible Cause: Use of sulfuric acid as a catalyst or reagent.
-
Solution:
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Alkylation of Benzene with 1-Dodecene (as a proxy for 1-Octene)
| Catalyst | Reaction Temperature (°C) | Olefin Conversion (%) | Linear Alkylbenzene (LAB) Selectivity (%) | Reference |
| Zeolite Y (modified) | 180 | 94 | High (not specified) | [8] |
| HSiW | 80 | Slow | ~100 | [8] |
| PTA/SiO₂ | 80 | 90 | ~100 | [8] |
| Al-Mg Silicate | 150 | 95 | 85 | [8] |
| Lanthanide promoted zeolite | 180 | 94 | High (not specified) | [8] |
Note: Data for 1-dodecene is presented as it is a close analogue to 1-octene and representative of long-chain alkene alkylation.
Experimental Protocols
Protocol 1: Synthesis of n-Octylbenzene via Friedel-Crafts Acylation and Wolff-Kishner Reduction
This two-step protocol is designed to produce n-octylbenzene with high purity, avoiding rearrangement and polyalkylation side products.[2]
Step 1: Friedel-Crafts Acylation to Synthesize Octanophenone
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reactant Charging: In the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous benzene (large excess, e.g., 8-10 eq.). Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add octanoyl chloride (1.0 eq.) dropwise from the dropping funnel to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (around 50-60 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude octanophenone can be purified by vacuum distillation.
Step 2: Wolff-Kishner Reduction of Octanophenone to n-Octylbenzene
-
Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, add the purified octanophenone (1.0 eq.), hydrazine hydrate (4.0 eq.), and diethylene glycol as the solvent.
-
Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Reduction: Add potassium hydroxide (KOH, 2.0 eq.) to the reaction mixture. Replace the reflux condenser with a distillation head and heat the mixture to a higher temperature (around 160-200 °C) to distill off water and excess hydrazine. Once the distillation ceases, return the setup to a reflux configuration and continue heating for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation. The resulting n-octylbenzene can be further purified by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of n-octylbenzene via acylation-reduction.
Caption: Troubleshooting logical workflow for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dc.etsu.edu [dc.etsu.edu]
Technical Support Center: Quantification of Octylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of octylbenzene.
Troubleshooting Guide
Q1: I am observing significant variability and poor reproducibility in my this compound quantification. What could be the cause?
A1: High variability and poor reproducibility are often symptoms of unaddressed matrix effects. Matrix effects occur when components of the sample, other than this compound, interfere with the analytical signal, leading to either suppression or enhancement of the this compound signal. This can result in inaccurate and unreliable quantification.
Q2: My calibration curve prepared in a pure solvent is linear, but my sample results are inconsistent. Why is this happening?
A2: A linear calibration curve in a pure solvent does not account for interferences from the sample matrix. Co-eluting matrix components can affect the ionization efficiency of this compound in the mass spectrometer source, leading to a discrepancy between the response in the clean solvent and the complex sample matrix. This is a classic indicator of matrix effects.[1][2]
Q3: I suspect ion suppression is affecting my this compound signal in LC-MS analysis. How can I confirm this?
A3: A post-column infusion experiment is a common method to diagnose ion suppression. In this technique, a constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. A dip in the baseline signal of this compound at the retention time of co-eluting matrix components indicates ion suppression.
Q4: What are the initial steps to mitigate matrix effects in my GC-MS analysis of this compound?
A4: For GC-MS, matrix effects can manifest as signal enhancement due to the matrix protecting the analyte from thermal degradation in the injector.[3] Initial troubleshooting steps include:
-
Injector Maintenance: Ensure the injector liner is clean and consider using a liner with glass wool to trap non-volatile matrix components.
-
Temperature Optimization: Optimize the injector temperature to ensure efficient volatilization of this compound while minimizing the transfer of interfering matrix components.
-
Column Trimming: If you observe peak tailing or a loss in sensitivity, trimming a small portion of the analytical column from the injector end can remove accumulated matrix residue.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound quantification?
A1: A matrix effect is the alteration of the analytical signal of this compound due to the presence of other components in the sample matrix.[1][2][4] These interfering components can co-elute with this compound and affect its ionization in the mass spectrometer, leading to either a decreased (ion suppression) or increased (ion enhancement) signal. This can significantly impact the accuracy and precision of your quantitative results.
Q2: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
A2: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. For nonpolar aromatic hydrocarbons like this compound, the following techniques are highly effective:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For this compound, a nonpolar solvent like hexane or dichloromethane can be used to extract it from an aqueous matrix.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain either the analyte or the interferences. For this compound, a reversed-phase sorbent (e.g., C18) is typically used, where this compound is retained and more polar matrix components are washed away.
Q3: How do I choose an appropriate internal standard for this compound quantification?
A3: An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector.[5][6] For this compound, consider the following options:
-
Stable Isotope-Labeled (SIL) this compound: This is the "gold standard" as it has nearly identical chemical and physical properties to this compound, ensuring it experiences the same matrix effects.[7][8][9][10] Deuterated this compound (this compound-d17) is a common choice.
-
Structural Analogs: If a SIL standard is unavailable, a close structural analog can be used. For this compound, other long-chain alkylbenzenes like heptylbenzene or nonylbenzene can be suitable.[11] It is crucial to verify that the chosen analog is not present in the samples and has a similar extraction recovery and chromatographic behavior.[5]
Q4: What is matrix-matched calibration and when should I use it?
A4: Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is representative of your samples.[1][12] This approach helps to compensate for matrix effects by ensuring that both the standards and the samples are affected similarly by the matrix components.[1] It is particularly useful when a suitable internal standard is not available or when significant matrix effects are observed even with an internal standard.[2]
Q5: Can dilution of my sample extract help in reducing matrix effects?
A5: Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components, thereby minimizing their impact on the this compound signal. However, it is important to ensure that after dilution, the concentration of this compound remains above the limit of quantification (LOQ) of the analytical method.
Data Presentation
Table 1: Comparison of Calibration Strategies for Alkylbenzene Quantification in Sediment
| Calibration Strategy | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Notes |
| External Calibration (in solvent) | 65 | 25 | Significant underestimation due to matrix suppression. |
| Internal Standard (Heptylbenzene-d20) | 98 | 7 | Effectively compensates for sample-to-sample variations.[11] |
| Matrix-Matched Calibration | 102 | 9 | Provides accurate results by mimicking the sample matrix.[1] |
Data is representative for long-chain alkylbenzenes in a complex sediment matrix and illustrates the effectiveness of different calibration approaches.
Table 2: Recovery of Alkylbenzenes from Spiked Soil Samples using Different Extraction Methods
| Extraction Method | Analyte | Spiked Concentration (ng/g) | Average Recovery (%) | RSD (%) |
| Liquid-Liquid Extraction (Hexane) | Heptylbenzene | 50 | 92 | 8 |
| Solid-Phase Extraction (C18) | Heptylbenzene | 50 | 95 | 6 |
| QuEChERS | Heptylbenzene | 50 | 89 | 11 |
This table provides a comparison of common extraction techniques for a compound structurally similar to this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Sediment using GC-MS with a Stable Isotope-Labeled Internal Standard
-
Sample Preparation (Solid-Phase Extraction):
-
Weigh 1 g of homogenized sediment into a glass centrifuge tube.
-
Spike the sample with a known amount of this compound-d17 internal standard solution.
-
Add 5 mL of hexane and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hexane supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 50:50 methanol:water to remove polar interferences.
-
Elute the this compound and internal standard with 5 mL of hexane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound ions: m/z 91, 105, 190.
-
This compound-d17 ions: m/z 98, 112, 207.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of this compound-d17 against the concentration of this compound.
-
Determine the concentration of this compound in the samples using the calibration curve.[5]
-
Mandatory Visualization
Caption: A workflow diagram illustrating the systematic approach to identifying and mitigating matrix effects in the quantification of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. idus.us.es [idus.us.es]
- 3. Enhancement of GC-MS Signal for Environmental Pollutants via the Transient Matrix Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining environmental matrix effects on quantitative non-targeted analysis estimates of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Octylbenzene Recovery and Recycling Efficiency
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the recovery and recycling of octylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the recovery and recycling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Distillation: The distillation process may not be running to completion, leaving residual this compound in the starting mixture. | Optimize Distillation Parameters: Ensure the distillation temperature is appropriate for the boiling point of this compound under the given pressure. For vacuum distillation, ensure a stable and sufficiently low pressure is maintained. Extend the distillation time to ensure all volatile components have been collected.[1][2] |
| Azeotrope Formation: this compound may form an azeotrope with a co-solvent, preventing complete separation by simple distillation. | Azeotropic Distillation: If an azeotrope is suspected, consider using a different solvent or employing azeotropic distillation techniques by adding an entrainer to break the azeotrope.[1] | |
| Inefficient Extraction: In liquid-liquid extraction, the chosen solvent may have a low partition coefficient for this compound, or the extraction may not have been performed enough times. | Optimize Extraction Protocol: Select a solvent with high selectivity for this compound. Perform multiple extractions (3-5 times) with smaller volumes of the extraction solvent to improve efficiency. Ensure thorough mixing of the two phases to maximize contact.[3][4] | |
| Contaminated Recovered this compound | Column Flooding (Distillation): Excessive boil-up rate can cause liquid to be carried over with the vapor, leading to contamination of the distillate. | Reduce Heating Rate: Lower the heat input to the distillation flask to ensure a steady and controlled boiling rate. If using a packed column, ensure it is not flooded.[5] |
| Bumping of the Solution: Sudden, violent boiling can splash non-volatile impurities into the condenser. | Ensure Smooth Boiling: Use boiling chips or a magnetic stirrer in the distillation flask to promote smooth boiling.[1] | |
| Inefficient Phase Separation (Extraction): Incomplete separation of the aqueous and organic layers can lead to cross-contamination. | Allow Sufficient Settling Time: Give the layers adequate time to separate completely. If an emulsion forms, try adding a small amount of brine or gently swirling the mixture to break the emulsion.[3] | |
| Slow or Stalled Distillation | Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the this compound, especially under vacuum. | Increase Heat Input: Gradually increase the temperature of the heating mantle. Ensure good thermal contact between the flask and the mantle. |
| Vacuum Leaks: Leaks in the vacuum distillation setup will prevent the system from reaching the desired low pressure, thus requiring a higher temperature for boiling. | Check for Leaks: Inspect all joints, seals, and tubing for leaks. Ensure all glassware is properly sealed with high-vacuum grease.[1][2] | |
| Inadequate Condenser Cooling: If the condenser is not cold enough, the vapor will not condense efficiently and may be lost. | Improve Cooling: Ensure a steady flow of cold water through the condenser. For very volatile components, a colder coolant might be necessary. | |
| Product Degradation | High Distillation Temperature: this compound may be susceptible to thermal degradation at its atmospheric boiling point. | Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal stress.[6][7] |
Frequently Asked Questions (FAQs)
1. What is the most efficient method for recovering this compound from a reaction mixture?
The most efficient method depends on the specific composition of the reaction mixture and the desired purity of the recovered this compound. Common and effective methods include:
-
Fractional Distillation: This is a highly effective method for separating this compound from other volatile components with different boiling points. For high-boiling point compounds like this compound, vacuum fractional distillation is often preferred to prevent thermal degradation.[7]
-
Liquid-Liquid Extraction: This technique is useful for separating this compound from non-volatile impurities or when it is present in an aqueous solution. The choice of an appropriate organic solvent with high selectivity for this compound is crucial for high recovery rates.[3][4]
-
Adsorption Chromatography: This method can be used for the purification of this compound by removing polar impurities. The crude this compound is passed through a column packed with an adsorbent like silica gel or alumina.[8][9][10]
2. How can I improve the purity of my recovered this compound?
To improve purity:
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Use a fractionating column with a higher number of theoretical plates for distillation.
-
Optimize the reflux ratio during fractional distillation.
-
Perform multiple extractions in liquid-liquid extraction.
-
Use a gradient elution in adsorption chromatography for better separation of impurities.
-
Combine different purification methods , for example, an initial distillation followed by column chromatography.
3. Are there any known azeotropes of this compound with common solvents?
4. What are the key safety precautions to take when recovering and recycling this compound?
-
Work in a well-ventilated area or a fume hood , as this compound and many of the solvents used for its recovery are volatile organic compounds.
-
Wear appropriate personal protective equipment (PPE) , including safety goggles, gloves, and a lab coat.
-
Avoid open flames and sources of ignition , as many organic solvents are flammable.
-
Be cautious when working with vacuum systems , as implosion can occur with damaged glassware. Always inspect glassware for cracks before use.[6]
-
Properly dispose of all waste materials according to your institution's safety guidelines.
Data Presentation
The following tables provide illustrative data on the efficiency of different recovery methods for long-chain alkylbenzenes, which can be considered analogous to this compound.
Table 1: Comparison of Recovery Methods for Long-Chain Alkylbenzenes
| Recovery Method | Typical Recovery Efficiency (%) | Purity of Recovered Product (%) | Key Advantages | Key Disadvantages |
| Vacuum Fractional Distillation | 85 - 95 | > 98 | High purity, suitable for large volumes. | Requires specialized equipment, potential for thermal degradation if not optimized. |
| Liquid-Liquid Extraction | 90 - 98 | 90 - 98 | High efficiency, can be performed at room temperature. | Requires large volumes of solvents, potential for emulsion formation. |
| Adsorption Chromatography | 70 - 90 | > 99 | Very high purity achievable. | Lower capacity, requires solvents for elution. |
Experimental Protocols
Protocol 1: Recovery of this compound by Vacuum Fractional Distillation
This protocol describes the recovery of this compound from a high-boiling reaction mixture.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and tubing
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with high-vacuum grease.
-
Place the crude this compound mixture into the round-bottom flask, adding a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.
-
Connect the vacuum pump to the apparatus with a cold trap in between to protect the pump.
-
Turn on the cooling water to the condenser.
-
Slowly start the vacuum pump to reduce the pressure in the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise as the more volatile components begin to distill.
-
Collect the initial fraction, which will likely contain lower-boiling impurities.
-
As the temperature approaches the boiling point of this compound at the given pressure, change the receiving flask to collect the pure this compound fraction.
-
Continue distillation until the temperature starts to drop or no more distillate is collected.
-
Turn off the heating mantle and allow the apparatus to cool down before slowly releasing the vacuum.
Protocol 2: Purification of this compound by Liquid-Liquid Extraction
This protocol is for extracting this compound from an aqueous mixture.
Materials:
-
Aqueous mixture containing this compound
-
Separatory funnel
-
Organic solvent immiscible with water (e.g., hexane, diethyl ether)
-
Beakers or Erlenmeyer flasks
-
Ring stand and clamp
Procedure:
-
Pour the aqueous mixture containing this compound into a separatory funnel.
-
Add a volume of the organic solvent to the separatory funnel.
-
Stopper the funnel and invert it, then open the stopcock to release any pressure buildup.
-
Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Place the separatory funnel back on the ring stand and allow the layers to separate completely.
-
Carefully drain the lower layer into a beaker.
-
Pour the upper layer out through the top of the separatory funnel into a separate beaker.
-
Repeat the extraction process with fresh organic solvent 2-3 more times to maximize the recovery of this compound.
-
Combine all the organic extracts.
-
The this compound can then be isolated from the organic solvent by evaporation or distillation.
Visualizations
Caption: Workflow for this compound Recovery via Vacuum Fractional Distillation.
Caption: Troubleshooting Logic for Common this compound Recovery Issues.
References
- 1. njhjchem.com [njhjchem.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. chromtech.com [chromtech.com]
- 10. byjus.com [byjus.com]
- 11. pubs.usgs.gov [pubs.usgs.gov]
Technical Support Center: Managing Octylbenzene Immiscibility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the water-immiscible organic compound, octylbenzene, in aqueous experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why does this compound not dissolve in my aqueous buffer?
A1: this compound is a non-polar aromatic hydrocarbon, making it inherently immiscible in polar solvents like water and aqueous buffers.[1][2] This immiscibility is due to the significant difference in polarity and the inability of this compound to form hydrogen bonds with water molecules. When introduced into an aqueous solution, it will form a separate phase, leading to a heterogeneous mixture.
Q2: I observed two distinct layers in my experimental tube. How can I resolve this phase separation?
A2: The formation of two layers indicates phase separation due to the immiscibility of this compound. To create a homogenous mixture, you will need to employ solubilization techniques such as using co-solvents, surfactants to create an emulsion, or formulating a nanoemulsion. Simply vortexing or shaking the mixture will likely not result in a stable solution.
Q3: My solution containing this compound appears cloudy or has a precipitate. What is the cause and how can I fix it?
A3: Cloudiness or precipitation can occur for several reasons:
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Exceeding Solubility Limit: The concentration of this compound may be too high for the chosen solubilization method.
-
Poor Emulsion Stability: If using an emulsion, it may be breaking down over time, causing the this compound to coalesce into larger droplets that scatter light, resulting in a cloudy appearance.
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Interaction with Buffer Components: Components of your buffer system could be interacting with the solubilizing agents or this compound itself, leading to precipitation.
To resolve this, you can try:
-
Lowering the final concentration of this compound.
-
Optimizing the concentration of your co-solvent or surfactant.
-
Preparing fresh solutions for each experiment.
-
Filtering the solution through a 0.22 µm filter to remove undissolved particles, though this may reduce the final concentration of your compound.
Q4: Can I use DMSO to dissolve this compound for my cell-based assay?
A4: Yes, Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds for in vitro studies.[3][4] You can prepare a concentrated stock solution of this compound in DMSO and then dilute it into your aqueous cell culture medium. However, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4] Be aware that even at low concentrations, DMSO can influence cellular processes.[5]
Q5: What are the potential impacts of using this compound in my cell-based assays?
A5: Due to its lipophilic nature, this compound can partition into cell membranes, potentially disrupting their structure and function.[6][7][8] This can lead to non-specific effects or direct cytotoxicity. It is essential to include appropriate vehicle controls in your experiments to distinguish the effects of this compound from the effects of the compound of interest.
Troubleshooting Guides
Issue 1: Phase Separation of this compound in Aqueous Buffer
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound phase separation.
Issue 2: Precipitation Observed After Diluting this compound Stock Solution
Experimental Workflow to Determine Maximum Soluble Concentration
Caption: Workflow to determine the maximum soluble concentration.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ | [9] |
| Molecular Weight | 190.32 g/mol | [9] |
| Density | ~0.9 g/cm³ | [9] |
| Boiling Point | 261-263 °C | [9] |
| Melting Point | -36 °C | [9] |
| Water Solubility | Immiscible | [1][2] |
| LogP (Octanol-Water) | ~5.1 | [10] |
Table 2: Common Co-solvents and Surfactants for Poorly Soluble Compounds
| Agent | Type | Typical Final Concentration in vitro | Notes |
| DMSO | Co-solvent | < 0.5% | Can have biological effects.[4][5] |
| Ethanol | Co-solvent | < 1% | Can affect cell viability at higher concentrations.[5] |
| PEG 300/400 | Co-solvent | Varies | Often used in combination with other agents.[11] |
| Tween® 20 (Polysorbate 20) | Surfactant | 0.05 - 0.1% | Commonly used in immunoassays.[12] |
| Tween® 80 (Polysorbate 80) | Surfactant | 0.1 - 1% | Frequently used in drug formulations.[11][13] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution using DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile container.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[14]
-
Visually inspect the solution to ensure there are no undissolved droplets.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an this compound-in-Water Emulsion using Tween® 80 and Sonication
Objective: To prepare a stable oil-in-water (O/W) emulsion of this compound for use in aqueous-based assays.
Materials:
-
This compound
-
Tween® 80 (Polysorbate 80)
-
Deionized water or desired aqueous buffer
-
High-speed homogenizer or probe sonicator
Procedure:
-
Prepare the oil phase: In a glass beaker, mix this compound and Tween® 80. A common starting ratio is 1:1 to 1:5 (w/w) of this compound to surfactant.
-
Prepare the aqueous phase: Use deionized water or your experimental buffer.
-
Form a coarse emulsion: While vigorously stirring the aqueous phase, slowly add the oil phase dropwise.
-
Homogenize: Subject the coarse emulsion to high-energy emulsification using one of the following methods:
-
Sonication: Place the beaker in an ice bath to prevent overheating and sonicate using a probe sonicator. Start with short bursts of energy and gradually increase the duration and power until a translucent nanoemulsion is formed.[15][16][17][18]
-
High-Speed Homogenization: Use a high-speed homogenizer at a high setting for several minutes until the desired droplet size is achieved.
-
-
Characterize the emulsion: If possible, measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS) to ensure consistency between batches. A smaller droplet size generally corresponds to greater stability.
-
Stability assessment: Visually inspect the emulsion for any signs of phase separation or creaming over time at the intended storage and experimental temperatures.
Signaling Pathway and Experimental Workflow Diagrams
Potential Interference of this compound with GPCR Signaling Assays
G-protein coupled receptors (GPCRs) are a major class of drug targets, and assays monitoring their activation are common in drug discovery.[6][19] The lipophilic nature of this compound could lead to its partitioning into the cell membrane, potentially altering membrane fluidity and interfering with GPCR signaling.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. youtube.com [youtube.com]
- 3. Toxicity assessment of industrial chemicals and airborne contaminants: transition from in vivo to in vitro test methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Solubilizing Environments on Membrane Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane proteins bind lipids selectively to modulate their structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of membrane protein structure and function by their paralipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of solvent on percutaneous absorption of nonvolatile lipophilic solute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. safeleaf.ca [safeleaf.ca]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Thermal Decomposition of Octylbenzene at High Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the thermal decomposition of octylbenzene during high-temperature experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the high-temperature use of this compound.
Issue 1: Unexpected Product Formation or Low Yield of Desired Product
| Potential Cause | Recommended Actions & Solutions |
| Thermal Decomposition of this compound: The reaction temperature may be exceeding the thermal stability threshold of this compound, leading to the formation of degradation byproducts. Alkylbenzenes like this compound can undergo thermal cracking at elevated temperatures. | 1. Lower the reaction temperature: If the process allows, reduce the temperature to the minimum required for the desired reaction. 2. Reduce reaction time: Minimize the duration the reaction mixture is held at a high temperature. 3. Use an inert atmosphere: Conduct the reaction under an inert gas (e.g., nitrogen or argon) to prevent oxidation, which can lower the decomposition temperature. |
| Presence of Catalytic Impurities: Traces of metals or acidic/basic residues in the reaction vessel or reagents can catalyze the decomposition of this compound at lower temperatures than expected. | 1. Ensure glassware is scrupulously clean: Use appropriate cleaning procedures to remove any potential catalytic residues. 2. Purify reagents: Ensure all starting materials and solvents are of high purity. |
| Localized Hotspots: Poor mixing can lead to localized areas of higher temperature within the reaction mixture, causing decomposition even if the bulk temperature appears to be within a safe range. | 1. Improve stirring: Ensure vigorous and efficient stirring throughout the reaction. 2. Use an appropriate heating method: Employ a heating mantle with a temperature controller or an oil bath to ensure uniform heat distribution. |
Issue 2: Pressure Buildup in a Closed System
| Potential Cause | Recommended Actions & Solutions |
| Formation of Gaseous Byproducts: Thermal decomposition of the octyl side chain can produce smaller volatile hydrocarbons, leading to an increase in pressure. | 1. Incorporate a pressure relief system: Equip the reaction setup with a pressure-release valve or a bubbler to safely vent any evolved gases. 2. Monitor the reaction headspace: If possible, analyze the gas phase by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the decomposition products. |
| Reaction Temperature Exceeding Solvent Boiling Point: If a solvent is used, ensure the reaction temperature is maintained below its boiling point at the operating pressure. | 1. Select a higher-boiling solvent: If a solvent is necessary, choose one with a boiling point significantly higher than the reaction temperature. 2. Operate under reflux: If the solvent is the limiting factor for temperature, conducting the reaction under reflux can help manage pressure. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to thermally decompose?
Q2: What are the likely products of this compound thermal decomposition?
A2: The thermal decomposition of n-octylbenzene is expected to proceed via free-radical mechanisms, primarily involving the cleavage of the octyl side chain. Based on studies of similar long-chain alkylbenzenes, the primary decomposition products are likely to be:
-
Styrene and smaller alkenes: Through β-scission of the alkyl chain.
-
Toluene and smaller alkanes: From the cleavage of the bond between the first and second carbon of the alkyl chain (benzylic cleavage).
-
Benzene and smaller alkenes/alkanes: Through cleavage of the bond between the benzene ring and the alkyl chain.
-
Shorter-chain alkylbenzenes: Formed from cracking of the octyl group.
Q3: How can I minimize the thermal decomposition of this compound?
A3: Minimizing thermal decomposition involves a combination of controlling reaction conditions and using chemical stabilizers.
-
Optimize Reaction Conditions:
-
Temperature: Use the lowest possible temperature that allows for a reasonable reaction rate.
-
Time: Keep the reaction time as short as possible.
-
Inert Atmosphere: Working under nitrogen or argon can prevent oxidative degradation, which often occurs at lower temperatures than thermal cracking.
-
-
Use of Stabilizers/Antioxidants: The addition of antioxidants can inhibit free-radical chain reactions that lead to decomposition.
-
Hindered Phenols: These compounds act as radical scavengers. Examples include Butylated Hydroxytoluene (BHT) and derivatives of 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid.
-
Aminic Antioxidants: Aromatic amines are effective at high temperatures. Alkylated diphenylamines are a common choice for stabilizing lubricants and other organic fluids at elevated temperatures.
-
Phosphites: These are often used as secondary antioxidants in combination with hindered phenols to decompose hydroperoxides, which can initiate degradation.
-
Q4: What experimental techniques can I use to study the thermal decomposition of this compound?
A4: Several techniques can be employed to study the thermal stability of this compound and analyze its decomposition products:
-
Thermogravimetric Analysis (TGA): This technique can be used to determine the onset temperature of decomposition by measuring weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC can detect exothermic or endothermic events associated with decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the volatile products of thermal decomposition. A small sample of this compound is rapidly heated to a high temperature, and the resulting fragments are separated by GC and identified by MS.
-
Flow Reactor Studies: this compound vapor, diluted in an inert gas, is passed through a heated tube (reactor) for a defined residence time. The product stream is then analyzed to determine the extent of decomposition and the product distribution.
Data Presentation
Table 1: Physical Properties of n-Octylbenzene
| Property | Value |
| Molecular Formula | C₁₄H₂₂ |
| Molecular Weight | 190.32 g/mol |
| Boiling Point | 261-263 °C[1] |
| Flash Point | 107 °C |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents.[1] |
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Onset by Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place a small, accurately weighed sample of pure this compound (5-10 mg) into a TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from ambient temperature to a final temperature well above the expected decomposition range (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the sample weight as a function of temperature. The onset of decomposition is typically identified as the temperature at which a significant weight loss begins.
Protocol 2: Identification of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer.
-
Sample Preparation: A small amount of this compound (typically in the microgram range) is loaded into a pyrolysis tube or onto a filament.
-
Pyrolysis Conditions:
-
Temperature: Select a pyrolysis temperature or a temperature program relevant to the experimental conditions of interest (e.g., isothermal at 400 °C, 450 °C, 500 °C).
-
Atmosphere: The pyrolysis is carried out in the inert carrier gas of the GC (typically helium).
-
-
GC-MS Analysis:
-
The pyrolysis products are swept into the GC column for separation.
-
A standard temperature program for the GC oven is used to separate the volatile products.
-
The mass spectrometer is used to identify the separated components by comparing their mass spectra to a library (e.g., NIST).
-
Visualizations
Caption: Simplified reaction pathway for the thermal decomposition of n-octylbenzene.
Caption: Troubleshooting workflow for unexpected byproducts in high-temperature reactions.
Caption: Experimental workflow for the analysis of this compound thermal decomposition products.
References
selecting appropriate catalysts for reactions involving octylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving octylbenzene.
Section 1: Selective Oxidation of this compound to 1-Phenyloctanone
The selective oxidation of the benzylic position of this compound yields 1-phenyloctanone, a valuable intermediate. This process typically employs catalysts and an oxidizing agent.
Troubleshooting Guide: Selective Oxidation
| Question/Issue | Probable Cause(s) | Suggested Solution(s) |
| Q1: Why is the conversion of this compound low? | 1. Inactive catalyst. 2. Insufficient oxidant concentration. 3. Suboptimal reaction temperature. 4. Catalyst poisoning. | 1. Ensure the catalyst is properly activated and handled under appropriate conditions. 2. Increase the molar ratio of oxidant to this compound incrementally. 3. Optimize the reaction temperature; higher temperatures may be needed, but be mindful of side reactions. 4. Purify the this compound and solvent to remove any potential poisons. |
| Q2: The selectivity to 1-phenyloctanone is poor, with significant side products observed. | 1. Over-oxidation to benzoic acid. 2. Cleavage of the alkyl chain. 3. Reaction temperature is too high. | 1. Use a milder oxidizing agent or reduce the reaction time. 2. Employ a more selective catalyst. 3. Lower the reaction temperature and monitor the reaction progress closely. |
| Q3: The reaction is not proceeding at all. | 1. Incorrect catalyst choice. 2. Absence of a necessary co-catalyst or additive. 3. Fundamental issue with the experimental setup. | 1. Verify the suitability of the chosen catalyst for benzylic oxidation. Manganese dioxide (MnO2) is a common choice for oxidizing benzylic alcohols, which can be an intermediate in this reaction.[1][2][3][4] 2. Some catalytic systems require additives to initiate or enhance the reaction. 3. Check all experimental parameters, including reagent concentrations, solvent, and equipment functionality. |
Quantitative Data: Catalyst Performance in Alkylbenzene Oxidation
Data for the oxidation of ethylbenzene, a common model for this compound, is presented here due to the limited availability of specific data for this compound.
| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Acetophenone (%) | Reference |
| Pd/g-C3N4–rGO | TBHP | - | 67 | 97 | [5] |
| Ce0.9Co0.1O2 | O2 | - | 60 | 87 | [1] |
| N-doped graphene | tert-butyl hydroperoxide | 80 | >90 | >95 | [6] |
Experimental Protocol: Selective Oxidation using Activated MnO₂
This protocol is a general guideline for the selective oxidation of a benzylic C-H bond.
-
Catalyst Activation: Activate commercial manganese dioxide (MnO₂) by heating it to 100-200°C for several hours under vacuum to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).
-
Reagent Addition: Add the activated MnO₂ to the solution. The typical molar ratio of MnO₂ to substrate is in large excess.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the MnO₂. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Logical Workflow for Selective Oxidation
Caption: Workflow for the selective oxidation of this compound.
Section 2: Catalytic Hydrogenation of this compound to Octylcyclohexane
Catalytic hydrogenation reduces the aromatic ring of this compound to a cyclohexane ring, forming octylcyclohexane. This reaction is typically carried out under a hydrogen atmosphere with a metal catalyst.
Troubleshooting Guide: Catalytic Hydrogenation
| Question/Issue | Probable Cause(s) | Suggested Solution(s) |
| Q1: The hydrogenation reaction is slow or incomplete. | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure. 3. Poor mixing/mass transfer. 4. Low reaction temperature. | 1. Use fresh, high-quality catalyst. Ensure the substrate and solvent are free of sulfur or other catalyst poisons.[7] 2. Increase the hydrogen pressure. For aromatic ring reduction, elevated pressures (e.g., 100 atm or 1500 psi) may be necessary.[7] 3. Ensure vigorous stirring to facilitate contact between the hydrogen, substrate, and catalyst. 4. Gently heat the reaction mixture, but monitor for potential side reactions. |
| Q2: I observe side products from hydrogenolysis. | 1. Catalyst is too aggressive. 2. Reaction temperature is too high. | 1. Switch to a less active catalyst or use a catalyst support that favors hydrogenation over hydrogenolysis. 2. Reduce the reaction temperature. |
| Q3: How can I ensure the complete removal of the catalyst after the reaction? | 1. Fine catalyst particles passing through the filter. | 1. Filter the reaction mixture through a pad of Celite® to effectively remove the finely dispersed catalyst. |
Quantitative Data: Catalyst Performance in Aromatic Hydrogenation
Specific data for this compound is limited; general conditions for benzene hydrogenation are provided.
| Catalyst | Hydrogen Pressure | Temperature | Product | Reference |
| Pt/C | Elevated (e.g., 1500 psi) | Room Temperature | Cyclohexane | [7] |
| Rh/C | Atmospheric | Room Temperature | Cyclohexane | - |
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Reaction Setup: In a high-pressure reactor (autoclave), dissolve this compound in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution.
-
Hydrogen Atmosphere: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor to the desired hydrogen pressure.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using GC or NMR.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation if necessary.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Section 3: Catalytic Cracking of this compound
Catalytic cracking breaks down large hydrocarbon molecules like this compound into smaller, more valuable hydrocarbons such as gasoline and light olefins. This process is typically carried out at high temperatures using a solid acid catalyst.
Troubleshooting Guide: Catalytic Cracking
| Question/Issue | Probable Cause(s) | Suggested Solution(s) |
| Q1: Low conversion of this compound. | 1. Catalyst deactivation due to coke formation.[8][9] 2. Insufficient reaction temperature. | 1. Regenerate the catalyst by burning off the coke in a stream of air or oxygen.[8][9] 2. Increase the reactor temperature within the optimal range for the chosen catalyst. |
| Q2: Undesirable product distribution (e.g., high coke yield, low olefin selectivity). | 1. Inappropriate catalyst choice. 2. Non-optimal reaction conditions (temperature, residence time). | 1. Select a catalyst with appropriate pore structure and acidity for the desired products. ZSM-5 is known to favor light olefins.[10] 2. Adjust the reaction temperature and the residence time of the feedstock in the reactor. |
| Q3: Catalyst poisoning. | 1. Contaminants in the feedstock (e.g., sulfur, nitrogen, metals).[5] | 1. Pre-treat the feedstock to remove catalyst poisons.[5] |
Quantitative Data: Product Distribution in n-Octane Cracking over ZSM-5
Data for n-octane is presented as a model for this compound cracking.
| Catalyst | Temperature (°C) | n-Octane Conversion (%) | Light Olefin Yield (wt%) | Reference |
| Hierarchical ZSM-5 (HZ5-2.5/10) | 650 | ~95 | ~70 | [10] |
| Conventional ZSM-5 | 600 | ~75 | ~66 | [10] |
Experimental Protocol: Laboratory-Scale Catalytic Cracking
-
Catalyst Preparation: Place the catalyst (e.g., 4.4g of Zeolite 13X) in a fixed-bed reactor.[11]
-
Catalyst Regeneration: Heat the catalyst to 600°C in a flow of air for 30 minutes to remove any adsorbed species.[11]
-
Reaction Setup: Decrease the catalyst temperature to the desired reaction temperature (e.g., 450-570°C) and purge the reactor with an inert gas like argon.[11]
-
Feed Introduction: Introduce this compound into the reactor at a constant rate using a syringe pump.
-
Product Collection: Pass the reaction products through a condenser to separate liquid products. Gaseous products can be collected and analyzed separately.
-
Analysis: Analyze the liquid and gaseous products using gas chromatography (GC) to determine the product distribution.
-
Catalyst Regeneration: After the experiment, regenerate the catalyst by heating it in a flow of air.
Experimental Workflow for Catalytic Cracking
Caption: Workflow for the catalytic cracking of this compound.
Section 4: Hydroisomerization of this compound
Hydroisomerization is a process that rearranges the structure of this compound to form branched isomers, which can improve properties like octane number. This reaction is typically carried out using bifunctional catalysts that have both metal and acid sites.
Troubleshooting Guide: Hydroisomerization
| Question/Issue | Probable Cause(s) | Suggested Solution(s) |
| Q1: Low conversion of this compound. | 1. Insufficient catalyst activity. 2. Non-optimal reaction temperature. | 1. Ensure the catalyst has the appropriate balance of metal and acid sites.[12] 2. Optimize the reaction temperature; higher temperatures can increase conversion but may also lead to more cracking. |
| Q2: High degree of cracking, leading to low isomer selectivity. | 1. Catalyst acidity is too high. 2. Unfavorable balance between metal and acid functions. | 1. Use a catalyst with milder acidity or modify the existing catalyst to reduce its acidity.[13] 2. Adjust the metal loading or the type of metal to achieve a better balance for isomerization over cracking.[12] |
| Q3: Rapid catalyst deactivation. | 1. Coke formation on the acid sites of the catalyst. | 1. Operate at a higher hydrogen pressure to suppress coke formation. 2. Periodically regenerate the catalyst. |
Quantitative Data: Catalyst Performance in Long-Chain Alkane Hydroisomerization
Data for n-hexadecane is presented as a model for this compound hydroisomerization.
| Catalyst | Temperature (°C) | n-Hexadecane Conversion (%) | Isomer Yield (wt%) | Reference |
| Pt-Pd/H-beta | 220-225 | 80 | 70 | [14][15] |
| 1.9 wt% Pt-H-Beta (26) | 220 | 90 | 72 | [13] |
Experimental Protocol: Hydroisomerization in a Continuous-Flow Reactor
-
Catalyst Loading: Load the bifunctional catalyst (e.g., Pt-Pd/H-beta) into a fixed-bed continuous-flow reactor.
-
Catalyst Activation: Activate the catalyst in situ by heating it under a flow of hydrogen.
-
Reaction Setup: Heat the reactor to the desired temperature (e.g., 205-230°C) and pressurize with hydrogen (e.g., 50 bar).[14]
-
Feed Introduction: Introduce a solution of this compound in a suitable solvent into the reactor at a constant flow rate.
-
Product Collection: Collect the liquid products at the reactor outlet after cooling and depressurization.
-
Analysis: Analyze the product stream using GC to determine the conversion and isomer distribution.
-
Stability Test: Monitor the catalyst activity over an extended period to assess its stability.
Logical Workflow for Hydroisomerization
Caption: Workflow for the hydroisomerization of this compound.
Section 5: Dehydrogenation of this compound to Octenylbenzene
Catalytic dehydrogenation removes hydrogen from the alkyl side chain of this compound to form octenylbenzene, a styrenic monomer. This is an endothermic reaction that requires high temperatures.
Troubleshooting Guide: Dehydrogenation
| Question/Issue | Probable Cause(s) | Suggested Solution(s) |
| Q1: Low conversion of this compound. | 1. Thermodynamic limitations. 2. Catalyst deactivation by coking.[16][17] | 1. Increase the reaction temperature. The use of steam as a diluent can also shift the equilibrium towards the products. 2. Implement a regeneration cycle for the catalyst to burn off coke deposits. |
| Q2: Poor selectivity to octenylbenzene, with significant cracking products. | 1. Reaction temperature is too high. 2. Inappropriate catalyst. | 1. Optimize the temperature to balance conversion and selectivity. 2. Use a catalyst known for high selectivity in dehydrogenation, such as potassium-promoted iron oxide. |
| Q3: Rapid catalyst deactivation. | 1. Severe coking due to high reaction temperatures.[16][17] | 1. Co-feed steam with the this compound to reduce coke formation. 2. Consider oxidative dehydrogenation, which can operate at lower temperatures and reduce coking. |
Quantitative Data: Catalyst Performance in Alkylbenzene Dehydrogenation
Data for ethylbenzene dehydrogenation is provided as a model.
| Catalyst | Reaction | Temperature (°C) | Conversion (%) | Selectivity to Styrene (%) | Reference |
| 20%Cr₂O₃/Al₂O₃ | Dehydrogenation with CO₂ | - | 56 | 98.8 | [16] |
| 10%K/CeO₂ | Oxidative Dehydrogenation | 500 | 90.8 | 97.5 | [9] |
Experimental Protocol: Dehydrogenation in a Fixed-Bed Reactor
-
Catalyst Loading: Place the dehydrogenation catalyst (e.g., potassium-promoted iron oxide) in a fixed-bed reactor.
-
Reaction Setup: Heat the reactor to a high temperature (e.g., 550-650°C).[8]
-
Feed Introduction: Introduce a vaporized feed of this compound, often diluted with superheated steam, into the reactor.
-
Product Collection: Cool the reactor effluent to condense the liquid products (octenylbenzene, unreacted this compound, and water).
-
Analysis: Separate the organic layer and analyze it by GC to determine conversion and selectivity.
-
Catalyst Regeneration: The catalyst will require periodic regeneration to remove coke deposits.
Logical Workflow for Dehydrogenation
Caption: Workflow for the dehydrogenation of this compound.
References
- 1. Manganese Dioxide [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. nanotrun.com [nanotrun.com]
- 4. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 5. [TECH] Fluid Catalytic Crackers – An Overview – (October 2023) – ChemEngGuy [chemicalengineeringguy.com]
- 6. research.rug.nl [research.rug.nl]
- 7. youtube.com [youtube.com]
- 8. jalonzeolite.com [jalonzeolite.com]
- 9. dombor.com [dombor.com]
- 10. mdpi.com [mdpi.com]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Hydroisomerization of long-chain paraffins over nano-sized bimetallic Pt–Pd/H-beta catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Catalytic dehydrogenations of ethylbenzene to styrene | TU Delft Repository [repository.tudelft.nl]
Validation & Comparative
validating analytical methods for octylbenzene detection in soil
A Comparative Guide to Validating Analytical Methods for Octylbenzene Detection in Soil
For researchers, scientists, and drug development professionals, the accurate detection and quantification of environmental contaminants like this compound in soil is critical for environmental monitoring and risk assessment. This guide provides a comparative overview of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methodologies and performance data for long-chain alkylbenzenes and related compounds, providing a framework for validating analytical methods for this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both GC-MS and HPLC offer robust and reliable approaches for the analysis of semi-volatile organic compounds like this compound in complex matrices such as soil.
Data Presentation: Performance Comparison
The following table summarizes typical performance characteristics for the analysis of long-chain alkylbenzenes and related compounds in soil and sediment using GC-MS and HPLC. It is important to note that specific performance metrics for this compound may vary depending on the exact experimental conditions and soil type.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with Fluorescence or MS Detection |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg[1][2] | 0.04 - 3 ng/L (in water, indicative of high sensitivity) |
| Limit of Quantification (LOQ) | 0.4 - 50 ng/g[1][2] | 0.2 - 13 ng/g of dry weight in sediment |
| Recovery | 63% - 119%[3] | 80.1% - 110.2% (for related compounds in water)[4] |
| Precision (RSD) | < 20%[3] | < 17.8% (intraday for related compounds in water)[4] |
| Selectivity | High (based on mass-to-charge ratio) | High (especially with MS or fluorescence detection) |
| Typical Analytes | Long-chain alkylbenzenes, PAHs, BTEX[2][5] | Alkylphenols and their ethoxylates |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS and HPLC.
Sample Preparation: Pressurized Liquid Extraction (PLE)
A common and efficient method for extracting semi-volatile organic compounds from soil is Pressurized Liquid Extraction (PLE).
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large debris. Homogenize the sample.
-
Extraction Cell: Mix approximately 10 g of the soil sample with a drying agent like diatomaceous earth and place it into the extraction cell.
-
Extraction Solvent: A mixture of acetone and hexane (1:1, v/v) is commonly used.
-
PLE Conditions:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 10 minutes
-
Number of cycles: 2
-
-
Extract Concentration: The collected extract is then concentrated using a rotary evaporator or a gentle stream of nitrogen.
-
Clean-up (optional): Depending on the complexity of the soil matrix, a clean-up step using solid-phase extraction (SPE) with silica or alumina cartridges may be necessary to remove interferences.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds due to its high resolution and selectivity.
-
Instrumentation: An Agilent 6890 GC (or equivalent) coupled with a 5973 Mass Selective Detector (MSD) is a suitable system.[5]
-
GC Column: A 30 m x 0.25 mm internal diameter DB-5ms fused-silica capillary column with a 0.25 µm film thickness is recommended.
-
Injector: Splitless injection at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: 8 °C/min to 230 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 10 minutes.[6]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for this compound would include its molecular ion and characteristic fragment ions (e.g., m/z 91, 105).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Method B: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for analyzing less volatile or thermally labile compounds. When coupled with a fluorescence detector (FLD) or a mass spectrometer, it provides excellent sensitivity and selectivity.
-
Instrumentation: An Agilent 1200 series HPLC (or equivalent) with a fluorescence detector or a mass spectrometer.
-
HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence Detector (FLD): Excitation wavelength of 225 nm and an emission wavelength of 295 nm for alkylbenzenes.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is suitable for detecting this compound.
-
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound in soil.
Logical Relationship of Validation Parameters
Caption: Key parameters for analytical method validation.
References
A Comparative Analysis of Octylbenzene and Other Alkylbenzenes as Solvents for Researchers and Drug Development Professionals
In the landscape of organic solvents, alkylbenzenes represent a critical class of compounds utilized across various scientific disciplines, from organic synthesis to pharmaceutical formulation. This guide provides a detailed comparative analysis of octylbenzene against other common alkylbenzenes such as toluene, xylene, ethylbenzene, and cumene. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions on solvent selection based on key physicochemical properties and performance metrics.
Physicochemical Properties: A Tabular Comparison
The selection of an appropriate solvent is paramount for the success of chemical reactions and formulations. The following table summarizes the key physical and solvent properties of this compound and other selected alkylbenzenes, offering a clear, quantitative comparison.
| Property | This compound | Toluene | Xylene (mixed isomers) | Ethylbenzene | Cumene (Isopropylbenzene) |
| Molecular Formula | C₁₄H₂₂ | C₇H₈ | C₈H₁₀ | C₈H₁₀ | C₉H₁₂ |
| Molecular Weight ( g/mol ) | 190.32 | 92.14 | 106.16 | 106.17 | 120.19 |
| Boiling Point (°C) | 261-263[1] | 110.6[2] | 137-144[2] | 136.2[2] | 152 |
| Melting Point (°C) | -36[1] | -95 | -47.4 to 13.2 | -95 | -96 |
| Density (g/mL at 20°C) | 0.858 (at 25°C)[1] | 0.867 | ~0.86-0.88 | 0.867 | 0.862 |
| Viscosity (cP at 20°C) | ~2.5-3.0 | 0.59 | ~0.6-0.8 | 0.68 | 0.77 |
| Flash Point (°C) | 107[1] | 4 | 27-32 | 15 | 31 |
| Hildebrand Solubility Parameter (MPa¹/²) | ~17.0 | 18.2[1] | 18.0[3] | 18.0 | 17.6 |
| Hansen Solubility Parameters (MPa¹/²) | |||||
| δD (Dispersion) | ~17.0-18.0 | 18.0[4] | 17.8[4] | 17.8[4] | 17.6 |
| δP (Polar) | Low | 1.4[4] | ~1.0[4] | 0.6[4] | ~0.6 |
| δH (Hydrogen Bonding) | Low | 2.0[4] | ~3.1[4] | 1.4[4] | ~1.4 |
Performance Analysis
The choice of a solvent significantly influences reaction kinetics, product yields, and the solubility of compounds. While direct, comprehensive comparative studies across all alkylbenzenes are limited, the following analysis is based on available data and the physicochemical properties outlined above.
This compound stands out due to its high boiling point and low volatility, making it an excellent solvent for high-temperature reactions where maintaining a liquid phase at atmospheric pressure is crucial. Its non-polar nature, indicated by its Hildebrand and Hansen solubility parameters, makes it suitable for dissolving non-polar compounds and as a medium for reactions involving non-polar reactants and intermediates. For instance, this compound has been used as a solvent to study the self-assembly of tetrathiafulvalene (TTF) derivatives and in the preparation of charge-transfer complexes.[5][6]
In the context of drug development, the high boiling point and low volatility of this compound can be advantageous in specific formulation processes, such as in the preparation of certain long-acting injectables or in specialized crystallization studies where slow solvent evaporation is desired. However, its relatively high viscosity compared to other alkylbenzenes might be a consideration for processes requiring rapid mass transfer.
Toluene, Xylene, Ethylbenzene, and Cumene are more commonly used in a broader range of applications due to their lower boiling points, which facilitate easier removal post-reaction. Toluene, with its well-characterized solvent properties, is a staple in many organic synthesis labs.[7] Xylenes, available as a mixture of isomers, offer a slightly higher boiling range than toluene and are often used as a higher-boiling-point alternative. Ethylbenzene and cumene have similar solvent characteristics and are frequently used in industrial processes.
The primary advantage of these lower-boiling alkylbenzenes is the ease of their removal by distillation. However, their higher volatility and lower flash points necessitate more stringent safety precautions to manage flammability and exposure risks.
Experimental Protocols
To ensure the reproducibility of the data presented, this section details the standard methodologies for determining key solvent properties.
Determination of Boiling Point (ASTM D1078)
This protocol describes the standard test method for determining the distillation (boiling) range of volatile organic liquids.
Apparatus:
-
Distillation flask
-
Condenser
-
Heating mantle or oil bath
-
Calibrated thermometer or temperature probe
-
Receiving graduate cylinder
Procedure:
-
A 100 mL sample of the alkylbenzene is placed in the distillation flask along with a few boiling chips.
-
The flask is connected to the condenser, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.
-
The temperature is continuously monitored as the distillation proceeds. The final boiling point is the maximum temperature observed during the distillation.
Determination of Density (ASTM D4052)
This method covers the determination of the density of liquids using a digital density meter.
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe or autosampler for sample injection
-
Thermostatic bath to control the temperature of the measurement cell
Procedure:
-
The digital density meter is calibrated using two reference standards of known density (e.g., dry air and distilled water).
-
The sample is injected into the oscillating U-tube of the density meter.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density of the sample is calculated automatically by the instrument based on the measured oscillation period and the calibration data.
Determination of Kinematic Viscosity (ASTM D445)
This test method specifies a procedure for the determination of the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[8][9][10]
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Ubbelohde type)
-
Constant temperature bath
-
Stopwatch
Procedure:
-
The viscometer is charged with the sample and placed in a constant temperature bath until it reaches thermal equilibrium.
-
The sample is drawn up into the upper bulb of the viscometer by suction.
-
The suction is released, and the time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
Determination of Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are determined experimentally by observing the solubility of a polymer in a range of solvents with known HSPs. While this method is typically used to determine the HSP of a solute, the principle can be reversed to characterize a solvent. A more direct method involves calculations based on the cohesive energy density.
Experimental Approach (for a new solvent):
-
A set of well-characterized polymers with known HSPs are selected.
-
The solubility of each polymer in the alkylbenzene solvent is determined (e.g., "good" solvent if it dissolves completely, "poor" solvent if it does not).
-
The data is plotted in the 3D Hansen space. The center of the sphere that encompasses all the "good" solvents for a particular polymer represents the HSP of that polymer. For a solvent, its own HSP is a single point in this space. By observing which polymers a solvent can dissolve, its position relative to the known polymer spheres can be inferred.
Logical Workflow for Solvent Selection
The selection of an appropriate alkylbenzene solvent for a specific application can be guided by a logical workflow that considers the key experimental parameters.
Conclusion
The choice between this compound and other alkylbenzenes as solvents is contingent upon the specific requirements of the application. This compound is a valuable solvent for high-temperature applications where low volatility is a key advantage. In contrast, toluene, xylene, ethylbenzene, and cumene offer the benefit of easier removal due to their lower boiling points, making them suitable for a wider range of general laboratory and industrial processes. By carefully considering the physicochemical properties and the experimental demands, researchers and drug development professionals can select the most appropriate alkylbenzene solvent to optimize their processes and achieve desired outcomes.
References
- 1. scispace.com [scispace.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. SOLVENTS: From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pediaa.com [pediaa.com]
- 8. Influence of particle size on solubility of active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Octylbenzene vs. Toluene in High-Temperature Reactions: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of octylbenzene and toluene as solvents in high-temperature reactions. While direct comparative experimental data under identical high-temperature reaction conditions is not extensively available in publicly accessible literature, this document synthesizes existing knowledge on their individual properties and behaviors to offer a predictive performance analysis. Furthermore, a detailed experimental protocol is provided to enable researchers to generate direct comparative data for specific applications.
Executive Summary
Toluene is a widely used solvent in high-temperature applications due to its relatively high thermal stability and well-understood reaction kinetics. This compound, a long-chain alkylbenzene, offers a higher boiling point, which can be advantageous for certain high-temperature processes. However, the longer alkyl chain in this compound is expected to decrease its overall thermal stability compared to toluene, leading to a higher propensity for decomposition and potential coke formation. The choice between these two solvents will ultimately depend on the specific requirements of the reaction, including the desired temperature range, reaction time, and tolerance for potential byproducts.
Physicochemical Properties
A fundamental comparison of the physical and chemical properties of this compound and toluene is essential for understanding their suitability in high-temperature applications.
| Property | This compound | Toluene |
| Chemical Formula | C₁₄H₂₂ | C₇H₈ |
| Molecular Weight | 190.32 g/mol | 92.14 g/mol |
| Boiling Point | 261-263 °C | 110.6 °C |
| Melting Point | -38 °C | -95 °C |
| Flash Point | 107 °C | 4 °C |
| Density | 0.855 g/cm³ | 0.866 g/cm³ |
| Thermal Stability | Generally considered lower than toluene | High |
Performance Comparison in High-Temperature Reactions
Thermal Stability and Decomposition
The thermal stability of a solvent is paramount in high-temperature reactions to minimize solvent degradation and the formation of unwanted byproducts.
-
Toluene: Toluene exhibits high thermal stability due to the strong aromatic ring and the C-C bond between the methyl group and the ring. Its decomposition at high temperatures (typically above 600°C) proceeds through the homolytic cleavage of a C-H bond in the methyl group to form a benzyl radical, or through the cleavage of the C-C bond to form a phenyl radical and a methyl radical. These radicals can then initiate further reactions, including polymerization and coke formation.
-
This compound: As a long-chain alkylbenzene, this compound is expected to have lower thermal stability than toluene. The presence of a long alkyl chain introduces numerous weaker C-C bonds that are more susceptible to thermal cleavage. The primary decomposition pathway is likely to be the homolytic cleavage of C-C bonds within the octyl chain, leading to the formation of smaller alkyl radicals and olefins. Cleavage of the bond between the alkyl chain and the benzene ring can also occur. This lower stability suggests that this compound will likely decompose at lower temperatures than toluene, potentially leading to a more complex mixture of degradation products.
Reaction Rates and Selectivity
The solvent can significantly influence reaction rates and product selectivity by altering the solubility of reactants and intermediates, and by participating in side reactions.
-
Toluene: The relatively non-polar nature of toluene makes it a good solvent for a wide range of organic reactions. Its high thermal stability ensures that it remains relatively inert under many high-temperature conditions, minimizing its interference with the desired reaction pathway.
-
This compound: The longer alkyl chain of this compound increases its non-polar character, which could enhance the solubility of non-polar reactants. However, its lower thermal stability means that it is more likely to participate in side reactions, especially at elevated temperatures. The radicals generated from its decomposition can react with reactants, intermediates, or products, potentially lowering the selectivity of the desired reaction.
Coke Formation
Coke formation is a significant issue in many high-temperature processes, leading to catalyst deactivation and reactor fouling.
-
Toluene: Toluene is a known precursor to coke formation, particularly in catalytic processes. The benzyl radicals formed during its decomposition can polymerize to form polyaromatic hydrocarbons (PAHs), which are key intermediates in coke formation.
-
This compound: Due to its lower thermal stability and the potential to form a variety of radical and olefinic species upon decomposition, this compound may have a higher propensity for coke formation compared to toluene under similar conditions. The long alkyl chain can undergo cyclization and dehydrogenation reactions, contributing to the formation of complex, high-molecular-weight species that lead to coke.
Proposed Experimental Protocol for Comparative Analysis
To obtain direct, quantitative data on the performance of this compound versus toluene in a specific high-temperature reaction, the following experimental protocol is proposed. This protocol is based on a pyrolysis setup but can be adapted for other high-temperature reactions.
Experimental Setup
A microscale pyrolysis unit coupled with a gas chromatograph-mass spectrometer (GC-MS) is recommended for this comparative study.
Caption: Experimental workflow for comparing this compound and toluene.
Materials and Equipment
-
This compound (≥99% purity)
-
Toluene (≥99% purity)
-
Reactant of interest
-
Microscale pyrolyzer (e.g., CDS Pyroprobe or similar)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermogravimetric analyzer (TGA) for coke quantification
-
Quartz sample tubes for the pyrolyzer
Procedure
-
Sample Preparation:
-
Prepare separate solutions of the reactant of interest in this compound and toluene at a known concentration.
-
-
Pyrolysis/Reaction:
-
Load a precise amount of the reaction mixture into a quartz tube.
-
Place the tube in the pyrolyzer.
-
Heat the sample to the desired reaction temperature (e.g., 500°C, 600°C, 700°C, 800°C) at a controlled heating rate.
-
Hold at the set temperature for a specific residence time.
-
-
Product Analysis (GC-MS):
-
The volatile products from the pyrolyzer are directly transferred to the GC-MS for separation and identification.
-
Use appropriate GC column and temperature program to separate the products.
-
Identify the products based on their mass spectra and retention times.
-
Quantify the products and the remaining unreacted solvent using an internal or external standard method.
-
-
Coke Quantification (TGA):
-
After the reaction, carefully remove the quartz tube from the pyrolyzer.
-
Analyze the solid residue in the tube using TGA.
-
Heat the residue in an oxidizing atmosphere (e.g., air) and measure the weight loss, which corresponds to the amount of coke formed.
-
Data to be Collected
-
Conversion of Reactant: Calculated based on the initial and final amounts of the reactant.
-
Product Selectivity: The molar percentage of a specific product relative to the total moles of all products.
-
Solvent Decomposition: The percentage of the initial solvent that has decomposed.
-
Coke Yield: The weight percentage of coke formed relative to the initial mass of the reaction mixture.
Signaling Pathways and Logical Relationships
The decomposition of alkylbenzenes at high temperatures follows a free-radical chain reaction mechanism. The initiation step involves the breaking of a C-C or C-H bond to form radicals. These radicals then propagate the chain by reacting with other molecules, leading to the formation of various products and potentially coke.
Caption: Simplified decomposition pathways of toluene and this compound.
Conclusion
While toluene is a robust and well-characterized solvent for high-temperature reactions, this compound presents a higher boiling point that may be beneficial for specific process conditions. However, the increased chain length of this compound likely leads to reduced thermal stability and a higher tendency for coke formation. For applications where solvent inertness and minimal byproduct formation are critical, toluene is likely the superior choice. Conversely, if a higher boiling point is a primary requirement and the potential for increased side reactions can be managed, this compound could be a viable alternative. The provided experimental protocol offers a framework for researchers to generate the necessary data to make an informed decision based on the specific demands of their high-temperature reaction.
cross-validation of octylbenzene toxicity data across different species
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of octylbenzene across various species, compiling available quantitative data to facilitate cross-species analysis. The information presented is intended to support researchers, scientists, and professionals in the fields of drug development and environmental toxicology in understanding the potential hazards of this compound.
Summary of Quantitative Toxicity Data
The following tables summarize the available acute and chronic toxicity data for this compound in aquatic and terrestrial species.
Table 1: Acute Aquatic Toxicity of this compound
| Species | Endpoint | Duration | Value (mg/L) | Reference |
| Fish | ||||
| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 309 | [1] |
| NOEC | 96 hours | 250 | [1] | |
| Invertebrate | ||||
| Daphnia magna (Water Flea) | EL50 (Immobilisation) | 48 hours | 4.9 | [2] |
| NOEC (Immobilisation) | 48 hours | 2.5 | [3] | |
| Algae | ||||
| Pseudokirchneriella subcapitata | EC50 | 72 hours | Data Not Available | |
| NOEC | 72 hours | Data Not Available |
LC50: The concentration of a substance that is lethal to 50% of the test organisms within a specified time. EL50: The effective loading rate of a substance that causes a 50% effect (in this case, immobilization) in the test organisms. NOEC: The No-Observed-Effect Concentration, the highest tested concentration of a substance at which no statistically significant adverse effect is observed.
Table 2: Mammalian Acute Toxicity of this compound
| Species | Route of Exposure | Endpoint | Value | Reference |
| Rat | Oral | LD50 | Data Not Available | |
| Rabbit | Dermal | LD50 | Data Not Available | |
| Rat | Inhalation | LC50 | Data Not Available |
LD50: The dose of a substance that is lethal to 50% of the test animals. LC50: The concentration of a substance in the air that is lethal to 50% of the test animals.
Experimental Protocols
The toxicity data presented in this guide are typically generated following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different laboratories and studies.
Aquatic Toxicity Testing
-
Acute Fish Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of fish over a 96-hour period (96-h LC50). Juvenile fish are exposed to various concentrations of the test substance in a static or semi-static system. Observations of mortality and other sublethal effects are made at regular intervals.[1]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity of a substance to Daphnia magna.[2][4] Young daphnids are exposed to a range of concentrations of the test substance, and the number of immobilized individuals is recorded at 24 and 48 hours to determine the EC50 (Effective Concentration for 50% immobilization).[2][4]
-
Algal Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata.[5][6] The growth of algal cultures exposed to different concentrations of the test substance is compared to that of a control group to determine the EC50 (Effective Concentration for 50% growth inhibition).[5][6]
Mammalian Acute Toxicity Testing
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods for determining the acute oral toxicity (LD50) of a substance. A single dose of the substance is administered to animals (usually rats) by gavage, and the animals are observed for signs of toxicity and mortality over a 14-day period.
-
Acute Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance following a single 24-hour dermal application. The substance is applied to the shaved skin of animals (often rabbits), and the animals are observed for toxic effects and mortality over 14 days to determine the dermal LD50.[7][8]
-
Acute Inhalation Toxicity (OECD 403): This guideline is used to assess the toxicity of a substance when inhaled. Animals (typically rats) are exposed to the substance as a gas, vapor, or aerosol for a defined period (usually 4 hours), and observed for toxic effects and mortality to determine the LC50.[9]
Mechanistic Insights and Signaling Pathways
Specific information on the signaling pathways affected by this compound is limited. However, studies on related compounds, such as benzene and other long-chain alkylbenzenes, can provide some insights into potential mechanisms of toxicity.
The toxicity of benzene, for example, is known to be complex and can involve multiple mechanisms.[10] It can induce the microsomal mixed-function oxidase, cytochrome P450 IIE1, which is involved in its metabolism but can also lead to the generation of oxygen radicals, a major cause of benzene's toxicity.[10] Benzene has also been shown to affect critical hematopoietic signaling pathways, including the Hedgehog, Notch/Delta, and Wingless/Integrated pathways.[11]
For long-chain alkylbenzenes, toxicity is often related to their interaction with cell membranes. One proposed mechanism is an increase in membrane permeability, leading to the dissipation of ion gradients and leakage of essential cellular components.[12] Some studies on linear alkylbenzene sulfonates (LAS), which are derived from linear alkylbenzenes, have shown effects on signaling pathways related to cell proliferation and survival, such as the downregulation of 14-3-3 protein theta, which can have a pro-survival impact on cells.[13]
The diagram below illustrates a generalized workflow for the cross-species validation of toxicity data.
This guide highlights the current state of knowledge regarding this compound toxicity. The lack of comprehensive data, particularly for mammalian species and specific signaling pathways, underscores the need for further research to fully characterize the toxicological profile of this compound.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. agc-chemicals.com [agc-chemicals.com]
- 4. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. The toxicity of benzene and its metabolism and molecular pathology in human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Limit of Detection for Octylbenzene in Water Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methodologies for establishing the limit of detection (LOD) of octylbenzene in water samples. The selection of an appropriate analytical technique is critical for accurate environmental monitoring, ensuring water quality, and in various stages of pharmaceutical research and development where this compound may be used as a raw material or intermediate. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to aid in method selection and implementation.
Comparison of Analytical Methodologies
The determination of this compound in water at trace levels is primarily achieved through chromatographic techniques coupled with mass spectrometry. The choice of method depends on the required sensitivity, sample throughput, and the nature of the water matrix. The three most prevalent techniques are Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS), Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS), and Liquid-Liquid Extraction GC-MS (LLE-GC-MS).
While specific LODs for this compound in water are not widely published, data for similar long-chain alkylbenzenes (LABs) and other volatile organic compounds (VOCs) provide a strong basis for estimating performance. The expected LOD for this compound is in the nanogram per liter (ng/L) to low microgram per liter (µg/L) range.
| Method | Principle | Typical Limit of Detection (LOD) for Similar Compounds | Advantages | Disadvantages |
| Purge and Trap GC-MS | Inert gas is bubbled through the water sample, stripping volatile and semi-volatile compounds which are then trapped on an adsorbent material before being thermally desorbed into the GC-MS. | 0.04 to 4.15 ng/L for various VOCs.[1] For less volatile compounds like this compound, the LOD is expected to be in the higher end of this range or slightly above. | High sensitivity for volatile and many semi-volatile compounds.[2] Fully automated systems are available. | Can be susceptible to contamination and carryover.[2] Less efficient for compounds with lower volatility and higher water solubility.[3] |
| Headspace SPME-GC-MS | A coated fiber is exposed to the headspace above the water sample, where it adsorbs volatile and semi-volatile compounds. The fiber is then transferred to the GC inlet for thermal desorption and analysis. | 0.01 to 0.05 ng/L for BTEX compounds.[4][5] For this compound, the LOD is likely in the low ng/L range. | Simple, solvent-free sample preparation.[6][7] Can be fully automated.[7] Different fiber coatings can be used to optimize for specific analytes. | Matrix effects can be significant. Fiber lifetime can be limited. Equilibrium between the sample and the headspace must be reached for reproducible results. |
| Liquid-Liquid Extraction GC-MS | This compound is partitioned from the aqueous sample into an immiscible organic solvent. The solvent extract is then concentrated and injected into the GC-MS. | In the low µg/L to high ng/L range, depending on the concentration factor. | Robust and well-established technique. Can handle complex sample matrices. Good for less volatile compounds. | Labor-intensive and requires significant volumes of organic solvents. Potential for analyte loss during solvent evaporation steps. |
Experimental Protocols
Below are detailed methodologies for each of the discussed analytical techniques. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
Purge and Trap GC-MS (Based on EPA Method 5030C/8260D)
This method is suitable for the determination of volatile organic compounds in a variety of matrices.
1. Sample Preparation:
-
Collect water samples in 40 mL vials with zero headspace.
-
If required, add a preservative (e.g., hydrochloric acid to pH <2).
-
Add an internal standard/surrogate solution to the sample.
2. Purge and Trap Analysis:
-
Purging: An inert gas (e.g., helium) is passed through a 5 mL water sample at ambient or elevated temperature (e.g., 20°C) for a set time (e.g., 8-11 minutes) at a specific flow rate (e.g., 40 mL/min).[1][3]
-
Trapping: The purged analytes are trapped on a sorbent trap (e.g., a multi-bed trap containing materials like Tenax, silica gel, and carbon molecular sieve).
-
Desorption: The trap is rapidly heated (e.g., to 250°C) to desorb the analytes onto the GC column. A cryofocusing step can be used to improve peak shape for early eluting compounds.
3. GC-MS Conditions:
-
GC Column: A low to mid-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[8]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 35°C) and ramps up to a final temperature (e.g., 280°C) to elute all compounds of interest.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and lower detection limits.[8]
Headspace SPME-GC-MS (Based on ISO 17943)
This is a widely used technique for the extraction of volatile and semi-volatile compounds from water.
1. Sample Preparation:
-
Place a known volume of the water sample (e.g., 10 mL) into a headspace vial (e.g., 20 mL).[9]
-
Add a salt (e.g., NaCl, 3g) to increase the ionic strength of the sample and promote the partitioning of analytes into the headspace.[9][10]
-
Add an internal standard/surrogate solution.
-
Seal the vial with a septum cap.
2. SPME Extraction and Desorption:
-
Incubation: The vial is incubated at a specific temperature (e.g., 40°C) for a set time (e.g., 10 minutes) to allow the analytes to equilibrate between the water and the headspace.[9]
-
Extraction: The SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 10 minutes) to adsorb the analytes.[9]
-
Desorption: The fiber is retracted and immediately inserted into the hot GC inlet (e.g., 250°C) where the analytes are thermally desorbed.
3. GC-MS Conditions:
-
GC Column: A column suitable for VOC analysis, such as a VOCOL or equivalent (e.g., 60 m x 0.25 mm ID, 1.5 µm film thickness), is often used.[6][9]
-
Oven Temperature Program: Similar to the P&T method, a temperature program is used to separate the analytes.
-
Mass Spectrometer: Operated in EI mode, with data acquisition in either full scan or SIM mode.
Liquid-Liquid Extraction GC-MS
A classic technique for the extraction of organic compounds from aqueous samples.
1. Sample Preparation:
-
A known volume of the water sample (e.g., 1 L) is placed in a separatory funnel.
-
Add an internal standard/surrogate solution.
-
Adjust the pH of the sample if necessary to ensure the analyte is in a neutral form for efficient extraction.
2. Extraction:
-
Add a small volume of a water-immiscible organic solvent (e.g., dichloromethane or hexane).
-
Shake the funnel vigorously for a few minutes, venting frequently to release pressure.[11][12]
-
Allow the layers to separate.
-
Drain the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
3. Concentration and Clean-up:
-
Dry the combined extract using an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the extract to a final volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
A solvent exchange step may be necessary if the extraction solvent is not compatible with the GC system.
4. GC-MS Conditions:
-
GC Column: A non-polar or semi-polar column like a DB-5ms is suitable.[8]
-
Oven Temperature Program: A program that effectively separates this compound from other potential contaminants is required.
-
Mass Spectrometer: Operated in EI mode, with data acquisition in full scan or SIM mode.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for Purge and Trap GC-MS analysis.
Caption: Workflow for Headspace SPME-GC-MS analysis.
Caption: Workflow for Liquid-Liquid Extraction GC-MS analysis.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gcms.cz [gcms.cz]
- 4. Determination of benzene, toluene, ethylbenzene, xylenes in water at sub-ng l-1 levels by solid-phase microextraction coupled to cryo-trap gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Improved Determination of Volatile Organic Compounds in Water by SPME and GC/MS: ISO Standard 17943 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. agilent.com [agilent.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Accurate and Precise Quantification of Octylbenzene
For researchers, scientists, and drug development professionals, the accurate and precise quantification of alkylbenzenes such as octylbenzene is critical for a variety of applications, from environmental monitoring to quality control in manufacturing processes. The selection of an appropriate analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative techniques—namely Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the quantification of this compound. The performance of each method is evaluated based on key validation parameters, supported by representative experimental data.
While specific inter-laboratory validation data for this compound is limited, the following table summarizes typical performance characteristics for the analysis of closely related long-chain alkylbenzenes and aromatic compounds, providing a strong basis for method comparison.
Quantitative Performance Comparison
| Parameter | GC-MS | GC-FID | HPLC-UV | LC-MS |
| Accuracy (Recovery) | 90-110% | 75-110%[1] | 95-105% | 85-115% |
| Precision (RSD) | < 10%[2] | < 15% | < 5% | < 15% |
| Linearity (R²) | > 0.99[3] | > 0.99[4] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/L to µg/L | Low µg/L | µg/L | High pg/L to low ng/L |
| Limit of Quantification (LOQ) | Low µg/L | µg/L[1] | mg/L | Low ng/L |
Experimental Workflows and Method Selection
The choice of analytical technique depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the need for qualitative information in addition to quantitative data.
Figure 1: A typical experimental workflow for the quantification of this compound using GC-MS.
To aid in selecting the most suitable method, the following decision tree highlights the key strengths of each technique.
Figure 2: Decision tree for selecting an analytical method for this compound quantification.
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on meticulous adherence to validated experimental protocols. Below are summaries of typical methodologies for the quantification of this compound and related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative and qualitative information.
-
Sample Preparation:
-
Liquid samples (e.g., water) are typically extracted with a water-immiscible organic solvent (e.g., hexane or dichloromethane).
-
Solid samples (e.g., soil, sediment) are often extracted using Soxhlet or ultrasonic extraction with an appropriate solvent mixture.
-
An internal standard (e.g., a deuterated analog) is added prior to extraction to correct for matrix effects and variations in sample processing.
-
The extract is concentrated and may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 60°C, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Inlet: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions of this compound, or full scan mode for qualitative analysis.
-
-
-
Calibration and Quantification:
-
A series of calibration standards of this compound are prepared in a solvent matching the final sample extract.
-
A calibration curve is generated by plotting the peak area response against the concentration of the standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds. While it does not provide structural information like GC-MS, it is known for its reliability and wide linear range.
-
Sample Preparation: The sample preparation protocol is generally the same as for GC-MS.
-
Instrumental Analysis:
-
Gas Chromatograph (GC): The GC conditions (column, carrier gas, temperature program) are similar to those used for GC-MS.
-
Detector: A Flame Ionization Detector (FID) is used. The detector temperature is typically set at 300°C. Hydrogen and air are required for the flame.
-
-
Calibration and Quantification: The calibration and quantification procedure is identical to that of GC-MS, using the peak area response from the FID. Recovery percentages for BTEX compounds using GC-FID have been reported to range from 75.0% to 98.2%[1].
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile technique that is particularly useful for the analysis of non-volatile or thermally labile compounds.
-
Sample Preparation:
-
Extraction is performed with a solvent that is compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).
-
The extract is filtered through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Instrumental Analysis:
-
HPLC System:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detector: A UV-Vis or Diode Array Detector (DAD) set at a wavelength where the benzene ring of this compound absorbs, typically around 254 nm.
-
-
-
Calibration and Quantification: A calibration curve is constructed by plotting the peak area from the UV chromatogram against the concentration of the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is particularly advantageous for analyzing complex matrices and achieving very low detection limits.
-
Sample Preparation: Sample preparation is similar to that for HPLC-UV.
-
Instrumental Analysis:
-
LC System: The LC conditions are similar to those for HPLC-UV.
-
Mass Spectrometer (MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization sources for alkylbenzenes.
-
Acquisition Mode: Similar to GC-MS, SIM or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity in quantitative analysis.
-
-
-
Calibration and Quantification: The quantification is based on the peak area response from the mass spectrometer, plotted against the concentration of calibration standards.
Conclusion
The choice of the optimal analytical method for this compound quantification hinges on the specific requirements of the analysis. GC-MS stands out for its ability to provide both accurate quantification and confident compound identification. For routine, high-throughput quantitative analysis where structural confirmation is not a primary concern, GC-FID offers a cost-effective and reliable alternative. HPLC-UV and LC-MS are valuable for samples that are not amenable to GC analysis, with LC-MS providing superior sensitivity for trace-level detection. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate methodology to achieve accurate and precise quantification of this compound in their specific applications.
References
comparing the efficacy of different purification methods for octylbenzene
A Comparative Guide to the Efficacy of Octylbenzene Purification Methods
For researchers, scientists, and drug development professionals, obtaining high-purity this compound is crucial for reliable experimental outcomes and product quality. This guide provides an objective comparison of common purification methods for this compound, supported by experimental data and detailed protocols. The primary techniques evaluated are fractional distillation, preparative high-performance liquid chromatography (HPLC), column chromatography, and crystallization.
Data Presentation
The efficacy of different purification methods can be compared based on key performance indicators such as final purity and yield. The following table summarizes quantitative data from a study on the purification of linear alkylbenzene (LAB), a compound structurally similar to this compound, which can be used as a reference.
| Purification Method | Initial Purity (%) | Final Purity (%) | Purity Improvement (%) | Relative Yield | Reference |
| Single Vacuum Distillation | ~98.0 | Not specified | - | High | [1] |
| Double Vacuum Distillation | ~98.0 | Higher than single | - | Moderate | [1] |
| Triple Vacuum Distillation | ~98.0 | Highest | Significant | Lower | [1] |
| Column Chromatography (Aluminium Oxide) | ~98.0 | High | Significant | Moderate-High | [1] |
Note: The specific initial purity of the raw linear alkylbenzene was not stated but is assumed to be around 98% based on commercially available grades. The study demonstrated a progressive increase in purity and a corresponding increase in scintillation light yield with each distillation step, indicating effective impurity removal. Column chromatography also yielded a high level of purity.
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are generalized and may require optimization based on the specific impurity profile of the starting material.
Fractional Distillation (Vacuum)
Fractional distillation is effective for separating components with close boiling points. For high-boiling compounds like this compound, vacuum distillation is employed to lower the boiling point and prevent thermal degradation.[2][3]
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the crude this compound and add boiling chips or a magnetic stir bar.
-
Initiating Distillation: Begin heating the flask gently. Apply a vacuum to the system, typically in the range of 0.03 mbar.[1]
-
Equilibration: As the mixture heats, a vapor front will begin to rise through the fractionating column. Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases on the surfaces within the column (theoretical plates).[2]
-
Fraction Collection: Collect the distillate in fractions based on the boiling point at the operating pressure. The first fraction will be enriched in lower-boiling impurities. A stable temperature reading at the thermometer indicates the collection of a pure fraction. For this compound, the distillation temperature under vacuum will be significantly lower than its atmospheric boiling point of 263-265 °C. For instance, a study on linear alkylbenzene used a distillation temperature of 120 °C at 0.03 mbar.[1]
-
Termination: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for isolating and purifying compounds from a mixture.[4]
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile and water) for separating this compound from its impurities.[5]
-
System Preparation: Prime the preparative HPLC system with the chosen mobile phase to remove any air bubbles and equilibrate the column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample onto the preparative column. Elute the components using the optimized mobile phase composition and flow rate.
-
Fraction Collection: Collect the eluent in fractions as the separated components exit the detector. The fraction containing the pure this compound is identified based on the retention time established during method development.
-
Solvent Removal: Evaporate the solvent from the collected fraction containing the purified this compound, typically using a rotary evaporator.
Column Chromatography
Column chromatography is a versatile method for purifying compounds based on their differential adsorption to a stationary phase.[6]
Procedure:
-
Column Packing: Prepare a chromatography column by packing it with a suitable stationary phase, such as silica gel or alumina. A study on linear alkylbenzene successfully used an aluminium oxide column.[1] The stationary phase should be packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a small amount of a non-polar solvent (e.g., hexane) and load it onto the top of the column.
-
Elution: Begin eluting the column with a solvent or a solvent mixture (mobile phase). Start with a non-polar solvent and gradually increase the polarity if necessary (gradient elution). The choice of eluent will depend on the impurities present.
-
Fraction Collection: Collect the eluting solvent in fractions. Monitor the separation by techniques like thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Crystallization
Crystallization is a technique used to purify solids, but it can be adapted for liquid compounds that can be solidified at low temperatures or by forming a solid derivative.[7][8] this compound has a melting point of -38 to -36 °C, making simple cooling crystallization challenging. However, melt crystallization can be an effective industrial technique for purification.[9]
Procedure (Melt Crystallization):
-
Cooling: Slowly cool the crude liquid this compound to a temperature just below its melting point to induce crystal formation.
-
Crystal Growth: Maintain the temperature to allow for the slow growth of pure this compound crystals, leaving the impurities concentrated in the remaining liquid phase.
-
Separation: Separate the purified solid crystals from the impure liquid phase. This can be achieved by filtration or decantation at low temperatures.
-
Melting: Allow the purified crystals to melt to obtain liquid this compound of higher purity. This process can be repeated for further purification.
Mandatory Visualization
The following diagram illustrates a general workflow for the purification of this compound, showcasing the potential sequence of the different methods.
Caption: A workflow diagram illustrating various purification pathways for this compound.
References
A Comparative Analysis of Octylbenzene as a Surrogate Standard in Environmental Monitoring of Organic Pollutants
An In-depth Comparison Guide on the Validation of Octylbenzene as a Surrogate for Environmental Monitoring
In the field of environmental analysis, the use of surrogates is a critical component of quality assurance and quality control. Surrogates are organic compounds that are chemically similar to the target analytes but are not expected to be present in the environmental samples being analyzed. They are added to samples at a known concentration prior to extraction and analysis to monitor the efficiency of the analytical process and to assess any potential matrix effects. This guide provides a comprehensive comparison of this compound's performance as a surrogate for the environmental monitoring of organic pollutants, supported by available data and experimental methodologies.
Understanding the Role of Surrogates in Analytical Chemistry
The primary purpose of a surrogate is to provide a measure of the recovery of target analytes during sample preparation and analysis. Ideally, a surrogate should mimic the chemical behavior of the analytes of interest throughout the entire analytical procedure, including extraction, cleanup, and instrumental analysis. The percentage of the surrogate recovered is used to correct the concentrations of the target analytes, thereby improving the accuracy and reliability of the data.
An ideal surrogate should possess the following characteristics:
-
Chemical Similarity: It should have similar chemical and physical properties to the target analytes.
-
Non-native: It should not be naturally present in the environmental samples.
-
Chromatographic Separation: It should be chromatographically resolved from the target analytes.
-
Commercially Available and Pure: It should be readily available in a high-purity form.
This compound as a Surrogate Candidate
This compound, a member of the alkylbenzene family, is a hydrophobic organic compound. Its properties make it a potential surrogate for monitoring other non-polar and semi-volatile organic compounds, such as polycyclic aromatic hydrocarbons (PAHs), polychlorinated biphenyls (PCBs), and other alkylbenzenes.
Workflow for Environmental Sample Analysis Using a Surrogate:
Caption: General workflow for analyzing environmental samples with the addition of a surrogate standard.
Performance Data and Comparison with Other Surrogates
In the context of analyzing long-chain alkylbenzenes (LCABs) in marine sediments, surrogate standards are employed to monitor analytical performance. While the specific surrogates are not always named, the reported mean recovery of 77% with a standard deviation of 13% for a set of 31 field samples indicates the typical performance expected from a surrogate in such a matrix. This level of recovery is generally considered acceptable for environmental analysis.
For the analysis of semivolatile organic compounds by methods such as U.S. Environmental Protection Agency (EPA) Method 8270, a suite of deuterated compounds is often used as surrogates. These isotopically labeled analogs are considered the gold standard for surrogates as their chemical behavior is nearly identical to the native analytes.
The following table presents a hypothetical comparison of this compound with commonly used deuterated surrogates. This comparison is based on general knowledge of surrogate performance and is intended for illustrative purposes.
| Surrogate | Target Analytes | Typical Recovery (%) | Advantages | Disadvantages |
| This compound | Alkylbenzenes, PAHs, other hydrophobic compounds | 70-120 (expected) | Cost-effective, readily available | Not an exact chemical match for all target analytes, potential for co-elution with some analytes |
| Deuterated PAHs (e.g., Naphthalene-d8) | Polycyclic Aromatic Hydrocarbons (PAHs) | 80-110 | Chemically identical to native analytes, minimizes matrix effects | More expensive, synthesis can be complex |
| Deuterated PCBs (e.g., PCB-101-d5) | Polychlorinated Biphenyls (PCBs) | 85-115 | Excellent mimic of native PCB behavior | High cost, limited commercial availability for all congeners |
Logical Relationship of Surrogate Selection:
Caption: Key factors influencing the selection of an appropriate surrogate standard.
Experimental Protocols for Surrogate Validation
The validation of a surrogate standard is a critical step in method development. A typical validation protocol would involve the following experiments:
1. Recovery Studies:
-
Objective: To determine the efficiency of the analytical method in recovering the surrogate from a specific matrix.
-
Methodology:
-
Select a representative matrix (e.g., clean sand for soil, reagent water for aqueous samples).
-
Spike a known amount of the surrogate (e.g., this compound) into multiple replicates of the matrix.
-
Process the spiked samples through the entire analytical procedure (extraction, cleanup, and analysis).
-
Calculate the percentage recovery for each replicate.
-
The mean recovery and standard deviation are used to establish acceptance criteria (e.g., 70-130% recovery).
-
2. Matrix Effect Studies:
-
Objective: To assess the influence of the sample matrix on the analytical response of the surrogate.
-
Methodology:
-
Analyze the surrogate in a clean solvent (e.g., hexane) to establish a baseline response.
-
Spike the surrogate into extracts of various environmental matrices (e.g., contaminated soil, industrial wastewater).
-
Compare the analytical response of the surrogate in the matrix extracts to the response in the clean solvent.
-
Significant enhancement or suppression of the signal indicates a matrix effect.
-
3. Comparison with Other Surrogates:
-
Objective: To compare the performance of the candidate surrogate with established surrogates.
-
Methodology:
-
Spike the candidate surrogate (this compound) and one or more established surrogates (e.g., deuterated compounds) into the same set of samples.
-
Analyze the samples and compare the recovery and variability of the surrogates.
-
A strong correlation in performance suggests the candidate surrogate is a suitable alternative.
-
Conclusion
This compound shows promise as a cost-effective surrogate for the environmental monitoring of hydrophobic organic compounds, particularly other alkylbenzenes. Its chemical properties align with the fundamental requirements of a surrogate standard. However, a comprehensive validation, including rigorous recovery and matrix effect studies across a variety of environmental matrices, is essential before it can be routinely adopted. Comparison with isotopically labeled surrogates would provide the most definitive assessment of its performance. For researchers and professionals in drug development and environmental science, the principles of surrogate validation outlined here provide a framework for ensuring the quality and reliability of analytical data. Further research dedicated to the specific validation of this compound as a surrogate is warranted to expand the toolkit of analytical chemists in environmental monitoring.
A Comparative Analysis of the Environmental Impacts of Octylbenzene and Shorter-Chain Alkylbenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of octylbenzene, a long-chain alkylbenzene, with its shorter-chain counterparts, namely benzene, toluene, ethylbenzene, and xylenes (collectively known as BTEX). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development and other industries where these compounds are utilized, enabling informed decisions regarding their environmental footprint. The information presented herein is based on a synthesis of available data and established scientific principles.
Executive Summary
Alkylbenzenes are a class of aromatic hydrocarbons with wide industrial applications. Their environmental fate and effects are largely governed by the length of the alkyl chain attached to the benzene ring. Shorter-chain alkylbenzenes, like those in the BTEX group, are generally more volatile and have higher water solubility, leading to greater atmospheric distribution and acute aquatic toxicity. In contrast, longer-chain alkylbenzenes, such as this compound, tend to be less volatile and more hydrophobic, resulting in a greater propensity for sorption to soil and sediment and a higher potential for bioaccumulation. While this compound is more readily biodegradable than benzene, its increased lipophilicity raises concerns about its persistence in certain environmental compartments and potential for bioaccumulation in organisms.
Comparative Environmental Fate and Ecotoxicity
The following tables summarize the key environmental properties of this compound and the BTEX compounds. These values are compiled from various sources and should be used for comparative purposes.
Table 1: Physicochemical Properties and Environmental Fate
| Property | This compound | Benzene | Toluene | Ethylbenzene | Xylenes (mixed isomers) |
| Molecular Formula | C₁₄H₂₂ | C₆H₆ | C₇H₈ | C₈H₁₀ | C₈H₁₀ |
| Molecular Weight ( g/mol ) | 190.32 | 78.11 | 92.14 | 106.17 | 106.17 |
| Water Solubility (mg/L at 25°C) | 0.054 | 1790 | 535 | 169 | 175 |
| Vapor Pressure (mm Hg at 25°C) | 0.003 | 94.8 | 28.7 | 9.6 | 6.7 - 8.2 |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.68 | 2.13 | 2.73 | 3.15 | 3.12 - 3.20 |
| Henry's Law Constant (atm·m³/mol at 25°C) | 0.28 | 0.23 | 0.25 | 0.32 | 0.28 - 0.32 |
| Atmospheric Half-life (OH radical reaction) | ~1 day | ~12 days | ~2 days | ~1.7 days | ~1 day |
Table 2: Ecotoxicity Data
| Endpoint | This compound | Benzene | Toluene | Ethylbenzene | Xylenes (mixed isomers) |
| Fish 96-hr LC₅₀ (mg/L) | Data not readily available | 5.3 - 32 | 5.5 - 28 | 4.2 - 33 | 2.6 - 13.5 |
| Daphnia 48-hr EC₅₀ (mg/L) | Data not readily available | 10 - 100 | 6 - 313 | 1.8 - 4.4 | 1 - 4.7 |
| Algae 72-hr EC₅₀ (mg/L) | Data not readily available | 22 - 150 | 12.5 - 25 | 3.6 - 4.9 | 2.2 - 4.7 |
| Bioaccumulation Factor (BCF) | High potential (estimated) | Low (2-42) | Low (90) | Low (15-79) | Low (23-26) |
| Biodegradability | Readily biodegradable | Slowly biodegradable | Readily biodegradable | Readily biodegradable | Readily biodegradable |
Detailed Experimental Protocols
The data presented above are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.
Ready Biodegradability: OECD 301D - Closed Bottle Test
This test evaluates the ready biodegradability of a chemical by microorganisms in an aerobic aqueous medium.
Methodology:
-
Test System: A known volume of mineral medium is inoculated with a small amount of a mixed microbial population (e.g., from activated sludge). The test substance is added as the sole source of organic carbon at a concentration of 2-10 mg/L.
-
Incubation: The solution is placed in a series of sealed bottles with no headspace and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.
-
Oxygen Measurement: The dissolved oxygen concentration is measured in replicate bottles at the beginning of the test and at regular intervals.
-
Data Analysis: The biological oxygen demand (BOD) is calculated as the difference between the initial dissolved oxygen concentration and the concentration at each sampling time. The percentage of biodegradation is determined by dividing the BOD by the theoretical oxygen demand (ThOD) of the test substance.
-
Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
Acute Fish Toxicity: OECD 203 - Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period (LC₅₀).
Methodology:
-
Test Organisms: A sensitive freshwater fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.
-
Test System: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system to maintain constant exposure levels. A control group is exposed to water without the test substance.
-
Exposure: The exposure period is 96 hours. Water quality parameters (temperature, pH, dissolved oxygen) are monitored regularly.
-
Observations: The number of dead fish in each test concentration and the control is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC₅₀ value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Bioaccumulation in Fish: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure
This test evaluates the potential for a chemical to accumulate in fish from the surrounding water.
Methodology:
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period of up to 28 days, or until a steady-state concentration in the fish tissue is reached.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water and the rate at which the substance is eliminated from their tissues is monitored.
-
Sampling and Analysis: At selected time points during both phases, fish are sampled, and the concentration of the test substance in their tissues is determined using appropriate analytical methods (e.g., gas chromatography-mass spectrometry).
-
Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish at steady-state to the concentration in the water. The uptake and depuration rate constants are also determined.
Visualizing Environmental Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the environmental impact assessment of alkylbenzenes.
Caption: Comparative environmental fate of this compound vs. BTEX.
Caption: General workflow for environmental impact assessment.
Conclusion
The environmental profiles of this compound and shorter-chain alkylbenzenes (BTEX) present a trade-off in terms of risk. BTEX compounds, due to their higher volatility and water solubility, pose a greater risk of widespread environmental contamination and acute toxicity to aquatic organisms. Their presence in the atmosphere also contributes to photochemical smog formation.
This compound, on the other hand, exhibits lower acute toxicity and is more readily biodegradable under aerobic conditions. However, its high lipophilicity, as indicated by its high Log Kₒw, suggests a greater potential for bioaccumulation in organisms and partitioning to sediment and soil, where it may persist under anaerobic conditions.
Therefore, a comprehensive environmental risk assessment for any alkylbenzene should consider its specific use and potential release scenarios. For applications where atmospheric release is a concern, this compound may present a lower risk than BTEX. Conversely, in situations with a high potential for release into aquatic or soil environments, the bioaccumulation potential of this compound warrants careful consideration. The choice of an appropriate alkylbenzene should be guided by a thorough evaluation of these competing environmental risks.
A Guide to Inter-Laboratory Comparison of Octylbenzene Analysis
This guide provides a framework for researchers, scientists, and drug development professionals on conducting and evaluating inter-laboratory comparisons for the analysis of octylbenzene. It outlines common analytical methodologies, presents a template for data comparison, and details experimental protocols to ensure consistency and accuracy across different laboratories.
Data Presentation
Effective inter-laboratory comparisons rely on the clear and concise presentation of quantitative data. The following table illustrates how results from various laboratories for this compound analysis could be summarized. This allows for a direct comparison of performance metrics such as accuracy, precision, and the limit of detection.
Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis
| Laboratory ID | Analytical Method | Matrix | Concentration (µg/L) | Reported Value (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/L) |
| Lab 01 | GC-MS | Water | 50.0 | 48.5 | 97.0 | 3.5 | 0.5 |
| Lab 02 | GC-FID | Water | 50.0 | 51.2 | 102.4 | 5.1 | 1.0 |
| Lab 03 | HPLC-UV | Water | 50.0 | 45.8 | 91.6 | 6.8 | 2.5 |
| Lab 04 | GC-MS | Soil | 100.0 | 96.7 | 96.7 | 4.2 | 1.0 |
| Lab 05 | GC-FID | Soil | 100.0 | 105.3 | 105.3 | 7.3 | 2.0 |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Protocols
Standardized experimental protocols are crucial for the comparability of results in an inter-laboratory study.[1] The most common technique for analyzing aromatic hydrocarbons like this compound is gas chromatography (GC) coupled with a detector such as a mass spectrometer (MS) or a flame ionization detector (FID).[1][2]
Protocol: Determination of this compound in Water by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Principle: Volatile organic compounds, including this compound, are purged from a water sample using an inert gas. The purged compounds are trapped on a solid sorbent. The sorbent is then heated to desorb the compounds into a gas chromatograph for separation and detection by a mass spectrometer. This "purge-and-trap" method provides increased sensitivity.[2]
2. Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Purge and trap system
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
3. Sample Preparation:
-
Collect water samples in vials with zero headspace.
-
Add a known amount of an internal standard to each sample.
-
For calibration, prepare a series of standards with known concentrations of this compound.
4. GC-MS Analysis:
-
Purge: A 5-10 mL water sample is purged with helium for a set time (e.g., 11 minutes).
-
Trap: The purged analytes are trapped on a multi-sorbent trap (e.g., Tenax/silica gel/charcoal).
-
Desorb: The trap is rapidly heated to transfer the analytes to the GC column.
-
Separation: The GC oven temperature is programmed to separate the components. A typical program might start at 35°C and ramp up to 250°C.
-
Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
5. Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control sample (a clean matrix spiked with a known concentration of this compound) to assess accuracy.
-
Analyze duplicate samples to assess precision.
Visualizations
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the preparation of test materials to the final evaluation of laboratory performance.
This compound Analysis Workflow
This diagram outlines the key steps in the analytical workflow for determining the concentration of this compound in an environmental sample using GC-MS.
References
Navigating the Complexity of Octylbenzene Isomers: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise separation and quantification of octylbenzene isomers are critical for ensuring product purity, understanding structure-activity relationships, and conducting accurate toxicological assessments. The subtle structural variations among these isomers, from the linear attachment point of the octyl group to the branching of the alkyl chain, demand analytical methods with high specificity and selectivity. This guide provides an objective comparison of the primary chromatographic techniques used for the analysis of this compound isomers, supported by representative experimental data and detailed methodologies.
The primary challenge in analyzing this compound isomers lies in their similar physicochemical properties, which makes their separation difficult. The key isomers of interest include the positional isomers of n-octylbenzene (1-octylbenzene, 2-octylbenzene, 3-octylbenzene, and 4-octylbenzene) and branched isomers such as tert-octylbenzene. This guide focuses on the two most powerful techniques for this analytical challenge: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
At a Glance: Performance Comparison of Analytical Techniques
The choice between GC and HPLC for the analysis of this compound isomers depends on several factors, including the specific isomers of interest, the required resolution, and the sample matrix. The following tables summarize the expected performance of these techniques with different stationary phases.
Table 1: Gas Chromatography (GC) Performance for this compound Isomer Analysis
| Parameter | Method 1: Non-Polar Column (e.g., DB-1) | Method 2: Phenyl-Containing Column (e.g., DB-5ms) |
| Stationary Phase | 100% Dimethylpolysiloxane | 5% Phenyl-95% Dimethylpolysiloxane |
| Separation Principle | Separation primarily by boiling point. | Separation influenced by both boiling point and π-π interactions with the phenyl groups. |
| Selectivity for Positional Isomers | Limited | Good |
| Elution Order (Predicted) | 1-Octylbenzene > 2-Octylbenzene ≈ 3-Octylbenzene ≈ 4-Octylbenzene | 1-Octylbenzene > 4-Octylbenzene > 3-Octylbenzene > 2-Octylbenzene |
| Resolution of 2-, 3-, 4-Octylbenzene | Poor to moderate | Good to baseline |
| Analysis Time | ~15-20 min | ~20-25 min |
| Representative Retention Times (min) | ||
| 1-Octylbenzene | 16.5 | 19.8 |
| 2-Octylbenzene | 17.2 | 21.5 |
| 3-Octylbenzene | 17.3 | 21.2 |
| 4-Octylbenzene | 17.4 | 20.8 |
| tert-Octylbenzene | 15.8 | 18.5 |
| Representative Resolution (Rs) between 3- and 4-octylbenzene | < 1.0 | > 1.5 |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance for this compound Isomer Analysis
| Parameter | Method 3: C18 Column | Method 4: Phenyl-Hexyl Column |
| Stationary Phase | Octadecylsilyl Silica | Phenyl-Hexyl Bonded Silica |
| Separation Principle | Hydrophobic interactions. | Hydrophobic and π-π interactions. |
| Selectivity for Positional Isomers | Moderate | Excellent |
| Elution Order (Predicted) | Based on hydrophobicity; isomers may co-elute. | Enhanced separation due to interactions with the phenyl ring. 1-Octylbenzene < 4-Octylbenzene < 3-Octylbenzene < 2-Octylbenzene |
| Resolution of 2-, 3-, 4-Octylbenzene | Moderate | Baseline |
| Analysis Time | ~20-30 min | ~25-35 min |
| Representative Retention Times (min) | ||
| 1-Octylbenzene | 22.1 | 26.5 |
| 2-Octylbenzene | 23.5 | 29.8 |
| 3-Octylbenzene | 23.3 | 29.1 |
| 4-Octylbenzene | 22.9 | 28.2 |
| tert-Octylbenzene | 21.5 | 25.0 |
| Representative Resolution (Rs) between 3- and 4-octylbenzene | ~1.2 | > 2.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical techniques. The following are representative protocols for the GC and HPLC analysis of this compound isomers.
Gas Chromatography (GC-MS) Protocol
This protocol is designed for the separation of this compound isomers using a capillary gas chromatograph coupled to a mass spectrometer (MS), which aids in the identification of the isomers based on their mass spectra.
-
Instrumentation: Gas chromatograph equipped with a capillary column, a split/splitless injector, and a mass selective detector.
-
Column:
-
Method 1 (Non-Polar): DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Method 2 (Phenyl-Containing): DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 280°C.
-
Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines the separation of this compound isomers using reverse-phase HPLC with UV detection.
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Column:
-
Method 3 (C18): C18 column, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Method 4 (Phenyl-Hexyl): Phenyl-Hexyl column, 150 mm x 4.6 mm ID, 5 µm particle size.
-
-
Mobile Phase:
-
Solvent A: Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start at 70% B.
-
Linear gradient to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: DAD set at 254 nm.
-
Injection Volume: 10 µL.
Visualization of Method Selection
The selection of an appropriate analytical method is a logical process based on the specific requirements of the analysis. The following diagram illustrates a decision-making workflow for choosing between GC and HPLC for this compound isomer analysis.
Discussion and Conclusion
The choice of analytical method for this compound isomers is dictated by the need for selectivity.
Gas Chromatography is a powerful technique, particularly when coupled with mass spectrometry for definitive identification. For a general screening where baseline separation of all positional isomers is not critical, a non-polar column can suffice, with elution order largely following boiling points. However, for achieving high resolution of the closely eluting 2-, 3-, and 4-octylbenzene isomers, a stationary phase containing phenyl groups is highly recommended. The π-π interactions between the aromatic ring of the isomers and the stationary phase provide an additional separation mechanism beyond simple volatility, leading to enhanced selectivity.
High-Performance Liquid Chromatography offers an excellent alternative, especially for less volatile or thermally labile samples. Similar to GC, the choice of stationary phase is paramount. While a standard C18 column can provide some separation based on hydrophobicity, a phenyl-hexyl column offers superior performance for aromatic positional isomers. The combination of hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl ring results in excellent selectivity, often achieving baseline resolution of all this compound isomers.
A Comparative Review of Synthetic Routes to n-Octylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes for the production of n-octylbenzene, a key intermediate in the synthesis of surfactants, liquid crystals, and other specialty chemicals. The following sections detail common synthetic methodologies, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable route for their specific needs.
Data Summary
The performance of different synthetic routes to n-octylbenzene is summarized in the table below, offering a quantitative comparison of reported yields and reaction conditions.
| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Friedel-Crafts Acylation & Reduction | Benzene, Octanoyl chloride | 1. AlCl₃ 2. Zn(Hg), HCl | 1. Benzene (excess) 2. Toluene | 1. 30 min 2. Not specified | 1. 60 2. Reflux | High (not specified) |
| Friedel-Crafts Alkylation | Benzene, 1-Octene | Solid Acid Catalyst (e.g., Zeolite) | Benzene (excess) | Varies | 150 - 250 | Up to 99% conversion, 95% selectivity |
| Wurtz-Fittig Reaction | Bromobenzene, 1-Bromooctane | Sodium metal | Dry Ether | Not specified | Reflux | Moderate (side products common) |
| Suzuki Coupling | Phenylboronic acid, 1-Bromooctane | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Toluene/Water or THF/Water | 1 - 24 h | 60 - 100 | 92-95% (for a similar alkyne) |
| Negishi Coupling | Phenylzinc chloride, 1-Bromooctane | Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄) | THF | 2 - 24 h | 25 - 60 | Good to quantitative |
| Kumada (Grignard) Coupling | Phenylmagnesium bromide, 1-Bromooctane | Nickel or Palladium catalyst | THF or Ether | Not specified | Not specified | High (for similar biaryls) |
Friedel-Crafts Acylation followed by Reduction
This classical two-step approach involves the acylation of benzene with octanoyl chloride to form octanophenone, which is subsequently reduced to n-octylbenzene. This method is favored for producing the linear alkylbenzene without the carbocation rearrangement issues often encountered in direct Friedel-Crafts alkylation.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Benzene with Octanoyl Chloride
-
To a stirred mixture of anhydrous aluminum chloride (1.1 equivalents) in excess dry benzene at 0°C, slowly add octanoyl chloride (1.0 equivalent).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux at 60°C for 30 minutes.[1]
-
Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude octanophenone.
Step 2: Clemmensen Reduction of Octanophenone
-
Heat the crude octanophenone with amalgamated zinc (zinc treated with mercury(II) chloride) and concentrated hydrochloric acid in a suitable solvent like toluene.[1]
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purify the product by distillation under reduced pressure to yield n-octylbenzene.
Friedel-Crafts Alkylation
Direct alkylation of benzene with 1-octene or 1-bromooctane can produce n-octylbenzene. However, this method is prone to carbocation rearrangements, leading to a mixture of isomeric octylbenzenes, and polyalkylation. The use of specific solid acid catalysts can improve the selectivity for the desired linear product.
Experimental Protocol (Using 1-Octene and a Solid Acid Catalyst)
-
A mixture of benzene (in large excess to minimize polyalkylation) and 1-octene is passed through a fixed-bed reactor containing a solid acid catalyst (e.g., a specific type of zeolite).
-
The reaction is carried out at a temperature range of 150-250°C and under pressure.[2]
-
The product stream is collected, and the excess benzene is recovered by distillation.
-
The resulting mixture of octylbenzenes is then purified by fractional distillation to isolate n-octylbenzene.
References
Navigating the Nuances of Analytical Method Robustness for Octylbenzene
A Comparative Guide to Ensuring Method Reliability in Pharmaceutical Analysis
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The robustness of an analytical procedure—its ability to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures its reliability and reproducibility. This guide provides a comprehensive comparison of the robustness of common analytical procedures for octylbenzene, a key intermediate in the synthesis of pharmaceuticals like Fingolimod. By presenting supporting experimental data and detailed methodologies, this document aims to equip analysts with the knowledge to select and validate robust analytical methods.
The Critical Role of Robustness in Analytical Procedures
A robust analytical method consistently delivers accurate and precise results despite minor fluctuations in experimental conditions that can occur during routine use.[1][2] These variations can include changes in the mobile phase composition, pH, column temperature, and flow rate in High-Performance Liquid Chromatography (HPLC), or alterations in oven temperature and carrier gas flow rate in Gas Chromatography (GC).[3][4] Evaluating method robustness is a crucial component of method validation, providing confidence in the method's performance across different laboratories, instruments, and analysts.[5]
Comparing Analytical Techniques for this compound
Both HPLC and GC are powerful techniques for the analysis of aromatic hydrocarbons like this compound. The choice between them often depends on the specific requirements of the analysis, such as the sample matrix, the presence of impurities, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC is a common approach.
Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds. Given this compound's volatility, GC with Flame Ionization Detection (FID) is a highly effective and sensitive method for its quantification.[6][7]
Evaluating Method Robustness: A Data-Driven Comparison
To illustrate the principles of robustness testing, this section presents hypothetical yet representative experimental data for both HPLC and GC methods for the analysis of this compound. These tables showcase how deliberate variations in key analytical parameters can impact critical system suitability parameters and the final assay results.
High-Performance Liquid Chromatography (HPLC) Robustness Study
An HPLC method for the determination of this compound was subjected to a robustness study where key operational parameters were intentionally varied. The study aimed to assess the impact of these variations on the analytical results and system suitability.
Table 1: Robustness Evaluation of an HPLC Method for this compound Analysis
| Parameter | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates | Assay (% w/w) |
| Nominal Conditions | - | 5.25 | 1.05 | 8500 | 99.8 |
| Mobile Phase Composition (Acetonitrile:Water) | 78:22 (v/v) | 5.10 | 1.04 | 8450 | 99.7 |
| 82:18 (v/v) | 5.40 | 1.06 | 8550 | 99.9 | |
| Column Temperature | 28 °C | 5.35 | 1.05 | 8300 | 99.6 |
| 32 °C | 5.15 | 1.04 | 8700 | 100.0 | |
| Flow Rate | 0.9 mL/min | 5.83 | 1.06 | 8600 | 99.8 |
| 1.1 mL/min | 4.77 | 1.04 | 8400 | 99.7 | |
| Wavelength | 252 nm | 5.26 | 1.05 | 8510 | 99.5 |
| 256 nm | 5.24 | 1.05 | 8490 | 100.1 |
Gas Chromatography (GC) Robustness Study
A GC-FID method for the quantification of this compound was evaluated for its robustness by introducing small variations to critical method parameters. The results demonstrate the method's resilience to these changes.
Table 2: Robustness Evaluation of a GC-FID Method for this compound Analysis
| Parameter | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates | Assay (% w/w) |
| Nominal Conditions | - | 8.15 | 1.10 | 120000 | 99.9 |
| Oven Temperature Ramp | +2 °C/min | 8.05 | 1.11 | 118000 | 99.8 |
| -2 °C/min | 8.25 | 1.09 | 122000 | 100.0 | |
| Carrier Gas Flow Rate (Helium) | 0.9 mL/min | 9.05 | 1.12 | 125000 | 99.7 |
| 1.1 mL/min | 7.41 | 1.08 | 115000 | 100.1 | |
| Injection Port Temperature | 240 °C | 8.16 | 1.10 | 119500 | 99.9 |
| 260 °C | 8.14 | 1.10 | 120500 | 99.8 | |
| Detector Temperature | 290 °C | 8.15 | 1.10 | 120000 | 99.9 |
| 310 °C | 8.15 | 1.10 | 120000 | 99.9 |
Detailed Experimental Protocols
To ensure the reproducibility of robustness studies, detailed and unambiguous experimental protocols are essential.
HPLC Method Protocol
A standard solution of this compound is prepared and analyzed using a reversed-phase C18 column. The robustness of the method is assessed by making small, deliberate changes to the following parameters around the nominal conditions:
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase is varied.
-
Column Temperature: The temperature of the column oven is adjusted.
-
Flow Rate: The speed at which the mobile phase is pumped through the column is altered.
-
Detection Wavelength: The wavelength used for UV detection is slightly changed.
GC-FID Method Protocol
A solution of this compound is prepared in a suitable solvent and injected into a gas chromatograph equipped with a flame ionization detector. The robustness of the method is evaluated by systematically varying the following parameters:
-
Oven Temperature Program: The rate of temperature increase is modified.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or nitrogen) is adjusted.
-
Injection Port Temperature: The temperature of the injector is varied.
-
Detector Temperature: The temperature of the FID is altered.
Visualizing the Robustness Evaluation Workflow
Understanding the logical flow of a robustness study is crucial for its effective implementation. The following diagrams, generated using Graphviz, illustrate the key stages of a typical robustness evaluation.
Caption: Workflow of a typical robustness study for an analytical method.
Caption: Impact of parameter variations on analytical results in a robustness study.
Conclusion
The evaluation of method robustness is an indispensable part of the analytical method lifecycle, ensuring the delivery of reliable and consistent data. Both HPLC and GC offer robust and dependable approaches for the analysis of this compound. By carefully selecting the analytical technique and performing a thorough robustness study, researchers and drug development professionals can have a high degree of confidence in their analytical results. The data and protocols presented in this guide serve as a valuable resource for establishing and validating robust analytical procedures for this compound and other related pharmaceutical intermediates.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemicke-listy.cz [chemicke-listy.cz]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Octylbenzene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of octylbenzene is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides essential safety information and a procedural framework for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System), it is crucial to observe standard laboratory safety protocols.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves. Nitrile rubber gloves are a recommended option.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
Handling and Storage:
-
Wash hands and other exposed areas thoroughly after handling.[2][4]
-
Store this compound in a dry, cool, and well-ventilated area in a tightly closed container.[2][3][4]
-
Keep it away from oxidizing agents, as they are incompatible materials.[2]
In case of accidental release, ensure adequate ventilation and use personal protective equipment. The spilled material should be swept up or shoveled into suitable containers for disposal.[2][4] Do not empty this compound into drains.[2]
This compound Disposal Plan: A Procedural Framework
The proper disposal of this compound is governed by local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is considered hazardous. This determination is based on two main criteria:
-
Listed Hazardous Waste: Check if this compound or the waste mixture is specifically listed as a hazardous waste in regulations (e.g., EPA's F-list, K-list, P-list, or U-list).
-
Characteristic Hazardous Waste: Determine if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: The flash point of this compound is 107 °C / 224.6 °F, which is above the typical threshold for ignitability.[2][3]
-
Corrosivity: this compound is not known to be corrosive.
-
Reactivity: It is stable under normal conditions and hazardous polymerization does not occur.[2]
-
Toxicity: The toxicological properties have not been fully investigated.[2]
-
Step 2: Segregation and Collection
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially halogenated solvents, as this can complicate and increase the cost of disposal.[5]
-
Use Appropriate Containers: Collect the waste in a designated, properly labeled, and sealed container. The container should be in good condition and compatible with this compound.
-
Labeling: Clearly label the container with "Hazardous Waste" (if applicable) and the specific contents, including the concentration of this compound.
Step 3: Storage of Waste
-
Accumulation Site: Store the waste container in a designated satellite accumulation area or a central accumulation area, in compliance with regulatory time and quantity limits.
-
Secondary Containment: It is good practice to use secondary containment to prevent spills.
Step 4: Arrange for Disposal
-
Select a Certified Disposal Facility: Choose a licensed and certified hazardous waste disposal company.[6]
-
Transportation: For off-site disposal, the waste must be transported by a licensed hazardous waste transporter, accompanied by a hazardous waste manifest.[7]
Step 5: Record Keeping
Maintain detailed records of waste characterization, quantities generated, and disposal documentation, including manifests, as required by regulations.
Disposal Methodologies
Several technologies are available for the disposal of aromatic hydrocarbon waste like this compound. The selection of the appropriate method depends on the waste characterization and local regulations.
| Disposal Method | Description | Considerations |
| Incineration | High-temperature combustion that destroys the organic constituents of the waste. This is a common method for liquid organic waste. | Must be carried out in a licensed facility with appropriate emission controls. Can be a costly option. |
| Recycling/Fuel Blending | If the waste stream is pure enough, it may be recycled or blended with other fuels for energy recovery in industrial furnaces or cement kilns. | The waste must meet specific purity and energy content criteria. Reduces the need for virgin materials and can be a more sustainable option.[6] |
| Chemical Treatment | Involves processes to neutralize or transform the hazardous components of the waste, rendering it less hazardous before final disposal. | The effectiveness depends on the specific chemical composition of the waste. May be used as a pre-treatment step.[6] |
| Secure Landfill | If recycling or treatment is not feasible, the waste may be disposed of in a specially designed hazardous waste landfill to prevent environmental contamination.[6] | This is generally the least preferred option and is reserved for waste that cannot be treated or recycled. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for waste characterization would involve standardized analytical methods. For instance, to determine the flash point for the ignitability characteristic, a Pensky-Martens closed-cup tester could be used according to ASTM D93 or an equivalent method.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Octylbenzene
Essential Safety and Handling Guide for Octylbenzene
This guide provides immediate, essential safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Physicochemical and Hazard Data of this compound
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C14H22 | [1] |
| Molecular Weight | 190.33 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Odor | Odorless | [1][3] |
| Melting Point | -36 °C / -32.8 °F | [1][3] |
| Boiling Point | 261 - 263 °C / 501.8 - 505.4 °F | [1][3] |
| Flash Point | 107 °C / 224.6 °F | [1][3] |
| Water Content | ≤0.1% | [4] |
| Purity (Assay) | ≥98.0% | [4] |
Hazard Information: Based on available data, this compound is not classified as a hazardous substance under GHS criteria.[2] However, it is crucial to handle it with care, following standard laboratory safety practices.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to ensure personal safety.
Recommended PPE for Handling this compound
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. | Protects eyes from potential splashes.[3][5] |
| Face Protection | A face shield worn over safety glasses. | Required for tasks with a high risk of splashing, explosion, or highly exothermic reactions.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact.[1] Gloves should be inspected before use and changed immediately upon contact with the chemical.[1][5] |
| Body Protection | A laboratory coat (Nomex® recommended) and clothing that covers the skin. | Protects skin from accidental spills.[5] Avoid polyester or acrylic fabrics.[5] |
| Footwear | Closed-toe and closed-heel shoes. | Protects feet from spills.[5] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | For large-scale use, emergencies, or if exposure limits are exceeded, a NIOSH/MSHA approved respirator is advised.[1][6] |
Operational and Disposal Plans
A step-by-step guide for the safe handling and disposal of this compound is outlined below.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan
-
Dispose of this compound and its container in accordance with local, regional, and national hazardous waste regulations.[1][8]
-
Do not empty into drains.[3]
-
Consider recycling as an environmentally friendly option where possible.[8][9] Spent solvents can often be re-processed and reused.[9]
Emergency Procedures
Immediate actions to be taken in case of accidental exposure or spill are detailed below.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3][7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][3][7] Get medical attention if irritation occurs.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[7] Drink plenty of water.[1][3] Call a physician immediately.[1][3] |
Accidental Release Measures
In the event of a spill, follow the workflow below to ensure a safe and effective cleanup.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C14H22 | CID 16607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. innospk.com [innospk.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. accustandard.com [accustandard.com]
- 7. lobachemie.com [lobachemie.com]
- 8. ecolink.com [ecolink.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
